molecular formula C32H39N5O6 B12426587 DBCO-Val-Cit-OH

DBCO-Val-Cit-OH

Numéro de catalogue: B12426587
Poids moléculaire: 589.7 g/mol
Clé InChI: IMBGHUHYLUKXPQ-SVEHJYQDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DBCO-Val-Cit-OH is a useful research compound. Its molecular formula is C32H39N5O6 and its molecular weight is 589.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C32H39N5O6

Poids moléculaire

589.7 g/mol

Nom IUPAC

(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C32H39N5O6/c1-21(2)29(30(40)35-25(31(41)42)13-9-19-34-32(33)43)36-27(38)15-7-8-16-28(39)37-20-24-12-4-3-10-22(24)17-18-23-11-5-6-14-26(23)37/h3-6,10-12,14,21,25,29H,7-9,13,15-16,19-20H2,1-2H3,(H,35,40)(H,36,38)(H,41,42)(H3,33,34,43)/t25-,29-/m0/s1

Clé InChI

IMBGHUHYLUKXPQ-SVEHJYQDSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

SMILES canonique

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31

Origine du produit

United States

Foundational & Exploratory

The Intracellular Cleavage of DBCO-Val-Cit-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DBCO-Val-Cit-OH linker is a critical component in the construction of advanced Antibody-Drug Conjugates (ADCs), enabling the targeted delivery and controlled release of therapeutic payloads. This technical guide provides an in-depth exploration of the cleavage mechanism of the Val-Cit dipeptide within this linker system, focusing on the enzymatic processes, quantitative aspects, and experimental methodologies used for its characterization.

The Core Mechanism: Enzymatic Cleavage in the Lysosomal Compartment

The cleavage of the this compound linker is not a spontaneous chemical process but a highly specific, enzyme-mediated event that occurs within the lysosomal compartment of target cells. The core of this mechanism revolves around the Valine-Citrulline (Val-Cit) dipeptide, which is designed to be a substrate for lysosomal proteases, primarily Cathepsin B.[1]

The process unfolds in a series of orchestrated steps:

  • Antibody-Drug Conjugate (ADC) Internalization: An ADC, featuring the this compound linker, first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into an endosome.[1]

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of various hydrolytic enzymes, including cathepsins.[1]

  • Enzymatic Recognition and Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Cit dipeptide sequence of the linker.[1] The enzyme's active site accommodates the hydrophobic valine residue in its S2 subsite and the citrulline residue in its S1 subsite.[1] Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between citrulline and the adjacent p-aminobenzyl alcohol (PABC) self-immolative spacer.[1]

  • Self-Immolation and Payload Release: The cleavage of the Cit-PABC bond is the trigger for the release of the cytotoxic payload. The resulting p-aminobenzyl alcohol intermediate is electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade fragments the spacer, releasing the unmodified, active drug, carbon dioxide, and an aromatic remnant.[1]

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, research has shown that other lysosomal cysteine proteases, such as Cathepsin K, L, S, and F, can also contribute to this process.[][3] This enzymatic redundancy can be advantageous in preventing resistance to ADCs that might arise from the downregulation of a single protease.[1]

Quantitative Analysis of Val-Cit Linker Cleavage

The efficiency and rate of linker cleavage are critical parameters that dictate the overall efficacy and therapeutic window of an ADC. While specific kinetic parameters (Km, kcat) for the cleavage of full this compound containing ADCs are not widely published, comparative studies with model substrates provide valuable insights.

Dipeptide LinkerRelative Cleavage Rate/Half-lifePrimary Cleaving Enzyme(s)Key Characteristics
Val-Cit Baseline standard for efficient cleavageCathepsin B, K, L, S, FHigh stability in human plasma and efficient cleavage within lysosomes.[1][][3]
Val-Ala Approximately 50% of the Val-Cit cleavage rateCathepsin BOffers lower hydrophobicity, which can reduce the propensity for ADC aggregation, particularly at high drug-to-antibody ratios (DARs).[]
Phe-Lys Significantly faster than Val-Cit by isolated Cathepsin BCathepsin BWhile rapidly cleaved by the isolated enzyme, its cleavage rate is comparable to Val-Cit in lysosomal extracts, indicating the involvement of multiple enzymes.[1]

It is important to note that the Val-Cit linker can exhibit some susceptibility to premature cleavage by other enzymes, such as human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can be a consideration in preclinical studies.[1][4]

Experimental Protocols for Assessing Cleavage

Validating the cleavage of the this compound linker is a crucial step in ADC development. Below are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS Based)

Objective: To quantify the rate and extent of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

  • ADC containing the this compound linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Activation Buffer (Assay Buffer containing 5 mM DTT)

  • Quenching Solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the ADC in an appropriate buffer.

    • Reconstitute and activate the recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions. A typical pre-incubation is 15 minutes at 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (final concentration typically 1-10 µM) with the pre-warmed Assay Buffer.

    • Initiate the reaction by adding the activated Cathepsin B (final concentration typically 20-100 nM).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an excess of cold Quenching Solution. This stops the enzymatic activity and precipitates the protein components.

  • Sample Preparation and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant, containing the released payload, to an analysis vial.

    • Analyze the samples by HPLC or LC-MS to separate and quantify the amount of released payload.

  • Data Analysis:

    • Generate a standard curve for the payload to quantify its concentration in the samples.

    • Plot the concentration of the released payload against time to determine the cleavage kinetics.

Cell-Based ADC Internalization and Payload Release Assay

Objective: To assess the internalization of the ADC and the subsequent release of the payload in a cellular context.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Non-target cell line (as a negative control)

  • ADC containing the this compound linker

  • Cell culture medium and supplements

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture the target and non-target cells to an appropriate confluency in multi-well plates.

  • ADC Treatment:

    • Treat the cells with the ADC at various concentrations.

    • Incubate the cells for different time periods (e.g., 4, 24, 48 hours) to allow for ADC internalization and processing.

  • Cell Lysis and Sample Preparation:

    • At each time point, wash the cells to remove any unbound ADC.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysates and process them to extract the released payload (e.g., protein precipitation with acetonitrile).

  • LC-MS/MS Analysis:

    • Analyze the processed cell lysates by LC-MS/MS to quantify the intracellular concentration of the released payload.

  • Data Analysis:

    • Compare the amount of released payload in the target cells versus the non-target cells to demonstrate antigen-specific uptake and cleavage.

    • Determine the time course of payload release within the target cells.

Visualizing the Cleavage Mechanism and Experimental Workflows

Diagrams are essential for illustrating the complex biological and experimental processes involved in this compound cleavage.

Cleavage_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Payload Active Payload Lysosome->Payload Cleavage & Self-Immolation Cell_Death Cell Death Payload->Cell_Death Cytotoxicity Experimental_Workflow cluster_InVitro In Vitro Cleavage Assay cluster_CellBased Cell-Based Assay ADC_CatB ADC + Activated Cathepsin B Incubation Incubate at 37°C ADC_CatB->Incubation Quench Quench Reaction Incubation->Quench Analysis_IV HPLC / LC-MS Analysis Quench->Analysis_IV Cells_ADC Target Cells + ADC Incubate_Cells Incubate (Internalization) Cells_ADC->Incubate_Cells Lyse_Cells Cell Lysis & Extraction Incubate_Cells->Lyse_Cells Analysis_CB LC-MS/MS Analysis Lyse_Cells->Analysis_CB

References

An In-depth Technical Guide to DBCO-Val-Cit-OH: Structure, Function, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, functional groups, and applications of DBCO-Val-Cit-OH, a key heterobifunctional linker in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details its physicochemical properties, a protocol for its use, and visual representations of its mechanism of action.

Core Structure and Functional Groups

This compound is a meticulously designed molecule that incorporates three key components: a Dibenzocyclooctyne (DBCO) moiety, a dipeptide linker composed of Valine (Val) and Citrulline (Cit), and a terminal hydroxyl group (-OH), which is part of a carboxylic acid. Each component serves a distinct and critical function in the molecule's overall utility.

a) Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle

The DBCO group is a strained alkyne that serves as the bioorthogonal reactive handle of the molecule. Its significant ring strain allows it to readily undergo a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with azide-containing molecules.[1] This "click chemistry" reaction is highly efficient and specific, proceeding readily in aqueous environments under physiological conditions without the need for a cytotoxic copper catalyst.[2]

Key Functional Groups of DBCO:

  • Strained Alkyne: The triple bond within the eight-membered ring is the reactive center for the SPAAC reaction.

  • Aromatic Rings: Two benzene rings fused to the cyclooctyne core contribute to the molecule's stability and hydrophobicity.

b) Valine-Citrulline (Val-Cit): The Cleavable Dipeptide Linker

The Val-Cit dipeptide is a crucial element for applications requiring controlled release of a conjugated payload, such as in ADCs. This specific dipeptide sequence is recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[3][4] This selective cleavage ensures that the payload is released preferentially within target cells, minimizing off-target toxicity.[3]

Key Functional Groups of Valine:

  • Amine Group (-NH2): Forms a peptide bond with the DBCO moiety.

  • Carboxylic Acid Group (-COOH): Forms a peptide bond with Citrulline.

  • Isopropyl Side Chain: A non-polar side chain that influences the linker's conformation.

Key Functional Groups of Citrulline:

  • Amine Group (-NH2): Forms a peptide bond with Valine.

  • Carboxylic Acid Group (-COOH): The terminal functional group of the entire molecule, providing a point for further conjugation.

  • Ureido Group (-NH-CO-NH2) in the side chain: Plays a role in the recognition by Cathepsin B.

c) Terminal Carboxylic Acid (-OH): The Conjugation Point

The terminal carboxylic acid on the citrulline residue provides a versatile attachment point for various payloads, such as cytotoxic drugs, fluorescent dyes, or other biomolecules. This group can be activated to facilitate covalent bond formation with amine-containing molecules.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₉N₅O₆[5]
Molecular Weight 589.68 g/mol [5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO and DMF[6][7]
Storage Conditions Store at -20°C, protected from light and moisture[6][8][9]

Mechanism of Action in Antibody-Drug Conjugates

The utility of this compound in ADCs is best understood by examining the sequence of events from conjugation to payload release.

a) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The first step involves the conjugation of the this compound linker (already attached to a payload) to an azide-modified antibody. The strained alkyne of the DBCO group reacts with the azide on the antibody to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with biological processes.[2]

SPAAC_Mechanism DBCO DBCO-Val-Cit-Payload Triazole Stable Triazole Linkage (ADC) DBCO->Triazole SPAAC Reaction (Click Chemistry) Azide Azide-Modified Antibody Azide->Triazole

SPAAC conjugation of a DBCO-linker to an azide-modified antibody.

b) Intracellular Cleavage by Cathepsin B

Once the ADC binds to its target antigen on a cancer cell, it is internalized via endocytosis and trafficked to the lysosome.[4] The acidic environment of the lysosome and the presence of proteases, particularly Cathepsin B, lead to the specific cleavage of the peptide bond between Citrulline and the payload-attachment point.[3] This releases the payload in its active form inside the target cell.

Cleavage_Pathway ADC ADC Internalization (Endocytosis) Lysosome Trafficking to Lysosome ADC->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Active Payload Release Cleavage->Release

Intracellular pathway of ADC-mediated payload release via Cathepsin B cleavage.

Experimental Protocol: Conjugation of a Payload to this compound

This protocol outlines the general steps for conjugating an amine-containing payload to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of DCC to the solution.

    • Stir the reaction at room temperature for 1-2 hours to form the NHS-ester activated linker.

  • Conjugation to the Payload:

    • In a separate vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO.

    • Add the activated DBCO-Val-Cit-NHS ester solution to the payload solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, purify the DBCO-Val-Cit-Payload conjugate using reverse-phase preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS and NMR.

Experimental_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization dissolve_linker Dissolve this compound in DMF/DMSO add_reagents Add NHS and DCC dissolve_linker->add_reagents stir_activation Stir for 1-2 hours add_reagents->stir_activation mix_solutions Combine Activated Linker and Payload Solutions stir_activation->mix_solutions dissolve_payload Dissolve Amine-Payload in DMF/DMSO dissolve_payload->mix_solutions stir_conjugation Stir Overnight mix_solutions->stir_conjugation hplc Purify by HPLC stir_conjugation->hplc characterize Characterize by LC-MS/NMR hplc->characterize

Workflow for the conjugation of a payload to this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that is instrumental in the development of advanced bioconjugates, particularly antibody-drug conjugates. Its well-defined structure, incorporating a bioorthogonal DBCO handle, a protease-cleavable Val-Cit dipeptide, and a versatile carboxylic acid conjugation point, allows for the precise and controlled assembly of complex biomolecules. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this important chemical tool in their work.

References

The Role of Dibenzocyclooctyne (DBCO) in Copper-Free Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of Dibenzocyclooctyne (DBCO) and its central role in copper-free click chemistry. It details the underlying mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), presents key quantitative data on reaction kinetics and stability, and offers detailed experimental protocols for core applications. Through structured data and visual workflows, this document serves as a comprehensive resource for professionals utilizing bioorthogonal chemistry in bioconjugation, drug development, and advanced molecular imaging.

Introduction to Copper-Free Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, selective, high-yielding, and generate minimal byproducts.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the requirement of a copper catalyst, which is cytotoxic, limits its application in living systems.[][3][4] This limitation spurred the development of copper-free click chemistry, which enables bioorthogonal conjugation—chemical reactions that can occur within complex biological environments without interfering with native biochemical processes.[][5]

The leading strategy for copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][] This reaction leverages the high ring strain of a cyclooctyne to react spontaneously with an azide, forming a stable triazole linkage without the need for a metal catalyst.[][8] This breakthrough has made click chemistry a powerful tool for in vitro, in vivo, and ex vivo applications.[5][9][10]

The Central Role of DBCO

Among the various cyclooctynes developed for SPAAC, Dibenzocyclooctyne (DBCO), also known as Azadibenzocyclooctyne (ADIBO), has emerged as one of the most widely used reagents.[][8] Its popularity stems from a combination of high reactivity, stability, and commercial accessibility.[8]

Structure and Reactivity

DBCO is a cyclic alkyne with a structure characterized by severe deformation of the alkyne's preferred linear geometry.[][4] This creates substantial molecular tension and ring strain.[] The release of this strain provides the thermodynamic driving force for the [3+2] cycloaddition reaction with an azide.[][] This reaction is highly specific; the DBCO and azide groups react exclusively with each other, even in the presence of other functional groups like amines and thiols commonly found in biological systems.[6][11]

The SPAAC Mechanism with DBCO

The reaction between DBCO and an azide is a concerted [3+2] cycloaddition.[][8] The strained alkyne in the DBCO ring acts as a reactive dienophile that readily engages with the azide (a 1,3-dipole). This process proceeds without a catalyst under mild, physiological conditions (neutral pH, moderate temperature, aqueous environments), resulting in the formation of a stable, covalent 1,2,3-triazole bond.[]

SPAAC_Mechanism DBCO DBCO (Dibenzocyclooctyne) Strained Alkyne TS [3+2] Cycloaddition Transition State DBCO->TS Strain-Promoted Azide Azide-modified Molecule (R-N3) Azide->TS Reaction Product Stable Triazole Linkage TS->Product Ring Strain Release

Caption: The DBCO-Azide Strain-Promoted Cycloaddition (SPAAC) mechanism.
Advantages of Using DBCO

DBCO-mediated SPAAC offers several key advantages for researchers:

  • Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with CuAAC, making it ideal for live-cell imaging and in vivo studies.[3][12]

  • High Specificity (Bioorthogonality): DBCO and azides are abiotic functional groups that do not participate in or interfere with native biological processes, ensuring minimal off-target labeling.[][8]

  • Fast Reaction Kinetics: The inherent strain of the DBCO ring allows for rapid conjugation even at low biomolecule concentrations.[]

  • Stability: DBCO reagents and their conjugates are generally stable in aqueous buffers under physiological conditions.[3][11][13] DBCO-modified proteins show only a 3-5% loss of reactivity after 4 weeks of storage at 4°C or -20°C.[3]

  • Mild Conditions: The reaction proceeds efficiently at physiological temperature and pH in aqueous environments.[11]

Quantitative Analysis of DBCO-Azide Reactions

The efficiency of a SPAAC reaction is primarily defined by its second-order rate constant (k₂). DBCO derivatives are among the fastest cyclooctynes, which is critical for achieving rapid labeling in dynamic biological systems.

Reaction Kinetics

The table below compares the reaction rates of various cyclooctynes with benzyl azide, a common model azide. DBCO (also referred to as DIBAC/ADIBO) demonstrates superior kinetics compared to many other cyclooctynes.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂), M⁻¹s⁻¹
DibenzocyclooctyneDBCO / DIBAC / ADIBO0.1 - 1.0+
BicyclononyneBCN~0.01 - 0.1
MonofluorocyclooctyneMFCO~0.11
Difluorinated CyclooctyneDIFO~0.3
BiarylazacyclooctynoneBARAC>1.0
Note: Rate constants can vary based on the specific derivative, solvent, buffer, pH, and temperature.[14][15][16][17] BARAC, while faster, can be less stable.
Stability and Handling Considerations

While DBCO is highly effective, its stability and potential for side reactions must be considered for optimal experimental design.

ParameterObservation / RecommendationCitation(s)
pH and Buffer Reaction rates are generally faster at higher pH values. HEPES buffer (pH 7) tends to yield higher rate constants than PBS (pH 7).[17]
Temperature Reactions proceed well at room temperature or 37°C. Incubation at 4°C is also effective but may require longer reaction times (overnight).[18]
Solvents Reactions can tolerate up to 20% of organic co-solvents like DMSO or DMF if required for reagent solubility.[3][11]
Thiol Reactivity DBCO can exhibit some off-target reactivity with free thiols (e.g., cysteine residues). To prevent this, samples can be pre-treated with an alkylating agent like iodoacetamide (IAA).[19]
Storage Store DBCO-NHS esters in solid form at -20°C. In DMSO, they are stable for 2-3 months at -20°C. DBCO-labeled antibodies are stable for at least a month at -20°C.[20]
Light Sensitivity Protect fluorescently-labeled DBCO conjugates from light to prevent photobleaching.[21]
Buffer Additives CRITICAL: Do not use buffers containing sodium azide (NaN₃), as it will react with and deplete the DBCO reagent.[3][11]

Core Applications and Methodologies

The versatility of DBCO has led to its adoption across numerous applications in research and drug development.

Bioconjugation and Drug Development

DBCO is a cornerstone of modern bioconjugation. It is frequently used to create Antibody-Drug Conjugates (ADCs) , where a cytotoxic drug is precisely attached to a targeting antibody.[22][23] It is also integral to the synthesis of PROteolysis TArgeting Chimeras (PROTACs) , which are bifunctional molecules designed to induce the degradation of specific target proteins.[22][23]

Metabolic Labeling and Live Cell Imaging

A powerful technique involves introducing azide-functionalized metabolic precursors (e.g., azido sugars like Ac₄ManNAz) to cells.[5][13] These precursors are incorporated into biomolecules like cell-surface glycans. Subsequent addition of a DBCO-linked fluorophore allows for specific, covalent labeling of these modified cells for visualization via fluorescence microscopy.[5][24]

Surface Modification and Nanoparticle Functionalization

DBCO chemistry is used to functionalize surfaces, such as those of biosensors or microarrays, and to modify nanoparticles for targeted drug delivery.[13][22] For example, DBCO-conjugated liposomes or gold nanoparticles can be directed to tumor cells that have been metabolically labeled with azide groups, enhancing drug accumulation at the target site.[13][25]

Detailed Experimental Protocols

The following protocols provide a general framework for common DBCO applications. Optimization may be required for specific biomolecules and experimental systems.

Protocol 1: Protein Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to a protein (e.g., an antibody) via its primary amines (lysine residues).

Materials:

  • Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • DBCO-NHS Ester (e.g., DBCO-PEG4-NHS Ester).

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., spin desalting columns or dialysis system).

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of primary amine-containing buffers (like Tris or glycine) and preservatives like sodium azide. Exchange into PBS using a spin desalting column or dialysis.[20]

  • Prepare DBCO-NHS Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO or DMF.[20]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.[24][26] The final concentration of organic solvent should ideally not exceed 20%.[3]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[21][24]

  • Quenching: (Optional but recommended) Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes at room temperature.[24]

  • Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis against a suitable storage buffer (e.g., PBS).[21]

  • Characterization (Optional): The degree of labeling (DOL) can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group around 309 nm.[18][24]

  • Click Reaction: The purified DBCO-labeled protein is now ready for conjugation with an azide-modified molecule. Mix the DBCO-protein with the azide partner (typically at a 2-4x molar excess of azide) and incubate for 2-4 hours at room temperature or overnight at 4°C.[20][21]

Protocol 2: Metabolic Labeling of Cell Surface Glycans and DBCO Conjugation

This protocol outlines how to introduce azide groups onto cell surfaces via metabolic engineering and subsequently label them with a DBCO-fluorophore conjugate for imaging.

Materials:

  • Mammalian cells of interest in culture.

  • Azido sugar precursor (e.g., Ac₄ManNAz).

  • DBCO-functionalized fluorophore.

  • Live cell imaging buffer (e.g., PBS with calcium and magnesium).

Procedure: Part A: Metabolic Labeling

  • Cell Culture: Seed and culture cells to the desired confluency.

  • Precursor Incubation: Prepare a stock solution of Ac₄ManNAz in DMSO. Add the stock solution to the cell culture medium to a final concentration of 25-50 µM.[24]

  • Metabolic Incorporation: Incubate the cells for 24-48 hours to allow the azido sugar to be metabolized and incorporated into cell surface glycans.[24]

Part B: Copper-Free Click Labeling and Imaging

  • Cell Washing: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove residual culture medium and unincorporated azido sugar.[24]

  • DBCO Labeling: Dilute the DBCO-fluorophore conjugate in imaging buffer to the desired final concentration (e.g., 1-15 µM). Add this solution to the cells.[24][27]

  • Incubation: Incubate for 1-2 hours at 37°C in a CO₂ incubator.[24]

  • Final Washes: Remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound DBCO-fluorophore.[24]

  • Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.[24]

Visualizing Workflows and Pathways

Diagrams created with Graphviz help to clarify complex relationships and experimental flows.

Experimental_Workflow cluster_metabolic Part 1: Metabolic Labeling cluster_click Part 2: Click Chemistry & Imaging A Seed Mammalian Cells B Incubate with Azido Sugar (Ac4ManNAz) 24-48 hours A->B C Azide Groups Displayed on Cell Surface Glycans B->C D Wash Cells C->D Proceed to Labeling E Incubate with DBCO-Fluorophore 1-2 hours D->E F Wash to Remove Unbound Fluorophore E->F G Image with Fluorescence Microscope F->G

Caption: Experimental workflow for live cell imaging using metabolic labeling and DBCO.

Factors_Influencing_SPAAC Core SPAAC Reaction Efficiency & Specificity Kinetics Reaction Kinetics (k₂ value) Core->Kinetics Stability Reagent Stability Core->Stability Conditions Reaction Conditions Core->Conditions SideReactions Side Reactions Core->SideReactions k_sub1 Cyclooctyne Choice (DBCO) Kinetics->k_sub1 k_sub2 Azide Structure Kinetics->k_sub2 s_sub1 pH and Buffer Choice Stability->s_sub1 s_sub2 Storage Conditions Stability->s_sub2 c_sub1 Concentration Conditions->c_sub1 c_sub2 Temperature & Time Conditions->c_sub2 sr_sub1 Thiol Reactivity SideReactions->sr_sub1

Caption: Key factors influencing the efficiency and specificity of SPAAC reactions.

Conclusion and Future Outlook

Dibenzocyclooctyne (DBCO) is a powerful and versatile reagent that has become indispensable for copper-free click chemistry. Its excellent balance of reactivity, stability, and bioorthogonality has enabled significant advancements in bioconjugation, live-cell imaging, and targeted drug delivery.[1][13] As research continues, the development of new DBCO derivatives with enhanced water solubility, improved kinetics, and novel functionalities will further expand the toolkit available to scientists.[8][12] The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of DBCO in their work, driving innovation in drug discovery and chemical biology.

References

An In-depth Technical Guide to DBCO-Val-Cit-OH for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DBCO-Val-Cit-OH linker, a critical component in the development of advanced targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). We will delve into its core attributes, mechanism of action, and practical application, offering detailed experimental protocols and data to support researchers in the field.

Introduction to this compound

This compound is a heterobifunctional linker that integrates three key functionalities: a Dibenzocyclooctyne (DBCO) group, a dipeptide linker composed of Valine (Val) and Citrulline (Cit), and a hydroxyl (-OH) group for payload conjugation.[1][2] This combination of features makes it an invaluable tool for the site-specific and controlled delivery of therapeutic agents.

The core utility of this compound lies in its application in ADCs.[3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells.

The this compound linker facilitates this targeted approach through:

  • Bioorthogonal Conjugation: The DBCO group enables covalent attachment to azide-modified antibodies via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5][6] This reaction is highly specific and can be performed in aqueous buffers under mild conditions, preserving the integrity of the antibody.[7]

  • Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[8][] This ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[][10]

  • Payload Attachment: The hydroxyl group provides a reactive handle for the attachment of a wide range of therapeutic payloads.[11]

Mechanism of Action in Targeted Drug Delivery

The therapeutic action of an ADC utilizing a this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

The process unfolds as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.[12] The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.[8]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[8]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle within the cell that contains a variety of degradative enzymes, including Cathepsin B.[8][]

  • Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B leads to the specific cleavage of the peptide bond between the valine and citrulline residues of the linker.[]

  • Payload Release: The cleavage of the Val-Cit linker initiates a self-immolative cascade, leading to the release of the active cytotoxic drug inside the cancer cell.[8][13]

  • Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by interfering with microtubule dynamics or causing DNA damage, ultimately leading to the death of the cancer cell.[]

Quantitative Data

Table 1: Stability of Val-Cit Containing ADCs in Plasma

ADC ConstructPlasma SourceIncubation Time (days)% Intact ADC RemainingReference
VCit ADC 3aHuman28No significant degradation[15]
EVCit ADC 3cHuman28No significant degradation[15]

Table 2: In Vitro Efficacy of ADCs with Val-Cit Linkers

ADCTarget Cell LineIC50 (ng/mL)Reference
ADC 5 (Exo-EVC)NCI-N871.8[16]
ADC 11 (Mc-VC-PAB-MMAE)NCI-N8711.2[16]
ADC 12 (Linear Mc-EVC-PAB-MMAE)NCI-N872.5[16]

Note: EVCit (glutamic acid–valine–citrulline) is a modified version of the Val-Cit linker designed for improved plasma stability.[15]

Experimental Protocols

The following protocols provide a general framework for the synthesis and utilization of this compound in the preparation of ADCs. These are generalized procedures and may require optimization for specific antibodies and payloads.

Protocol 1: Synthesis of DBCO-Linker-Payload Conjugate

This protocol outlines the conjugation of the this compound linker to a payload containing a suitable functional group (e.g., an amine) for attachment to the hydroxyl group of the linker. Often, the this compound is first activated, for example, by conversion to a p-nitrophenyl (PNP) carbonate, to facilitate reaction with the payload.[17]

Materials:

  • DBCO-Val-Cit-PABC-PNP (activated linker)[17]

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase preparative HPLC

  • LC-MS and NMR for characterization

Methodology:

  • Dissolution: Dissolve the amine-containing payload in anhydrous DMF.

  • Conjugation: Add the activated DBCO-Val-Cit-PABC-PNP linker solution to the payload solution. The molar ratio will need to be optimized but a slight excess of the linker is often used.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours.[13] Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to obtain the pure DBCO-linker-payload conjugate.[13]

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[13]

Protocol 2: Antibody Modification with an Azide Group

For site-specific conjugation, the antibody needs to be modified to incorporate an azide group. This can be achieved through various methods, including the introduction of an unnatural amino acid like p-azidophenylalanine (pAzF) during antibody expression or by reacting the antibody with an azide-containing reagent that targets specific amino acid residues.

Protocol 3: Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody (Copper-Free Click Chemistry)

This protocol describes the final step of conjugating the DBCO-linker-payload to the azide-modified antibody via SPAAC.

Materials:

  • Azide-modified antibody

  • DBCO-linker-payload (dissolved in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.0-7.4)

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.[13]

  • Reagent Preparation: Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).[13]

  • Conjugation Reaction: Add a 2-4 fold molar excess of the DBCO-linker-payload solution to the antibody solution.[18] The final concentration of DMSO should ideally be kept below 10% (v/v) to maintain antibody integrity.[7]

  • Incubation: Incubate the reaction mixture overnight at 4°C.[18]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC).[7]

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as Hydrophobic Interaction Chromatography (HIC) and SEC are commonly used.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

G General Workflow for Site-Specific ADC Synthesis cluster_0 Preparation of Components cluster_1 Conjugation Steps cluster_2 Final Product and QC A Azide-Modified Antibody F Antibody-Linker-Payload Conjugation (SPAAC) A->F B This compound Linker D Linker-Payload Conjugation B->D C Cytotoxic Payload C->D E DBCO-Linker-Payload D->E E->F G Purification of ADC F->G H Characterization (DAR, Purity) G->H I Final ADC H->I

Caption: General workflow for site-specific ADC synthesis using this compound.

G Mechanism of Intracellular Drug Release A ADC binds to target antigen on cancer cell surface B Receptor-Mediated Endocytosis A->B C Trafficking to Lysosome B->C D Cathepsin B Cleavage of Val-Cit Linker C->D E Self-Immolation of PABC Spacer D->E F Release of Active Cytotoxic Payload E->F G Induction of Cancer Cell Death F->G

References

A Deep Dive into Bioorthogonal Chemistry for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a revolutionary force in chemical biology, enabling the precise and selective modification of biomolecules in their native environments.[1][2] This powerful toolkit of chemical reactions proceeds within living systems without interfering with endogenous biochemical processes, offering unprecedented control over the labeling, tracking, and manipulation of proteins, glycans, lipids, and nucleic acids.[1][3][4] For drug development professionals and researchers, bioorthogonal chemistry provides a versatile platform for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents and novel therapeutic modalities.[5][6]

This technical guide provides a comprehensive overview of the core principles of bioorthogonal chemistry, a detailed examination of the most prominent reactions, quantitative comparisons of their kinetics, and practical experimental protocols for their implementation in bioconjugation.

Core Principles of Bioorthogonal Chemistry

To be considered bioorthogonal, a chemical reaction must adhere to a stringent set of criteria:

  • High Selectivity: The reacting partners must be mutually reactive and exhibit no cross-reactivity with the vast array of functional groups present in biological systems.[1][5]

  • Biocompatibility: The reactants, products, and any catalysts involved must be non-toxic and not perturb the normal physiology of the cell or organism.[2][7]

  • Favorable Reaction Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature) to be effective for in vivo applications.[1][5]

  • Stability: Both the bioorthogonal functional groups and the resulting covalent linkage must be stable in a biological context.[7]

Key Bioorthogonal Reactions in Bioconjugation

A diverse array of bioorthogonal reactions has been developed, each with its own unique characteristics and applications. The choice of reaction often depends on the specific biomolecule of interest, the desired reaction rate, and the experimental context.

Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be developed.[4][8] It involves the reaction of an azide with a triarylphosphine bearing an electrophilic trap, resulting in the formation of a stable amide bond.[8] While highly selective, the Staudinger ligation is often limited by its relatively slow reaction kinetics.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[6][9] Its high reaction rates and yields have made it a popular choice for in vitro bioconjugation. However, the cytotoxicity of the copper catalyst has limited its widespread use in living cells and organisms.[3][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns of CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[3][10] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a metal catalyst.[10][11] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[12] SPAAC has become a workhorse for live-cell imaging and in vivo studies.[10]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is currently the fastest known bioorthogonal reaction.[3][13] This exceptional speed makes it ideal for applications where the target biomolecule is present at low concentrations or when rapid labeling is required.[5][14] The reaction is catalyst-free and produces nitrogen gas as the only byproduct.[3]

Quantitative Comparison of Bioorthogonal Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the efficiency of different bioorthogonal reactions. A higher k₂ value indicates a faster reaction. The following tables summarize the reported rate constants for various bioorthogonal reactions.

Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cyclooctyne ReactantAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Cyclooctyne (OCT)Benzyl azide0.0012
Difluorinated cyclooctyne (DIFO)Benzyl azide0.076
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide~0.1

Data compiled from multiple sources. Rate constants can vary depending on the specific reactants and reaction conditions.[12][15]

Table 2: Second-Order Rate Constants for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

DienophileTetrazineSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Norbornene3,6-dipyridyl-s-tetrazine2.1
(E)-prop-1-en-1-ylboronic acid3,6-dipyridyl-s-tetrazine27
Vinylboronic acid3,6-dipyridyl-s-tetrazine3.0

Data for reactions in 5% MeOH in PBS.[16]

Experimental Workflows and Signaling Pathways

Bioorthogonal chemistry enables the visualization and study of various biological processes. The following diagrams illustrate common experimental workflows and a representative signaling pathway that can be investigated using these techniques.

experimental_workflow cluster_step1 Step 1: Introduction of Bioorthogonal Handle cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Downstream Application Metabolic_Labeling Metabolic Labeling (e.g., azido sugars) SPAAC SPAAC Metabolic_Labeling->SPAAC Genetic_Encoding Genetic Encoding (unnatural amino acids) IEDDA IEDDA Genetic_Encoding->IEDDA Imaging Fluorescence Imaging SPAAC->Imaging Drug_Delivery Targeted Drug Delivery SPAAC->Drug_Delivery Proteomics Proteomic Analysis IEDDA->Proteomics IEDDA->Drug_Delivery

General workflow for bioorthogonal chemistry applications.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (azide-labeled) Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation Ligand Extracellular Ligand (alkyne-probe) Ligand->Receptor Bioorthogonal Ligation (SPAAC)

Visualizing receptor activation and signaling.

Detailed Experimental Protocols

The following are example protocols for common bioorthogonal labeling techniques.

Protocol 1: Metabolic Labeling of Glycoproteins with Azido Sugars followed by SPAAC

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycoproteins and subsequent labeling with a cyclooctyne-functionalized fluorescent probe.[17]

Materials:

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz for 1-3 days to allow for metabolic incorporation of the azido sugar into glycoproteins.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in 1% BSA in PBS for 30 minutes.

  • SPAAC Reaction: Incubate the cells with the cyclooctyne-fluorophore conjugate in PBS for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted probe.

  • Imaging: Mount the cells and visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Two-Step Labeling of Intracellular Proteins in Living Cells

This protocol outlines the labeling of an intracellular protein using a vinylboronic acid (VBA)-containing inhibitor and subsequent reaction with a fluorescent tetrazine.[16]

Materials:

  • HeLa cells

  • Cell culture medium

  • VBA-containing proteasome inhibitor (stock solution in DMSO)

  • Cell-permeable fluorescent tetrazine (stock solution in DMSO)

  • PBS

  • Confocal microscope

Procedure:

  • Cell Culture: Plate HeLa cells in a suitable culture dish and grow to the desired confluency.

  • Inhibitor Incubation: Treat the cells with the VBA-containing proteasome inhibitor in culture medium for 3 hours at 37°C. Include a DMSO-only control.

  • Fluorescent Tetrazine Labeling: Add the cell-permeable fluorescent tetrazine directly to the culture medium and incubate for a specified time.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Image the live cells using a confocal microscope with the appropriate laser lines and filters for the chosen fluorophore.

Protocol 3: Labeling of Azide-Modified Proteins with a Strained Cyclooctyne Probe

This protocol details the in vitro labeling of a purified protein that has been modified to contain an azide group.[11]

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • Cyclooctyne-probe (e.g., Cy3-PEG7-SCO) dissolved in DMSO

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in a buffer free of azide-containing compounds.

  • Prepare Labeling Reagent: Prepare a working solution of the cyclooctyne-probe in DMSO.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the cyclooctyne-probe to the protein solution. Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light.

  • Purification: Remove the unreacted fluorescent probe using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the labeled protein using SDS-PAGE and a fluorescence scanner.

Conclusion

Bioorthogonal chemistry offers a powerful and versatile set of tools for the selective modification of biomolecules in complex biological systems.[18] The continuous development of new reactions with faster kinetics and improved biocompatibility is expanding the applications of this technology in basic research, diagnostics, and drug development.[6] By understanding the core principles and practical considerations of different bioorthogonal reactions, researchers can harness their potential to create innovative bioconjugates and gain deeper insights into biological processes.

References

DBCO-Val-Cit-OH linker design and synthesis principles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Design and Synthesis of the DBCO-Val-Cit-OH Linker for Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. An ideal linker should be stable in systemic circulation to prevent premature drug release, yet susceptible to cleavage within the target cancer cell. The this compound linker has emerged as a sophisticated solution, incorporating a strain-promoted alkyne-azide cycloaddition (SPAAC) handle for antibody conjugation and a cathepsin B-cleavable dipeptide for controlled intracellular drug release. This guide provides a detailed overview of the design principles, synthesis, and application of this linker for researchers and professionals in the field of drug development.

Core Design Principles

The this compound linker is a modular system, with each component engineered for a specific function. The strategic combination of these modules results in a linker with desirable pharmacokinetic and pharmacodynamic properties.

  • Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle: The DBCO group is a cyclooctyne that serves as the bioorthogonal conjugation handle. It reacts specifically and efficiently with azide-modified antibodies via SPAAC, a type of copper-free click chemistry. This reaction is highly favored in biological systems due to its rapid kinetics and the absence of the cellular toxicity associated with copper-catalyzed reactions. The rigid structure of DBCO ensures a rapid and irreversible reaction with the azide-functionalized antibody, leading to a stable conjugate.

  • Valine-Citrulline (Val-Cit): The Protease-Cleavable Trigger: The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. This enzymatic cleavage is the cornerstone of the linker's targeted drug release mechanism. In the systemic circulation, where cathepsin B activity is low, the linker remains intact, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the high concentration of active cathepsin B leads to the specific cleavage of the peptide bond between citrulline and the subsequent p-aminobenzyl alcohol (PABC) spacer.

  • The Self-Immolative Spacer (PABC): Ensuring Efficient Payload Release: A p-aminobenzyl alcohol (PABC) group is frequently employed as a self-immolative spacer in conjunction with the Val-Cit trigger. Following the enzymatic cleavage of the Val-Cit dipeptide, the resulting free amine on the PABC initiates a 1,6-elimination reaction. This electronic cascade results in the release of the payload drug in its unmodified, active form, along with the formation of carbon dioxide and aza-quinone methide. This self-immolative feature is crucial as it ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its pharmacological activity.

  • The Terminal Hydroxyl Group (-OH): A Point of Attachment: The terminal hydroxyl group on the linker serves as the attachment point for the cytotoxic payload. This attachment is typically achieved through a carbonate or carbamate bond, which is stable in circulation but is liberated during the self-immolation of the PABC spacer.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and performance of DBCO-Val-Cit linkers.

Synthesis Step Reactants Solvent Typical Yield (%) Reference
Fmoc-Cit-PABC SynthesisFmoc-Cit-OH, p-aminobenzyl alcoholDMF85-95
Fmoc-Val-Cit-PABC SynthesisFmoc-Val-OH, H-Cit-PABCDMF80-90
DBCO-Val-Cit-PABC-PNP SynthesisDBCO-acid, H-Val-Cit-PABC, p-nitrophenyl chloroformateDCM/DMF60-75
Payload Conjugation (e.g., MMAE)DBCO-Val-Cit-PABC-PNP, MMAEDMA70-85
Parameter Value Conditions Reference
Cathepsin B Cleavage Half-life (t½)~15 minutesIn the presence of purified human cathepsin B
Plasma Stability (human)>95% stable after 7 days37°C in human plasma
SPAAC Reaction Rate Constant (DBCO with azide)~1 M⁻¹s⁻¹Aqueous buffer, 37°C

Experimental Protocols

The synthesis of a this compound linker payload conjugate is a multi-step process. The following is a representative protocol for the synthesis of a DBCO-Val-Cit-PABC-MMAE conjugate.

1. Synthesis of Fmoc-Val-Cit-PABC:

  • Materials: Fmoc-Val-OH, Fmoc-Cit-OH, p-aminobenzyl alcohol, HBTU, HOBt, DIPEA, DMF, Piperidine.

  • Procedure:

    • Fmoc-Cit-OH is coupled to p-aminobenzyl alcohol using HBTU/HOBt as coupling agents and DIPEA as a base in DMF. The reaction is monitored by TLC.

    • The Fmoc protecting group is removed using 20% piperidine in DMF.

    • The resulting H-Cit-PABC is then coupled to Fmoc-Val-OH under similar conditions (HBTU/HOBt/DIPEA in DMF).

    • The product, Fmoc-Val-Cit-PABC, is purified by flash chromatography.

2. Synthesis of DBCO-Val-Cit-PABC-PNP:

  • Materials: Fmoc-Val-Cit-PABC, DBCO-acid, HBTU, HOBt, DIPEA, p-nitrophenyl chloroformate, DCM, DMF.

  • Procedure:

    • The Fmoc group of Fmoc-Val-Cit-PABC is removed with 20% piperidine in DMF to yield H-Val-Cit-PABC.

    • DBCO-acid is activated with HBTU/HOBt and coupled to the free amine of H-Val-Cit-PABC in the presence of DIPEA.

    • The terminal hydroxyl group of the PABC moiety is then activated with p-nitrophenyl chloroformate to create a reactive carbonate ester for subsequent payload conjugation.

    • The final product, DBCO-Val-Cit-PABC-PNP, is purified by HPLC.

3. Conjugation of MMAE to the Linker:

  • Materials: DBCO-Val-Cit-PABC-PNP, MMAE (monomethyl auristatin E), DMA.

  • Procedure:

    • DBCO-Val-Cit-PABC-PNP is dissolved in DMA.

    • MMAE is added to the solution, and the reaction is stirred at room temperature.

    • The reaction is monitored by HPLC until completion.

    • The final product, DBCO-Val-Cit-PABC-MMAE, is purified by preparative HPLC.

4. Conjugation to an Azide-Modified Antibody:

  • Materials: Azide-modified antibody, DBCO-Val-Cit-PABC-MMAE, PBS buffer.

  • Procedure:

    • The azide-modified antibody is dissolved in PBS buffer.

    • The DBCO-linker-payload construct is added to the antibody solution.

    • The reaction mixture is incubated at room temperature or 37°C for 2-4 hours.

    • The resulting ADC is purified by size-exclusion chromatography to remove any unreacted linker-payload.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dipeptide-Spacer Synthesis cluster_step2 Step 2: Chain Elongation cluster_step3 Step 3: DBCO Coupling Fmoc_Cit Fmoc-Cit-OH Fmoc_Cit_PABC Fmoc-Cit-PABC Fmoc_Cit->Fmoc_Cit_PABC HBTU/HOBt, DIPEA PABC p-aminobenzyl alcohol PABC->Fmoc_Cit_PABC H_Cit_PABC H-Cit-PABC Fmoc_Cit_PABC->H_Cit_PABC 20% Piperidine Fmoc_Val Fmoc-Val-OH Fmoc_Val_Cit_PABC Fmoc-Val-Cit-PABC Fmoc_Val->Fmoc_Val_Cit_PABC HBTU/HOBt, DIPEA H_Cit_PABC->Fmoc_Val_Cit_PABC H_Cit_PABC->Fmoc_Val_Cit_PABC H_Val_Cit_PABC H-Val-Cit-PABC Fmoc_Val_Cit_PABC->H_Val_Cit_PABC 20% Piperidine DBCO_acid DBCO-acid DBCO_Val_Cit_PABC DBCO-Val-Cit-PABC-OH DBCO_acid->DBCO_Val_Cit_PABC HBTU/HOBt, DIPEA H_Val_Cit_PABC->DBCO_Val_Cit_PABC H_Val_Cit_PABC->DBCO_Val_Cit_PABC

Caption: Synthetic pathway for the this compound linker.

Drug_Release_Mechanism ADC Antibody-DBCO-Val-Cit-PABC-Drug Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Self-Immolation (1,6-elimination) Cleavage->Release Payload Active Drug Release->Payload Byproducts CO2 + aza-quinone methide Release->Byproducts

Caption: Intracellular drug release mechanism of a Val-Cit linker-based ADC.

Experimental_Workflow start Start synthesis Linker-Payload Synthesis (DBCO-Val-Cit-PABC-Drug) start->synthesis purification1 HPLC Purification synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 conjugation Conjugation to Azide-Antibody characterization1->conjugation purification2 Size-Exclusion Chromatography conjugation->purification2 characterization2 ADC Characterization (DAR, Purity) purification2->characterization2 end End characterization2->end

Caption: General experimental workflow for ADC production.

Conclusion

The this compound linker is a highly sophisticated and effective tool in the development of next-generation antibody-drug conjugates. Its design, which combines the principles of bioorthogonal chemistry with targeted enzymatic cleavage, allows for the creation of ADCs with enhanced stability and a wider therapeutic window. The modular nature of the linker also permits the facile incorporation of a variety of cytotoxic payloads, making it a versatile platform for the development of novel cancer therapeutics. A thorough understanding of the design principles and synthetic methodologies outlined in this guide is essential for researchers and scientists working to advance the field of targeted drug delivery.

An In-Depth Technical Guide to the Fundamental Properties of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of a Bioorthogonal Powerhouse

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way scientists can label and visualize biomolecules in their native environment.[1][2] Developed by Carolyn Bertozzi and colleagues in 2004, this reaction provides a robust and biocompatible method for covalently linking molecules in complex biological systems. Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic metal catalyst, making it ideal for applications in living cells and whole organisms.[2][3]

The driving force behind this remarkable reaction is the immense ring strain inherent in cyclooctyne reagents.[2] This strain destabilizes the alkyne ground state, thereby lowering the activation energy of the [3+2] cycloaddition with an azide to a level that allows the reaction to proceed spontaneously under physiological conditions.[4][5] The result is a stable triazole linkage, formed with high specificity and efficiency.[3] This technical guide delves into the core principles of SPAAC, presenting quantitative kinetic data, detailed experimental protocols, and a look into its applications in research and drug development.

The Core Mechanism: A Symphony of Strain and Electronics

The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition.[5] In this concerted reaction, the 1,3-dipole (the azide) reacts with the dipolarophile (the strained alkyne) to form a five-membered heterocyclic ring, in this case, a triazole.[5] The key to the "strain-promoted" nature of this reaction lies in the geometry of the cyclooctyne ring. The ideal bond angle for a linear alkyne is 180°, a geometry that is severely distorted within the eight-membered ring of cyclooctyne.[6] This distortion pre-disposes the alkyne towards the bent transition state of the cycloaddition, significantly lowering the activation energy barrier.[4][5]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricacies of the SPAAC mechanism.[4] These studies have shown that the reaction proceeds through a concerted but asynchronous transition state.[7] The activation energy is influenced by two primary factors:

  • Distortion Energy: The energy required to deform the azide and the cyclooctyne from their ground-state geometries to the transition-state geometry.[4][7] The inherent strain of the cyclooctyne significantly reduces its contribution to the overall distortion energy.[4]

  • Interaction Energy: The favorable energetic interactions between the distorted azide and cyclooctyne in the transition state.[7]

The interplay of these two factors dictates the overall reaction rate. Strategies to accelerate SPAAC reactions have therefore focused on either increasing the ring strain of the cyclooctyne or tuning its electronic properties to enhance transition state stabilization.[8]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Low Activation Energy (ΔE‡) Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Ring Strain Release

SPAAC Reaction Mechanism

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is a critical parameter for designing experiments, particularly in living systems where reactant concentrations are low and reaction times may be limited. A higher k₂ value indicates a faster reaction. The reaction rate is dependent on the specific structures of both the cyclooctyne and the azide, as well as the reaction conditions such as solvent and temperature.[1][9]

Second-Order Rate Constants

The following tables summarize the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl azide, a standard reference azide.

Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.15[1][10]
DibenzocyclooctynolDIBO~0.3 - 0.7[1]
DibenzocyclooctyneDBCO~0.6 - 1.0[1][10]
DibenzoazacyclooctyneDIBAC/ADIBO~0.9[10]
BiarylazacyclooctynoneBARAC~1.1 - 3.4[8][10]
Monofluorinated CyclooctyneMOFO~4.3 x 10⁻³[8]
Difluorinated CyclooctyneDIFO~7.6 x 10⁻²[8]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[1]

Activation Energies

The activation energy (Ea) provides a measure of the energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reaction rates. While extensive data on activation energies for a wide range of SPAAC reactions is not as readily available as rate constants, computational studies and experimental measurements have provided valuable insights. For example, the activation energy for the cycloaddition of a simple cyclooctyne with phenyl azide is significantly lower (ΔE‡ ≈ 8.0 kcal/mol) than that of a strain-free alkyne (ΔE‡ ≈ 16.2 kcal/mol).[4][6] One study investigating the effect of pH on the SPAAC of a sulfo-DBCO-amine reported Arrhenius activation energies ranging from 17.3 to 28.8 kcal/mol depending on the pH of the buffer.[11] Computational studies have also been employed to predict activation energies for various cyclooctyne-azide pairs.[5][7]

Structure_Reactivity cluster_structure Cyclooctyne Structural Features cluster_effect Effect on Reaction Properties cluster_outcome Kinetic Outcome Increased_Strain Increased Ring Strain (e.g., fused rings - DIBO, DBCO) Lower_Ea Lower Activation Energy (Ea) Increased_Strain->Lower_Ea Reduces Distortion Energy Electronic_Activation Electronic Activation (e.g., electron-withdrawing groups) Electronic_Activation->Lower_Ea Stabilizes Transition State Faster_Rate Faster Reaction Rate (k₂) Lower_Ea->Faster_Rate

Structure-Reactivity Relationship

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC, from the synthesis of common cyclooctynes to kinetic analysis and bioconjugation.

Synthesis of Activated Cyclooctynes

The synthesis of functionalized cyclooctynes is a critical first step for their application in SPAAC. The following are generalized procedures for the synthesis of two widely used cyclooctynes, BCN and DBCO.

a) Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The synthesis of BCN derivatives often begins with 1,5-cyclooctadiene. A common route involves cyclopropanation followed by bromination and dehydrobromination to introduce the alkyne functionality.[12][13]

  • Cyclopropanation of 1,5-cyclooctadiene: React 1,5-cyclooctadiene with ethyl diazoacetate in the presence of a rhodium catalyst to form the ethyl ester of bicyclo[6.1.0]non-4-ene-9-carboxylic acid.[13]

  • Bromination: The resulting alkene is then brominated, typically using bromine in an appropriate solvent like chloroform.[12]

  • Double Dehydrobromination: The dibromide is treated with a strong base, such as potassium tert-butoxide, to induce a double elimination, forming the strained alkyne of the BCN ring system.

b) Synthesis of Dibenzocyclooctyne (DBCO) Derivatives

The synthesis of DBCO derivatives is a multi-step process that can be optimized for large-scale preparation without the need for chromatography.[1][9] A common starting point is 2-iodobenzyl alcohol and 2-ethynylaniline.[14]

  • Sonogashira Coupling: The two starting materials are coupled via a Sonogashira reaction to form an internal alkyne.[14]

  • Cyclization: A series of reactions including protection of the aniline, semi-hydrogenation of the alkyne to a cis-alkene, oxidation of the alcohol to an aldehyde, and reductive amination leads to the formation of the eight-membered ring.[14]

  • Alkyne Formation: The final strained alkyne is typically formed through bromination of the alkene followed by a base-induced elimination.[14]

Purification of Cyclooctynes:

Purification of the final cyclooctyne product is crucial for its use in bioconjugation. Common purification techniques include silica gel column chromatography and recrystallization.[3] For bioconjugation applications, it is essential to remove any residual catalysts or reagents that could interfere with biological systems.

Kinetic Analysis of SPAAC Reactions

The determination of second-order rate constants is essential for comparing the reactivity of different cyclooctynes. The two most common methods for monitoring SPAAC reactions are UV-Visible (UV-Vis) spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

a) Kinetic Analysis by UV-Vis Spectrophotometry

This method is particularly suitable for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 309 nm.[1][15] The reaction is monitored by observing the decrease in absorbance of the cyclooctyne as it is consumed.

  • Determine λ_max: Determine the optimal absorbance wavelength (λ_max) for the cyclooctyne derivative in the chosen buffer (e.g., PBS, HEPES).[1][15]

  • Prepare Solutions: Prepare stock solutions of the cyclooctyne and the azide in the reaction buffer.

  • Initiate Reaction: In a quartz cuvette, add a known concentration of the cyclooctyne and measure the initial absorbance. Initiate the reaction by adding a known excess of the azide and immediately begin monitoring the absorbance over time.[1]

  • Data Acquisition: Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).[1]

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Determine_Lambda_Max Determine λ_max of Cyclooctyne Prepare_Solutions Prepare Stock Solutions (Cyclooctyne & Azide) Determine_Lambda_Max->Prepare_Solutions Initiate_Reaction Initiate Reaction in Cuvette (Excess Azide) Prepare_Solutions->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at λ_max Over Time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot ln(Absorbance) vs. Time Monitor_Absorbance->Plot_Data Calculate_k Calculate k' (slope) and k₂ (k'/[Azide]₀) Plot_Data->Calculate_k Protein_Labeling_Workflow cluster_functionalization Step 1: Functionalization cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Protein Protein of Interest Azide_Func Introduce Azide or Cyclooctyne Handle Protein->Azide_Func Incubate Incubate Functionalized Protein with Labeling Reagent Azide_Func->Incubate Label_Reagent Labeling Reagent (e.g., Fluorophore-Cyclooctyne) Label_Reagent->Incubate Purify Remove Excess Labeling Reagent (e.g., SEC, Dialysis) Incubate->Purify Analyze Analyze Labeled Protein (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

References

Methodological & Application

Application Notes and Protocols for DBCO-Val-Cit-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. The DBCO-Val-Cit-OH linker is an advanced, cleavable linker system designed for the precise construction of ADCs.

This linker system incorporates three key elements:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and bioorthogonal conjugation to an azide-modified antibody under mild, aqueous conditions, preserving the antibody's integrity.[1][2][3]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[4][5][] This ensures that the cytotoxic payload is selectively released within the target cancer cell, minimizing systemic toxicity.[]

  • Self-Immolative Spacer (PABC): The Val-Cit moiety is typically connected to a p-aminobenzyl carbamate (PABC) spacer.[4][5] Upon cleavage of the Val-Cit peptide bond by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction to release the unmodified, active cytotoxic drug.[4][8]

These application notes provide a comprehensive guide to utilizing this compound for the development of next-generation ADCs, including detailed protocols, data presentation, and visualizations of the underlying mechanisms.

Data Presentation: Reaction Parameters and Characterization

The following tables summarize key quantitative data for the successful conjugation and characterization of ADCs using the this compound linker system.

Table 1: Recommended Reaction Conditions for ADC Synthesis

Parameter Step 1: Payload Attachment to Linker Step 2: Antibody Activation with DBCO-Linker-Payload Step 3: SPAAC "Click" Reaction
Reagents This compound, Payload with amine group, Activating agents (e.g., NHS, DCC)Azide-modified Antibody, DBCO-Linker-PayloadDBCO-functionalized Antibody, Azide-modified Payload
Solvent Anhydrous DMF or DMSOAmine-free buffer (e.g., PBS, pH 7.4)PBS or similar buffer, pH ~7.4
Molar Excess Activating Agents: 1.1 - 1.2 fold excess relative to linkerDBCO-Linker-Payload: 1.5 - 4 fold molar excess to antibodyAzide-Payload: 2 - 4 fold molar excess to antibody[1][9]
Concentration N/AAntibody: 1 - 10 mg/mLAntibody: ~1 mg/mL
Temperature Room Temperature or 4°C4°C or Room Temperature4°C or Room Temperature[1][9]
Duration 4 - 16 hours1 - 24 hours2 - 24 hours (often overnight at 4°C)[3]
Quenching N/AN/AN/A (Reaction goes to completion)

Table 2: Linker Stability and Cleavage Data

Parameter Condition Result Reference
Plasma Stability (Human) Incubation at 37°CStable for at least 28 days[10]
Plasma Stability (Mouse) Incubation at 37°C>95% payload loss after 14 days (due to Ces1C)[10][11]
Lysosomal Cleavage Human Liver Lysosomes at 37°C>80% digestion within 30 minutes[12]
Cathepsin B Cleavage In vitro assay with purified Cathepsin BEfficient cleavage at acidic pH (5.0-6.0)[4]

Table 3: ADC Characterization Parameters using HIC-HPLC

Parameter Description Typical Value/Observation
Mobile Phase A (High Salt) 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0N/A
Mobile Phase B (Low Salt) 50 mM Sodium Phosphate containing 20% Isopropanol, pH 7.0N/A
Gradient Decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 min)Separates species based on hydrophobicity
Detection UV at 280 nmElution profile shows peaks for DAR 0, 2, 4, etc.
Average DAR Calculated from peak areas of different drug-loaded speciesTypically aimed for 2 to 4

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Payload

This protocol describes the initial step of attaching the this compound linker to a cytotoxic payload that contains a primary or secondary amine.

Materials:

  • This compound

  • Amine-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or similar carbodiimide

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-phase preparative HPLC

  • LC-MS and NMR for characterization

Methodology:

  • Activation of Linker: Dissolve this compound and NHS in anhydrous DMF at a molar ratio of 1:1.2.

  • Add DCC to the solution at a 1.1-fold molar excess relative to the linker.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Conjugation to Payload: In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

  • Add the activated linker solution to the payload solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Purification: Purify the crude product using reverse-phase preparative HPLC to obtain the pure DBCO-linker-payload conjugate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR. Lyophilize the purified product to obtain a solid powder for storage.

Protocol 2: Conjugation of DBCO-Linker-Payload to an Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the DBCO-functionalized payload and an azide-modified antibody.

Materials:

  • Azide-modified antibody (in an azide-free, amine-free buffer like PBS, pH 7.4)

  • DBCO-linker-payload conjugate (from Protocol 1)

  • Anhydrous DMSO

  • Purification columns (e.g., Size Exclusion Chromatography - SEC)

Methodology:

  • Antibody Preparation: Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in PBS, pH 7.4.

  • Reagent Preparation: Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).

  • Conjugation Reaction: Add a 1.5 to 4-fold molar excess of the DBCO-linker-payload stock solution to the antibody solution.[10] Ensure the final concentration of DMSO is kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 2-4 hours with gentle mixing.[3]

  • Purification of the ADC: Remove unreacted DBCO-linker-payload and organic solvent by size exclusion chromatography (SEC) or dialysis.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method to determine the ADC's purity, homogeneity, and average DAR. The addition of the hydrophobic drug-linker increases the antibody's hydrophobicity, allowing for the separation of different DAR species.[13]

Materials:

  • Purified ADC sample

  • HIC HPLC column (e.g., Protein-Pak Hi Res HIC)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[13]

  • Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0[10]

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample (e.g., 20 µg).

    • Elute the ADC species using a decreasing salt gradient. A typical gradient is 0% to 100% Mobile Phase B over 30 minutes.[2]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).

    • Calculate the area of each peak.

    • The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization A This compound + Amine-Payload B DBCO-Linker-Payload (Purified) A->B Activation & Conjugation D Antibody-Drug Conjugate (Crude) B->D SPAAC Click Reaction C Azide-Modified Antibody C->D SPAAC Click Reaction E Purified ADC D->E Purification (SEC/HIC) F HIC-HPLC E->F DAR Analysis G LC-MS E->G Mass Confirmation H In vitro Assay E->H Cleavage/Stability

Caption: General workflow for the synthesis and characterization of an ADC.

intracellular_pathway cluster_cell Target Cancer Cell ADC ADC binds to cell surface antigen Endosome Receptor-Mediated Endocytosis ADC->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Low pH & Proteases Release Self-immolation of PABC spacer Cleavage->Release Payload Active Payload Released Release->Payload Effect Cytotoxic Effect (e.g., Mitotic Arrest) Payload->Effect

Caption: Intracellular pathway of ADC and subsequent payload release.

References

Application Notes and Protocols for the Step-by-Step Synthesis of DBCO-Val-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) utilizing a DBCO-Val-Cit-OH linker. This system leverages the highly specific, strain-promoted alkyne-azide cycloaddition (SPAAC) for antibody conjugation and an enzymatically cleavable dipeptide for targeted payload release.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity.[1] The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. The this compound linker combines three key features:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide groups via copper-free click chemistry (SPAAC), enabling a bioorthogonal and highly specific conjugation to azide-modified antibodies.[2][3]

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is stable in circulation but is selectively cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5]

  • Hydroxyl Group (-OH): A functional group that allows for the attachment of a p-aminobenzyl carbamate (PABC) self-immolative spacer and a cytotoxic payload.

This document provides a step-by-step guide to the synthesis of the this compound linker, its conjugation to a payload, the subsequent conjugation to an azide-modified antibody, and the characterization of the resulting ADC.

Experimental Protocols

Part 1: Synthesis of the DBCO-Val-Cit-Linker-Payload

This section details the synthesis of the complete drug-linker construct, ready for conjugation to an antibody. The process involves the synthesis of the Val-Cit dipeptide, followed by the attachment of the DBCO group and then the payload with a PABC spacer.

1.1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer component.

  • Reaction: Fmoc-Val-Cit-OH is coupled with p-aminobenzyl alcohol (PABOH).

  • Procedure:

    • Dissolve Fmoc-Val-Cit-OH (1.0 eq.) and p-aminobenzyl alcohol (1.0 eq.) in a mixture of dichloromethane (DCM) and methanol.[6]

    • Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 eq.) to the solution.[6]

    • Stir the reaction mixture at room temperature overnight.[7]

    • Remove the solvent under reduced pressure.

    • Purify the crude product by trituration with diethyl ether to yield Fmoc-Val-Cit-PAB-OH as a solid.[6]

1.2: Fmoc Deprotection to Yield H₂N-Val-Cit-PAB-OH

  • Reaction: Removal of the Fmoc protecting group to expose the N-terminal amine.

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PAB-OH in N,N-dimethylformamide (DMF).[8]

    • Add diethylamine (excess) to the solution.[8]

    • Stir the reaction at room temperature for 2-4 hours.

    • Evaporate the solvent to dryness to obtain the crude H₂N-Val-Cit-PAB-OH, which can be used in the next step without further purification.[8]

1.3: Coupling of DBCO-Acid to H₂N-Val-Cit-PAB-OH

  • Reaction: Formation of an amide bond between the DBCO moiety and the dipeptide.

  • Procedure:

    • Dissolve H₂N-Val-Cit-PAB-OH (1.0 eq.) and DBCO-acid (1.1 eq.) in anhydrous DMF.[9]

    • Add HBTU (1.1 eq.) and DIPEA (2.2 eq.) to the reaction mixture.[9]

    • Stir the reaction at room temperature for 4 hours.[9]

    • Purify the crude DBCO-Val-Cit-PAB-OH by reverse-phase HPLC.

1.4: Activation of DBCO-Val-Cit-PAB-OH and Conjugation to an Amine-Containing Payload (e.g., MMAE)

  • Reaction: The hydroxyl group of the PABC spacer is activated, typically as a p-nitrophenyl carbonate, which then reacts with an amine-containing payload.

  • Procedure:

    • Dissolve DBCO-Val-Cit-PAB-OH (1.0 eq.) in anhydrous DMF.[4]

    • Add p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA.[4]

    • Stir at room temperature for 1-2 hours to form the activated linker.[4]

    • In a separate vessel, dissolve the amine-containing payload (e.g., MMAE) in anhydrous DMF.

    • Add the activated DBCO-Val-Cit-PABC-PNP solution to the payload solution and stir overnight at room temperature.[4]

    • Purify the resulting DBCO-Val-Cit-PABC-Payload conjugate by preparative HPLC.[4]

ParameterTypical Value/RangeConditionsSource(s)
Fmoc-Val-Cit-PAB-OH Synthesis
SolventDCM/MethanolRoom Temperature[6]
Coupling AgentEEDQOvernight[6][7]
Yield~82%-[7]
Fmoc Deprotection
SolventDMFRoom Temperature[8]
ReagentDiethylamine2-4 hours[8]
DBCO-Acid Coupling
SolventAnhydrous DMFRoom Temperature[9]
Coupling ReagentsHBTU, DIPEA4 hours[9]
Payload Conjugation
Activation Reagentp-nitrophenyl chloroformateRoom Temperature[4]
SolventAnhydrous DMFOvernight[4]
Part 2: Preparation of Azide-Modified Antibody

This protocol describes the introduction of azide groups onto the antibody for subsequent SPAAC conjugation. This can be achieved through various methods, including the modification of lysine residues or through enzymatic approaches for site-specific modification.

  • Procedure (Lysine Modification):

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of an azide-containing N-hydroxysuccinimide ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO.

    • Add a 5- to 20-fold molar excess of the azide-NHS ester to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess azide reagent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Part 3: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-linker-payload.

  • Procedure:

    • Ensure the azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4).[4]

    • Prepare a stock solution of the DBCO-Val-Cit-PABC-Payload in anhydrous DMSO.[4]

    • Add a 1.5 to 5-fold molar excess of the DBCO-linker-payload to the azide-modified antibody solution.[1] The final concentration of the organic solvent should be kept below 10% (v/v).[4]

    • Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.[4]

    • The reaction progress can be monitored by HPLC.

ParameterTypical Value/RangeConditionsSource(s)
Antibody Azide Modification
Molar Excess of Azide-NHS Ester5-20 foldRoom Temperature, 1-2 hours-
SPAAC Reaction
Molar Excess of DBCO-Linker-Payload1.5-5 fold4°C to Room Temperature[1]
Reaction Time4-24 hours-[4]
Final DMSO Concentration<10% (v/v)-[4]
Part 4: ADC Purification and Characterization

4.1: ADC Purification

  • Method: A combination of chromatographic techniques is used to remove unreacted linker-payload, unconjugated antibody, and to isolate the ADC with the desired drug-to-antibody ratio (DAR).

  • Procedure:

    • Size-Exclusion Chromatography (SEC): To remove excess, unreacted DBCO-linker-payload.[10]

    • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs. The increasing hydrophobicity of the conjugated payload allows for the separation of antibodies with varying numbers of attached drugs.[11][12][13]

4.2: ADC Characterization

  • Drug-to-Antibody Ratio (DAR) Determination by HIC:

    • The average DAR is calculated from the HIC chromatogram by integrating the peak areas of the different drug-loaded species.[11][13]

    • Formula: DAR = Σ [(Peak Area of species * n) / Total Peak Area], where 'n' is the number of drugs conjugated to that species.[14]

  • Mass Spectrometry: To confirm the molecular weight of the ADC and the distribution of drug-loaded species.[15]

  • SDS-PAGE: To assess the purity and integrity of the ADC. The conjugated antibody will show a higher molecular weight compared to the unconjugated antibody.[4]

  • In Vitro Cytotoxicity Assay (MTT Assay):

    • To evaluate the potency of the ADC in killing cancer cells.[16][17][18]

    • Procedure:

      • Seed target cancer cells in a 96-well plate.

      • Treat the cells with serial dilutions of the ADC for 72-96 hours.[19]

      • Add MTT reagent and incubate for 2-4 hours.[16][18]

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[16]

      • Measure the absorbance at 570 nm.[18]

      • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

ParameterTypical Value/RangeDetailsSource(s)
HIC for DAR Analysis
Mobile Phase AHigh salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer)-[14]
Mobile Phase BLow salt buffer (e.g., sodium phosphate buffer with isopropanol)-[14]
GradientLinear gradient from high to low salt concentration-[14]
MTT Assay
Incubation Time with ADC72-96 hours-[19]
MTT Incubation Time2-4 hours-[16][18]
Absorbance Wavelength570 nm-[18]

Visualizations

Synthesis_Workflow cluster_linker_payload Part 1: DBCO-Linker-Payload Synthesis cluster_adc_synthesis Part 2 & 3: ADC Synthesis Fmoc-Val-Cit-OH Fmoc-Val-Cit-OH Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-OH->Fmoc-Val-Cit-PAB-OH EEDQ PABOH PABOH PABOH->Fmoc-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH->H2N-Val-Cit-PAB-OH Diethylamine DBCO-Val-Cit-PAB-OH DBCO-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH->DBCO-Val-Cit-PAB-OH HBTU, DIPEA DBCO-Acid DBCO-Acid DBCO-Acid->DBCO-Val-Cit-PAB-OH DBCO-Linker-Payload DBCO-Linker-Payload DBCO-Val-Cit-PAB-OH->DBCO-Linker-Payload Activation, Payload Coupling Payload-NH2 Payload-NH2 Payload-NH2->DBCO-Linker-Payload ADC ADC DBCO-Linker-Payload->ADC Antibody Antibody Azide-Antibody Azide-Antibody Antibody->Azide-Antibody Lysine Modification Azide-NHS Azide-NHS Azide-NHS->Azide-Antibody Azide-Antibody->ADC SPAAC

Caption: Workflow for the synthesis of a this compound ADC.

ADC_Internalization_and_Payload_Release ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Surface Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Free Payload Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Apoptosis Payload->Apoptosis Induces

Caption: Mechanism of ADC internalization and payload release.

References

Purifying DBCO-Linker-Payload Conjugates: A Detailed Guide to HPLC-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols and methodologies for the purification of DBCO (Dibenzocyclooctyne)-linker-payload conjugates, critical components in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for ensuring the purity and homogeneity of these complex biomolecules, which directly impacts their efficacy and safety. This document outlines three primary HPLC-based purification strategies: Reverse-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).

Introduction

The creation of DBCO-linker-payload conjugates involves the covalent attachment of a payload (e.g., a cytotoxic drug) to a linker containing a DBCO moiety. This DBCO group allows for a highly specific, copper-free click chemistry reaction with an azide-modified biomolecule, such as an antibody.[1][2] The resulting conjugate mixture is often heterogeneous, containing the desired product alongside unreacted starting materials and various side products. Effective purification is therefore essential to isolate the desired conjugate with a specific drug-to-antibody ratio (DAR).[3][4] HPLC offers the resolution required to separate these closely related species.

This guide details the principles and practical protocols for three key HPLC techniques applicable to the purification of these conjugates.

Experimental Workflow Overview

The general workflow for the purification of DBCO-linker-payload conjugates using HPLC is depicted below. The process typically begins with the crude reaction mixture, which then undergoes one or more chromatographic steps to yield a purified and characterized final product.

HPLC Purification Workflow cluster_0 Pre-Purification cluster_1 HPLC Purification cluster_2 Post-Purification Crude Conjugation Mixture Crude Conjugation Mixture Initial Cleanup Initial Cleanup Crude Conjugation Mixture->Initial Cleanup e.g., Desalting HPLC System HPLC System Initial Cleanup->HPLC System Sample Injection Fraction Collection Fraction Collection HPLC System->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis e.g., Analytical HPLC, SDS-PAGE Characterization Characterization Purity Analysis->Characterization Purified Conjugate Purified Conjugate Characterization->Purified Conjugate

Caption: General workflow for the purification of DBCO-linker-payload conjugates.

Reverse-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[5] The hydrophobic DBCO group and many drug payloads increase the retention of the conjugate on a nonpolar stationary phase. This technique is particularly useful for separating conjugates with different drug loads and for removing unreacted, hydrophobic payloads.[6]

Experimental Protocol: RP-HPLC Purification

1. Sample Preparation:

  • Prior to injection, clarify the crude conjugation mixture by centrifugation (e.g., 10,000 x g for 10 minutes) to remove any precipitated material.[7]

  • If necessary, perform a buffer exchange into an aqueous solution with a low concentration of organic solvent (e.g., 5-10% acetonitrile) using a desalting column.

2. HPLC System and Column:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A C4, C8, or C18 reverse-phase column with a wide pore size (≥300 Å) is recommended for large biomolecules like antibodies.[6] For smaller conjugates, a standard pore size may be sufficient.

  • Detection: Monitor the elution profile at 280 nm for the protein and at a wavelength specific to the payload if it has a distinct chromophore.[5][6]

3. Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8][9]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8][9]

4. Gradient Elution:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample.

  • Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[5] The optimal gradient will depend on the specific hydrophobicity of the conjugate and may require optimization.[8]

  • Hold at 95% Mobile Phase B for 5-10 minutes to elute any strongly retained species.

  • Re-equilibrate the column to initial conditions.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the purity of the collected fractions using analytical RP-HPLC or other characterization methods.

Data Summary: Typical RP-HPLC Parameters
ParameterRecommendation
Column Type C4, C8, or C18 (wide pore for large molecules)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile or Methanol[8]
Gradient 5-95% B over 30-60 min (to be optimized)[5]
Flow Rate Dependent on column dimensions (e.g., 1-5 mL/min for semi-prep)
Temperature Ambient or elevated (e.g., 60-80°C) to improve peak shape[8][10]
Detection UV at 280 nm and payload-specific wavelength

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[11] The conjugation of a hydrophobic DBCO-linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[3][12]

Caption: HIC separates conjugates based on hydrophobicity.

Experimental Protocol: HIC Purification

1. Sample Preparation:

  • Exchange the sample into the high-salt binding buffer (Mobile Phase A) using dialysis or a desalting column.

  • Filter the sample through a 0.22 µm filter before injection.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system is recommended to avoid corrosion from high salt concentrations.

  • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl, or Ether). The choice of ligand depends on the hydrophobicity of the conjugate.[3]

  • Detection: UV at 280 nm.

3. Mobile Phases:

  • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[7]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[7]

4. Gradient Elution:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the sample.

  • Apply a reverse salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes. As the salt concentration decreases, the hydrophobic interaction weakens, and the conjugates elute in order of increasing hydrophobicity (and typically, increasing DAR).

  • Wash the column with 100% Mobile Phase B.

  • Re-equilibrate with Mobile Phase A.

5. Fraction Collection and Analysis:

  • Collect fractions for each resolved peak.

  • Desalt the collected fractions immediately to prevent potential protein precipitation or degradation.

  • Analyze purity and DAR by analytical HIC, RP-HPLC, or mass spectrometry.

Data Summary: Typical HIC Parameters
ParameterRecommendation
Column Type Butyl, Phenyl, or Ether-based HIC columns
Mobile Phase A 25 mM Sodium Phosphate, 1.0-2.0 M Ammonium Sulfate, pH 7.0[7]
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0[7]
Gradient Reverse salt gradient (100% A to 100% B)
Flow Rate Dependent on column dimensions (e.g., 0.5-1.0 mL/min for analytical)
Temperature Ambient
Detection UV at 280 nm

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size).[13] It is primarily used to separate the conjugated antibody from smaller, unreacted components like the DBCO-linker-payload and other small molecule impurities.[1] It is also effective for removing aggregates.

Experimental Protocol: SEC Purification

1. Sample Preparation:

  • Concentrate the sample if necessary.

  • Ensure the sample is fully dissolved and filter through a 0.22 µm filter.

2. HPLC System and Column:

  • HPLC System: A standard HPLC or FPLC system.

  • Column: A size exclusion column with a pore size appropriate for the size of the conjugate (e.g., 200-400 Å for antibodies).

  • Detection: UV at 280 nm.

3. Mobile Phase (Isocratic Elution):

  • A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4. The mobile phase may be supplemented with a low concentration of an organic modifier (e.g., 10-15% acetonitrile or isopropanol) to minimize non-specific hydrophobic interactions between the conjugate and the stationary phase.[6]

4. Elution:

  • Equilibrate the column with the mobile phase.

  • Inject the sample.

  • Elute isocratically with the mobile phase. Larger molecules (aggregates) will elute first, followed by the monomeric conjugate, and finally the smaller, unreacted species.

5. Fraction Collection and Analysis:

  • Collect the fraction corresponding to the main monomeric peak.

  • Analyze the purity and aggregation state of the collected fraction using analytical SEC.

Data Summary: Typical SEC Parameters
ParameterRecommendation
Column Type Silica or polymer-based with appropriate pore size (e.g., 200-400 Å)
Mobile Phase Phosphate-Buffered Saline (PBS), pH 7.4. May contain organic modifier.[6]
Elution Mode Isocratic
Flow Rate Dependent on column dimensions (e.g., 0.5-1.0 mL/min for analytical)
Temperature Ambient
Detection UV at 280 nm

Conclusion

The purification of DBCO-linker-payload conjugates is a critical step in the development of targeted therapies. RP-HPLC, HIC, and SEC are powerful techniques that, when applied appropriately, can effectively separate the desired product from impurities and different drug-load species. The choice of method depends on the specific properties of the conjugate and the desired purity level. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers to develop robust and efficient purification strategies for these important biomolecules.

References

Application Notes and Protocols: DBCO-Val-Cit-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibenzocyclooctyne-Valine-Citrulline-OH (DBCO-Val-Cit-OH) in the development of advanced drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). Detailed protocols for key experimental procedures are provided to facilitate the practical application of this technology.

Introduction

This compound is a heterobifunctional linker that plays a crucial role in the targeted delivery of therapeutic agents.[1] It incorporates two key functionalities: a Dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation and a Valine-Citrulline (Val-Cit) dipeptide sequence that acts as a cleavable linker.[1][2] This combination allows for the precise attachment of the linker to a targeting moiety, such as an antibody, and the subsequent controlled release of a payload within the target cell.

The DBCO group enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-modified biomolecules.[2][3] This reaction is highly efficient and occurs under mild, aqueous conditions, which is essential for preserving the integrity of sensitive biologics like antibodies.[3]

The Val-Cit dipeptide is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][5] This enzymatic cleavage is a key mechanism for achieving tumor-specific drug release, thereby enhancing the therapeutic efficacy and reducing off-target toxicity.[] The Val-Cit linker demonstrates excellent stability in plasma, minimizing premature drug release in circulation.[5]

Mechanism of Action: Cathepsin B-Mediated Drug Release

The targeted drug delivery and release process using a DBCO-Val-Cit based ADC can be summarized in the following steps:

  • Circulation and Targeting: The ADC circulates in the bloodstream and the antibody component specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, the elevated concentration of Cathepsin B recognizes and cleaves the peptide bond in the Val-Cit linker.[][6]

  • Payload Release: Cleavage of the Val-Cit linker initiates the release of the cytotoxic payload inside the target cell, leading to cell death. When a self-immolative spacer like p-aminobenzyl carbamate (PABC) is included in the linker design (i.e., DBCO-Val-Cit-PABC-Payload), its cleavage triggers a cascade that liberates the unmodified drug.[5][6]

Below is a diagram illustrating the signaling pathway of drug release.

G cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Cathepsin B Cleavage of Val-Cit Linker CellDeath Cell Death Payload->CellDeath

Caption: Mechanism of ADC action from binding to payload release.

Applications

The unique properties of this compound make it a valuable tool in various drug delivery and bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs for targeted cancer therapy.[1][7]

  • Targeted Drug Delivery: It can be used to construct targeted drug delivery systems beyond ADCs, where a targeting ligand is conjugated to a therapeutic agent.[1]

  • Probe Development: Useful for creating bioorthogonal and enzyme-responsive probes for imaging and diagnostic purposes.[7]

  • Multifunctional Bioconjugation: The combination of SPAAC chemistry and protease-sensitive cleavage allows for the creation of complex, multi-component bioconjugates.[1]

Quantitative Data Summary

The following tables summarize quantitative data related to the performance of Val-Cit linkers in drug delivery systems.

ParameterValueContextReference
Enzyme Concentration 20 nMTypical final concentration of activated Cathepsin B in an in vitro cleavage assay.[6]
ADC Concentration 1 µMTypical ADC concentration used in an in vitro cleavage assay.[6]
Incubation Time 0, 1, 4, 8, 24 hoursDesignated time points for withdrawing aliquots during an in vitro cleavage reaction to monitor progress.[6]
Organic Solvent Limit < 10% (v/v)Recommended maximum concentration of DMSO or DMF in the conjugation reaction to maintain antibody stability.[3]
Conjugation Incubation 4-24 hoursIncubation time for the SPAAC reaction between an azide-modified antibody and a DBCO-linker-payload.[3]
Payload Release (in vitro) ~80%Amount of free MMAE detected in KPL-4 cell lysates after 24 hours of treatment with a Val-Cit containing ADC.[8]
Payload Release (impaired) ~10%Amount of free MMAE detected with an N-methylated citrulline linker, showing retarded payload release.[8]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Preparation of DBCO-Linker-Payload Conjugate

This protocol describes the conjugation of this compound to an amine-containing payload. Note that for efficient drug release, a self-immolative spacer like PABC is often incorporated, resulting in a linker such as DBCO-Val-Cit-PABC-OH.[3] The hydroxyl group of this linker would then be activated (e.g., with PNP) for reaction with the payload.[9] For simplicity, the general steps are outlined.

Materials:

  • DBCO-Val-Cit-PABC-OH (or a similar activated linker)[7]

  • Amine-containing payload (e.g., MMAE)[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Activating agent (e.g., p-nitrophenyl chloroformate if starting from the -OH linker)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Activation of Linker (if necessary): If starting with DBCO-Val-Cit-PABC-OH, activate the hydroxyl group. This typically involves reacting it with an agent like p-nitrophenyl chloroformate to create a more reactive intermediate for conjugation to the payload.

  • Payload Conjugation: a. Dissolve the amine-containing payload in anhydrous DMF or DMSO.[3] b. Add the activated DBCO-Val-Cit-PABC linker to the payload solution, along with a non-nucleophilic base like DIPEA.[3] c. Stir the reaction at room temperature overnight.[3]

  • Monitoring and Purification: a. Monitor the reaction progress by HPLC to ensure completion.[3] b. Purify the resulting DBCO-linker-payload conjugate by preparative HPLC.[3]

  • Final Product Preparation: a. Lyophilize the purified product to obtain a solid powder.[3] b. Store the final product at –20 °C, protected from light and moisture.[1][7]

G Start Start Dissolve Dissolve Amine-Payload in Anhydrous Solvent Start->Dissolve AddLinker Add Activated DBCO-Val-Cit-PABC Linker Dissolve->AddLinker React React Overnight at Room Temperature AddLinker->React Monitor Monitor by HPLC React->Monitor Monitor->React Incomplete Purify Purify by Preparative HPLC Monitor->Purify Complete Lyophilize Lyophilize to Solid Powder Purify->Lyophilize End End Lyophilize->End

Caption: Workflow for payload conjugation to the DBCO-linker.

Protocol 2: ADC Synthesis via SPAAC (Click Chemistry)

This protocol details the copper-free click chemistry reaction between an azide-modified antibody and the DBCO-linker-payload conjugate.[3]

Materials:

  • Azide-modified antibody

  • DBCO-linker-payload conjugate (from Protocol 1)

  • Phosphate-buffered saline (PBS) or other suitable azide-free buffer

  • Anhydrous DMSO or DMF[3]

  • Size Exclusion Chromatography (SEC) system (e.g., desalting column)[3]

  • Centrifugal filter unit for concentration[3]

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the DBCO-linker-payload conjugate in anhydrous DMSO or DMF.[3] b. Ensure the azide-modified antibody is in a suitable azide-free buffer at the desired concentration.[3]

  • Conjugation Reaction: a. To the azide-modified antibody solution, add the DBCO-linker-payload stock solution. A molar excess of the DBCO-linker-payload is typically used.[3] b. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept below 10% (v/v) to maintain antibody stability.[3] c. Incubate the reaction mixture at room temperature or 4°C for 4-24 hours with gentle mixing.[3]

  • Purification of the ADC: a. Remove unreacted DBCO-linker-payload and organic solvent using size exclusion chromatography (e.g., a desalting column).[3] b. The purified ADC can be concentrated using an appropriate centrifugal filter unit.[3]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification PrepAb Prepare Azide-Modified Antibody in Buffer Mix Add Linker Stock to Antibody Solution PrepAb->Mix PrepLinker Prepare DBCO-Linker-Payload Stock in DMSO/DMF PrepLinker->Mix Incubate Incubate 4-24h (Gentle Mixing) Mix->Incubate SEC Size Exclusion Chromatography (SEC) Incubate->SEC Concentrate Concentrate ADC (Centrifugal Filter) SEC->Concentrate FinalADC Purified ADC Concentrate->FinalADC

Caption: Experimental workflow for ADC synthesis via SPAAC.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This protocol is for evaluating the enzymatic release of the payload from the ADC in a controlled in vitro setting.

Materials:

  • Purified ADC (from Protocol 2)

  • Activated Human Cathepsin B[6]

  • Assay Buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0)[11]

  • Microcentrifuge tubes

  • Incubator at 37°C[6]

  • Quenching solution (e.g., cold acetonitrile with 1% formic acid)[11]

  • Analysis system (e.g., HPLC, LC-MS)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.[6] A typical ADC concentration is 1 µM.[6]

  • Initiate Reaction: a. Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[6] b. Incubate the reaction at 37°C.[6]

  • Time Points and Quenching: a. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[6] b. Immediately quench the reaction by adding a quenching solution (e.g., cold acetonitrile) to precipitate the enzyme and stop the reaction.[11]

  • Analysis: a. Centrifuge the quenched samples to pellet the precipitated protein. b. Analyze the supernatant for the presence of the released payload using a suitable analytical method like HPLC or LC-MS.

Protocol 4: Characterization of the ADC

After synthesis and purification, the ADC must be thoroughly characterized.

Materials:

  • Purified ADC

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

Procedure:

  • Protein Concentration: a. Determine the protein concentration using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[3]

  • Drug-to-Antibody Ratio (DAR) Determination: a. UV-Vis Spectroscopy: If the payload has a distinct absorbance wavelength from the antibody, the DAR can be calculated using the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug.[3] b. HIC-HPLC: This is a more common and accurate method. HIC separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species (e.g., DAR0, DAR2, DAR4) are used to calculate the average DAR.[3]

Storage and Handling

  • This compound and derivatives: Store at –20 °C in a sealed container, protected from light and moisture.[1][7]

  • Solvents: Use anhydrous solvents (e.g., DMF, DMSO) for reconstitution and reactions to prevent hydrolysis of the linker.[1][3]

  • ADCs: Store purified ADCs according to the specific antibody's requirements, typically at 4°C for short-term and -80°C for long-term storage.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental workflow for synthesizing Antibody-Drug Conjugates (ADCs) using dibenzocyclooctyne (DBCO) linkers. This method leverages the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry," to conjugate a cytotoxic payload to a monoclonal antibody. The protocols outlined below detail the necessary steps from antibody preparation to final ADC characterization.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. DBCO linkers are employed in a two-step conjugation strategy that offers high selectivity and biocompatibility, proceeding efficiently under physiological conditions without the need for a copper catalyst.[1][2][]

The general workflow involves the initial functionalization of the antibody with a DBCO moiety, typically through the reaction of a DBCO-NHS ester with lysine residues on the antibody surface.[1][4] This is followed by the conjugation of an azide-modified payload to the DBCO-functionalized antibody via the SPAAC reaction.[1][5] The resulting ADC can then be purified and characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR).[6]

Data Presentation

Table 1: Recommended Reaction Parameters for ADC Synthesis with DBCO Linkers
ParameterRecommended RangeNotes
Antibody Modification (DBCO-NHS Ester)
Molar Excess of DBCO-NHS Ester10 to 30-foldHigher excess can increase the number of DBCO groups per antibody.[1][4]
Reaction BufferAmine-free buffer (e.g., PBS, pH ~7.4)To prevent reaction of the NHS ester with buffer components.[1][4]
Organic Solvent< 20% (v/v) DMSO or DMFTo maintain antibody integrity.[1][4]
Reaction TemperatureRoom Temperature to 37°CReaction is typically performed at room temperature.[4]
Incubation Time60 minutesSufficient for the reaction to proceed to completion.[4]
Payload Conjugation (SPAAC)
Molar Excess of Azide-Payload1.5 to 5-foldHigher excess can drive the reaction to completion.[1]
Reaction BufferPBS (pH ~7.4)Physiological pH is optimal for the click reaction.[1]
Reaction Temperature4°C to 37°CHigher temperatures can increase the reaction rate.[1][7]
Incubation Time2 to 48 hoursDependent on the reactivity of the azide-payload and temperature.[1][8]
Table 2: Comparative Analysis of DAR Determination Methods
FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[6]Separates ADC species by chromatography and determines their mass-to-charge ratio.[6]Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[6]
Information Provided Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.[6]Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.[6]Average DAR only.[6]
Advantages Provides information on drug distribution under non-denaturing conditions.Highly accurate and detailed characterization.Simple and rapid method.
Limitations Resolution may vary depending on the ADC.Requires more specialized equipment and expertise.Lacks detailed information on drug distribution.

Experimental Protocols

Protocol 1: Antibody Functionalization with DBCO-NHS Ester

This protocol describes the modification of a monoclonal antibody with a DBCO linker via the reaction of a DBCO-NHS ester with primary amines on the antibody surface.

Materials:

  • Monoclonal antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 100 mM Tris buffer, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of any amine-containing additives.[4] Adjust the antibody concentration to approximately 1 mg/mL in PBS.[4]

  • DBCO-NHS Ester Solution Preparation: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8]

  • Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[4] The final concentration of the organic solvent should not exceed 20% (v/v).[4]

  • Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[4]

  • Quenching: Add a small volume of quenching buffer (e.g., 10 µL of 100 mM Tris) to quench any unreacted DBCO-NHS ester.[4] Incubate for 15 minutes at room temperature.[4]

  • Purification: Remove the unreacted DBCO-NHS ester and quenching agent by purifying the DBCO-functionalized antibody using a spin desalting column or through dialysis against PBS.[4]

Protocol 2: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the conjugation of an azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-functionalized antibody

  • Azide-modified payload

  • PBS (pH ~7.4)

  • Purification equipment (e.g., SEC, HIC, or TFF)

Procedure:

  • Reaction Setup: Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is recommended.[1]

  • Incubation: Incubate the reaction mixture at a temperature between 4°C and 37°C for 2 to 48 hours.[1] The optimal time and temperature will depend on the specific reactants.

  • Purification: Purify the resulting ADC to remove any unreacted payload and other impurities. Techniques such as size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF) can be used.[4]

Protocol 3: Characterization of the ADC by HIC-HPLC to Determine DAR

This protocol provides a method for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC preparation using Hydrophobic Interaction Chromatography (HIC).[4]

Materials:

  • Purified ADC sample

  • HIC HPLC column

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[6]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.[6]

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[4]

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).[4]

  • Detection: Monitor the elution profile at 280 nm.[4]

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).[6]

    • Integrate the area of each peak.

    • Calculate the weighted average DAR using the formula: Average DAR = Σ((% Peak Area of DARn) * n) / 100, where 'n' is the number of drugs conjugated.[6]

Visualizations

ADC_Synthesis_Workflow A Monoclonal Antibody B Add DBCO-NHS Ester A->B C Incubate B->C D Quench Reaction C->D E Purify DBCO-Antibody D->E F Add Azide-Payload E->F G Incubate F->G H Purify ADC G->H I Characterize ADC (DAR, etc.) H->I

Caption: Experimental workflow for ADC synthesis with DBCO linkers.

SPAAC_Reaction cluster_product Product Antibody_DBCO Antibody-DBCO plus + Azide_Payload Azide-Payload ADC Antibody-Drug Conjugate (ADC) Azide_Payload->ADC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Payload Release cluster_action Cytotoxic Action ADC_circ ADC ADC_bind ADC Binds to Tumor Antigen ADC_circ->ADC_bind Tumor_cell Tumor Cell ADC_bind->Tumor_cell Internalization Internalization via Endocytosis ADC_bind->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_release Payload Release Lysosome->Payload_release Payload_action Payload Induces Cell Death Payload_release->Payload_action Apoptosis Apoptosis Payload_action->Apoptosis

References

Application Notes and Protocols for Bioconjugation using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful and versatile bioconjugation technique, enabling the precise and efficient covalent labeling of biomolecules in complex biological environments. As a cornerstone of "click chemistry," SPAAC proceeds without the need for cytotoxic copper catalysts, making it an ideal choice for applications in live cells, in vivo imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful implementation of SPAAC chemistry.

The driving force behind SPAAC is the high ring strain of cyclooctyne reagents, which readily react with azides to form a stable triazole linkage.[4][5] This bioorthogonal reaction is highly specific, avoiding side reactions with naturally occurring functional groups within biomolecules.[3] The kinetics of the reaction can be finely tuned by selecting from a variety of commercially available strained alkynes, each with distinct reactivity and physicochemical properties.[5][6]

Core Applications

SPAAC chemistry has found widespread use in various research and development areas, including:

  • Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and glycans for visualization and tracking.[4]

  • Drug Development and Delivery: Synthesizing targeted drug delivery systems and constructing antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios (DARs).[7]

  • Molecular Imaging: Developing novel imaging probes for real-time tracking of biological processes within living organisms.[2]

  • Macromolecule Derivatization: Modifying the properties of macromolecules to enhance stability, improve biocompatibility, or introduce new functionalities.[5]

Quantitative Data Summary: Reaction Kinetics

The efficiency of a SPAAC reaction is largely determined by the second-order rate constant (k), which is dependent on the specific strained alkyne and azide pairing. The following table summarizes the reported rate constants for commonly used cyclooctynes with benzyl azide, providing a basis for selecting the appropriate reagent for a given application.

Strained AlkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
Dibenzocyclooctyne (DBCO)~0.6 - 1.0High reactivity, widely used.[1]
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1Smaller size, lower lipophilicity compared to DBCO.[1][8]
Dibenzoannulated cyclooctyne (DIBO)~0.3 - 0.7Robust reactivity.[1]
Difluorinated cyclooctyne (DIFO)~0.076Enhanced reactivity due to electron-withdrawing fluorine atoms.[2]
DIBAC/ADIBOFaster kinetics than DIBO and DIFO.Hybrid structure with favorable kinetics and hydrophilicity.[9]
Biarylazacyclooctynone (BARAC)47.3 M⁻¹s⁻¹ (with cyclic nitrones)Exceptionally fast kinetics.[9]

Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and the specific azide reactant used.[1][4]

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol outlines a general procedure for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

Procedure:

  • Protein Preparation: Prepare a solution of the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO (e.g., 10 mM).

  • Reaction Setup: Add the DBCO-functionalized molecule to the protein solution. A 3-10 fold molar excess of the DBCO reagent over the protein is typically recommended.[1] Ensure the final DMSO concentration remains below 10% (v/v) to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 1-12 hours.[10] Reaction times may vary depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants. For sensitive biomolecules, the reaction can be performed overnight at 4°C.[10]

  • Monitoring (Optional): The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE if a significant mass change is expected.

  • Purification: Purify the resulting bioconjugate using an appropriate method like size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.[1]

Experimental_Workflow_Protein_Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Azide-Modified\nProtein Azide-Modified Protein Mix & Incubate Mix & Incubate Azide-Modified\nProtein->Mix & Incubate DBCO-Functionalized\nMolecule DBCO-Functionalized Molecule DBCO-Functionalized\nMolecule->Mix & Incubate Monitor\n(Optional) Monitor (Optional) Mix & Incubate->Monitor\n(Optional) Purification\n(SEC/Dialysis) Purification (SEC/Dialysis) Mix & Incubate->Purification\n(SEC/Dialysis) Monitor\n(Optional)->Purification\n(SEC/Dialysis) Labeled\nProtein Labeled Protein Purification\n(SEC/Dialysis)->Labeled\nProtein

General workflow for SPAAC-mediated protein labeling.
Protocol 2: Antibody-Drug Conjugate (ADC) Formation

This protocol describes the conjugation of an azide-containing drug-linker to a monoclonal antibody (mAb) that has been pre-functionalized with a DBCO group.

Materials:

  • DBCO-functionalized monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)

  • Azide-functionalized drug-linker (e.g., N3-Val-Cit-PAB-payload) dissolved in anhydrous DMSO (10-20 mM stock solution)

  • Reaction vessel

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation: Ensure the DBCO-functionalized antibody is in the appropriate buffer and concentration.

  • Drug-Linker Preparation: Prepare a stock solution of the azide-functionalized drug-linker in DMSO.

  • Conjugation Reaction: In a suitable reaction vessel, add the required volume of the antibody solution. Add the drug-linker stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point to influence the final drug-to-antibody ratio (DAR).[7]

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C.[7][10]

  • Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other reagents.

  • Characterization: Characterize the purified ADC to determine the DAR and other quality attributes using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

ADC_Formation_Workflow DBCO-mAb DBCO-functionalized Monoclonal Antibody Conjugation SPAAC Reaction (Mix & Incubate) DBCO-mAb->Conjugation Azide-Drug Azide-functionalized Drug-Linker Azide-Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (DAR, etc.) ADC->Characterization

Workflow for the production of an Antibody-Drug Conjugate.

Logical Relationships in SPAAC

The choice of SPAAC reagents and reaction conditions is dictated by the specific experimental goals. The following diagram illustrates the logical relationships between key factors.

SPAAC_Logic cluster_goal Experimental Goal cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_outcome Outcome Goal High Yield & Speed vs. Biocompatibility Strained_Alkyne Choice of Strained Alkyne (DBCO, BCN, etc.) Goal->Strained_Alkyne Azide Nature of Azide Goal->Azide Concentration Reactant Concentration Strained_Alkyne->Concentration Azide->Concentration Temperature Temperature Concentration->Temperature Time Reaction Time Temperature->Time Buffer Buffer/pH Time->Buffer Outcome Successful Bioconjugation Buffer->Outcome

Factors influencing the outcome of a SPAAC reaction.

Conclusion

SPAAC chemistry offers a robust and bioorthogonal platform for a wide range of bioconjugation applications. By understanding the kinetics of different strained alkynes and optimizing reaction conditions, researchers can achieve highly efficient and specific labeling of biomolecules. The protocols and data presented in this document serve as a comprehensive guide for scientists and drug development professionals to effectively utilize SPAAC chemistry in their research endeavors.

References

Application Notes and Protocols for Labeling Antibodies with DBCO-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for conjugating biomolecules. This copper-free reaction enables the efficient and specific labeling of antibodies with molecules of interest, such as fluorophores, drugs, or oligonucleotides, under mild, aqueous conditions. The key to this methodology is the initial functionalization of the antibody with a dibenzocyclooctyne (DBCO) group. DBCO-NHS ester is a popular reagent for this purpose, as it readily reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. These application notes provide a detailed protocol for labeling antibodies with DBCO-NHS ester and their subsequent use in copper-free click chemistry.

Quantitative Data Summary

Optimizing the labeling reaction is critical for achieving the desired degree of labeling (DOL) while maintaining antibody integrity and function. The following tables summarize key quantitative parameters for the antibody labeling process.

Table 1: Key Parameters for DBCO-NHS Ester Antibody Conjugation

ParameterRecommended RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may increase the risk of aggregation.[1]
Molar Excess of DBCO-NHS Ester to Antibody 6 to 50-foldA 6-fold molar excess can yield a DOL of ~1.5.[2] Higher excesses (20-30 fold) are also commonly used.[3][4][5] Optimization is recommended for each specific antibody. Using a molar ratio above 5 can sometimes lead to precipitation.
Reaction Buffer Amine-free buffer (e.g., PBS, pH 7.2-8.5)Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be avoided.[1][6]
Reaction Temperature Room temperature or 4°CIncubation at room temperature is typically faster (30-60 minutes).[4][5][6] Incubation on ice or at 4°C can be performed for longer periods (e.g., 2 hours to overnight) to control the reaction rate.[4][6]
Reaction Time 30 minutes to 2 hoursThe optimal time depends on the temperature and desired DOL.
Quenching Agent 1 M Tris-HCl, pH 8.0 or 100 mM GlycineAdded to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.[4][5][6]

Table 2: Parameters for Copper-Free Click Chemistry Conjugation

ParameterRecommended RangeNotes
Molar Excess of Azide-Modified Molecule to DBCO-Antibody 1.5 to 5-foldA slight excess of the azide-containing molecule helps to ensure complete conjugation of the DBCO-labeled antibody.[4]
Reaction Temperature 4°C to 37°CThe reaction is typically performed at 4°C overnight or at room temperature for 2-4 hours.[4]
Reaction Time 2 to 48 hoursReaction time is dependent on the concentration of reactants and the desired level of conjugation.

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical experiment involving the labeling of an antibody with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.

Part 1: Antibody Preparation and Labeling with DBCO-NHS Ester

This protocol describes the modification of an antibody with DBCO groups by targeting primary amines.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting spin column, dialysis cassette with appropriate molecular weight cutoff)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

    • If the buffer contains primary amines (e.g., Tris, glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.[3]

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1][3] For example, dissolve 4.3 mg of DBCO-NHS ester in 1 mL of anhydrous DMSO.[3]

    • Note: DBCO-NHS ester is sensitive to moisture.[6] Always allow the vial to come to room temperature before opening to prevent condensation. Solutions in anhydrous solvents should be used promptly or stored frozen for a limited time.[6]

  • Antibody Labeling Reaction:

    • Add the calculated amount of the 10 mM DBCO-NHS ester solution to the antibody solution to achieve the desired molar excess (e.g., 20-30 fold).[3][4][5]

    • The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 20% to maintain antibody stability.[3][5]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[4][6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4][6]

    • Incubate for 15 minutes at room temperature.[3]

  • Purification of the DBCO-Labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column (e.g., Zeba Spin Desalting Columns) or by dialysis against PBS.[4]

    • Follow the manufacturer's instructions for the chosen purification method.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the purified DBCO-labeled antibody using a protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.

    • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at both 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Part 2: Copper-Free Click Chemistry Conjugation

This protocol describes the reaction between the DBCO-labeled antibody and an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials:

  • Purified DBCO-labeled antibody

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a suitable reaction tube, combine the DBCO-labeled antibody with the azide-functionalized molecule. It is recommended to use a 1.5 to 5-fold molar excess of the azide-modified molecule over the antibody.[4]

  • Incubation:

    • Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours.[4] The optimal incubation time may vary depending on the specific reactants and their concentrations.

  • Purification of the Antibody Conjugate:

    • After the incubation is complete, purify the antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the nature of the conjugated molecule and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Storage:

    • Store the purified antibody conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

Visualizations

Experimental Workflow

G cluster_prep Part 1: Antibody Labeling cluster_conjugation Part 2: Click Chemistry Conjugation Ab_prep Antibody Preparation (Amine-free buffer, 1-10 mg/mL) Reaction Labeling Reaction (20-30x molar excess DBCO-NHS, RT, 30-60 min) Ab_prep->Reaction DBCO_prep Prepare 10 mM DBCO-NHS Ester in anhydrous DMSO DBCO_prep->Reaction Quench Quench Reaction (50-100 mM Tris-HCl) Reaction->Quench Purify1 Purification (Desalting column/Dialysis) Quench->Purify1 Characterize Characterization (Optional) (Determine DOL) Purify1->Characterize DBCO_Ab DBCO-Labeled Antibody Click_Reaction Copper-Free Click Reaction (1.5-5x molar excess Azide, 4°C overnight or RT 2-4h) DBCO_Ab->Click_Reaction Azide_mol Azide-Modified Molecule Azide_mol->Click_Reaction Purify2 Purification of Conjugate (SEC, Affinity Chromatography) Click_Reaction->Purify2 Final_Product Final Antibody Conjugate Purify2->Final_Product

Caption: Workflow for antibody labeling with DBCO-NHS ester and subsequent conjugation.

Signaling Pathway Example: Receptor-Mediated Endocytosis of an Antibody-Drug Conjugate (ADC)

DBCO-labeled antibodies are frequently used to generate ADCs for targeted cancer therapy. The following diagram illustrates the general mechanism of action for an ADC that targets a cell surface receptor.

G cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor ADC_Bound ADC-Receptor Complex Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Induction of Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding ADC_Bound->Endosome 2. Internalization (Endocytosis)

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

References

Applications of DBCO-Val-Cit-OH in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component in the design of an effective ADC is the linker that connects the antibody to the payload. The DBCO-Val-Cit-OH linker is a sophisticated, cleavable linker system designed for advanced ADC development.

This document provides detailed application notes and protocols for the use of this compound in cancer therapy research. It covers the principles of its application, detailed experimental methodologies, and representative data for the characterization and efficacy of ADCs constructed with this linker.

Principle of Application

The this compound linker is a heterobifunctional molecule that incorporates three key functional elements:

  • Dibenzocyclooctyne (DBCO): This group enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the highly specific and efficient conjugation of the linker-payload to an azide-modified antibody under mild, aqueous conditions, preserving the integrity of the antibody.[1]

  • Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is designed to be selectively cleaved by lysosomal proteases, most notably Cathepsin B.[2] Cathepsin B is a cysteine protease that is often overexpressed in the lysosomal compartments of various tumor types and is highly active in the acidic lysosomal environment.[2] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

  • Hydroxyl group (-OH): This functional group allows for the attachment of a cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), to form a complete linker-payload construct (e.g., DBCO-Val-Cit-PABC-payload).[1]

The overall mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization.[2] Inside the cell, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by Cathepsin B. This cleavage initiates the release of the cytotoxic payload, leading to cancer cell death.[2]

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed using Val-Cit linkers with payloads such as Monomethyl Auristatin E (MMAE). It is important to note that specific values will vary depending on the antibody, payload, cancer cell line, and experimental conditions.

Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs in Cancer Cell Lines

Cancer Cell LineTarget AntigenADCIC50 (nM)Reference
SKBR3HER2vc-MMAE construct410.54 ± 4.9[3]
HEK293N/Avc-MMAE construct482.86 ± 6.4[3]
BxPC-3Tissue Factoranti-TF-MMAE ADC0.97 ± 0.10[4]
PSN-1Tissue Factoranti-TF-MMAE ADC0.99 ± 0.09[4]
Capan-1Tissue Factoranti-TF-MMAE ADC1.10 ± 0.44[4]
Panc-1Tissue Factoranti-TF-MMAE ADC1.16 ± 0.49[4]

Table 2: Characterization of a Representative DBCO-Val-Cit-MMAE ADC

ParameterMethodResultReference
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC3.9[5]
Purity (monomer content)SEC-HPLC>95%[5]
In Vitro Plasma Stability (% intact ADC after 7 days)HPLC>95%[6]

Table 3: In Vivo Efficacy of a Val-Cit-MMAE ADC in a Xenograft Model

Xenograft ModelTreatment GroupDosageTumor Growth Inhibition (%)Reference
HuCCT1 (Cholangiocarcinoma)ICAM1-MMAE ADC5 mg/kg62[7]
HuCCT1 (Cholangiocarcinoma)ICAM1-DXd ADC (Val-Cit linker)5 mg/kg73[7]

Experimental Protocols

Protocol 1: Synthesis of DBCO-Val-Cit-PABC-Payload (e.g., MMAE)

This protocol provides a general framework for the synthesis of a complete linker-payload construct ready for conjugation to an antibody.

Materials:

  • DBCO-Val-Cit-PABC-OH

  • MMAE (or other amine-containing payload)

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • LC-MS for characterization

Procedure:

  • Activation of DBCO-Val-Cit-PABC-OH:

    • Dissolve DBCO-Val-Cit-PABC-OH in anhydrous DMF.

    • Add 1.5 equivalents of DSC and 2 equivalents of DIPEA.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Conjugation to Payload:

    • In a separate vial, dissolve MMAE in anhydrous DMF.

    • Add the activated DBCO-Val-Cit-PABC solution to the MMAE solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the DBCO-Val-Cit-PABC-MMAE conjugate by LC-MS and NMR.

    • Lyophilize the pure product to obtain a white solid.

Protocol 2: Site-Specific Antibody Conjugation via SPAAC

This protocol describes the conjugation of the DBCO-linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody (in PBS, pH 7.4)

  • DBCO-Val-Cit-PABC-MMAE (dissolved in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation:

    • Prepare the azide-modified antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the DBCO-Val-Cit-PABC-MMAE solution to the antibody solution. The final concentration of DMSO should be below 10% (v/v).

    • Incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting ADC by SEC to remove unreacted linker-payload and other small molecules.

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Materials:

  • Purified ADC

  • HIC-HPLC system

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25% (v/v) Isopropyl Alcohol in 25 mM Sodium Phosphate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, 4, 6, 8, etc.).

    • Calculate the average DAR by the weighted average of the peak areas.[8]

Protocol 4: In Vitro Cathepsin B Cleavage Assay

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution with the assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (final concentration ~20 nM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction with the quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

Visualizations

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis DBCO_Val_Cit_OH This compound Activation Activation (e.g., DSC, DIPEA) DBCO_Val_Cit_OH->Activation Payload Amine-Payload (e.g., MMAE) Conjugation1 Conjugation Payload->Conjugation1 Activation->Conjugation1 Purification1 HPLC Purification Conjugation1->Purification1 DBCO_Linker_Payload DBCO-Val-Cit-PABC-Payload Purification1->DBCO_Linker_Payload SPAAC SPAAC Reaction (Copper-Free Click) DBCO_Linker_Payload->SPAAC Azide_Ab Azide-Modified Antibody Azide_Ab->SPAAC Purification2 SEC Purification SPAAC->Purification2 Final_ADC Final ADC Purification2->Final_ADC

Caption: General workflow for the synthesis of an ADC using this compound.

Intracellular_Cleavage_Pathway ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-Mediated Endocytosis ADC_Binding->Internalization Endosome 3. ADC in Endosome Internalization->Endosome Lysosome 4. Trafficking to Lysosome Endosome->Lysosome Cleavage 5. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 6. Self-immolation of PABC spacer Cleavage->Release Payload_Action 7. Active payload is released, leading to cell death Release->Payload_Action

Caption: Intracellular processing and payload release of a DBCO-Val-Cit-PABC ADC.

DAR_Analysis_Workflow ADC_Sample Purified ADC Sample HIC_Column HIC Column Injection ADC_Sample->HIC_Column Gradient Salt Gradient Elution (Hydrophobicity Separation) HIC_Column->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration (DAR 0, 2, 4, etc.) Chromatogram->Peak_Integration Calculation Weighted Average Calculation Peak_Integration->Calculation Avg_DAR Average DAR Value Calculation->Avg_DAR

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by HIC-HPLC.

References

Application Notes and Protocols for Developing Enzyme-Responsive Probes with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the design, synthesis, and characterization of enzyme-responsive probes utilizing the dipeptide Valine-Citrulline (Val-Cit) linker. This linker is of particular interest in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its selective cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][] This enzymatic specificity allows for the controlled release of a therapeutic or imaging agent at the desired site of action, enhancing efficacy while minimizing off-target toxicity.[1][]

Principle of Action: Cathepsin B-Mediated Cleavage

The Val-Cit linker is designed to be stable in systemic circulation but susceptible to enzymatic cleavage upon internalization into target cells.[1][] In many cancer cells, the lysosomal cysteine protease Cathepsin B is overexpressed.[] Cathepsin B recognizes and cleaves the peptide bond between the Valine and Citrulline residues of the linker.[1][] This cleavage event often triggers a subsequent self-immolative cascade, facilitated by a p-aminobenzyl carbamate (PABC) spacer, leading to the release of the unmodified payload.[3]

Below is a diagram illustrating the signaling pathway of ADC internalization and payload release mediated by Cathepsin B cleavage of a Val-Cit linker.

ADC Antibody-Drug Conjugate (ADC) with Val-Cit linker Antigen Target Antigen on Cancer Cell ADC->Antigen Binding Payload Active Payload ADC->Payload Release via self-immolation Endosome Endosome Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation at low pH CathepsinB->ADC Cleavage of Val-Cit linker CellDeath Cell Cycle Arrest & Apoptosis Payload->CellDeath

Caption: ADC internalization and Cathepsin B-mediated payload release pathway.

Synthesis of Val-Cit Linker Probes

The synthesis of a Val-Cit linker conjugated to a payload typically involves a multi-step process, which can be performed using either solid-phase or solution-phase chemistry. A common strategy involves the synthesis of an Fmoc-Val-Cit-PABC building block, which can then be coupled to the desired payload and subsequently to a targeting moiety.

Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol describes the synthesis of the core peptide-spacer component using solid-phase peptide synthesis (SPPS).[3]

Materials:

  • Rink amide resin

  • N,N-dimethylformamide (DMF)

  • Piperidine

  • Fmoc-Cit-OH

  • Fmoc-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • p-Aminobenzyl alcohol (PAB-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Protocol:

  • Resin Preparation: Swell Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Valine Coupling: Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.

Payload Conjugation

The synthesized Fmoc-Val-Cit-PAB-OH can be conjugated to a payload containing a suitable functional group (e.g., an amine) through standard coupling chemistry.

Protocol:

  • Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and the payload (1.0 eq.) in anhydrous DMF.

  • Coupling: Add HOBt (1.0 eq.) and pyridine to the solution.

  • Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain the Fmoc-Val-Cit-PABC-Payload.

The Fmoc group can then be removed, and the linker-payload can be conjugated to a targeting moiety, such as an antibody.

Characterization of Val-Cit Probes

Cathepsin B Cleavage Assay

The susceptibility of the Val-Cit linker to Cathepsin B cleavage is a critical parameter. This can be assessed using either HPLC-based or fluorescence-based assays.

This protocol quantifies the release of a payload from a probe upon incubation with recombinant human Cathepsin B.[1]

Materials:

  • Probe with Val-Cit linker (e.g., 1 mg/mL stock)

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with 0.1% TFA)

  • HPLC system with a C18 column

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the probe solution and assay buffer.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of recombinant Cathepsin B.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload and remaining intact probe.

The following diagram outlines the experimental workflow for the in vitro cleavage assay.

Start Start Setup Prepare reaction mixture: Probe + Assay Buffer Start->Setup AddEnzyme Add Cathepsin B Setup->AddEnzyme Incubate Incubate at 37°C AddEnzyme->Incubate TimePoint Take aliquots at different time points Incubate->TimePoint Quench Quench reaction TimePoint->Quench HPLC Analyze by HPLC Quench->HPLC Data Quantify payload release HPLC->Data End End Data->End

Caption: Experimental workflow for an in vitro ADC cleavage assay.

This assay utilizes a fluorogenic substrate where the Val-Cit linker is attached to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC). Cleavage of the linker results in a fluorescent signal.[4]

Materials:

  • Val-Cit-AMC substrate

  • Recombinant Human Cathepsin B

  • Assay Buffer (as above)

  • Fluorescence plate reader

Protocol:

  • Reaction Setup: In a 96-well plate, add the Val-Cit-AMC substrate and assay buffer to each well.

  • Enzyme Addition: Add Cathepsin B to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation of ~360 nm and emission of ~460 nm.

  • Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence intensity versus time plot.

Table 1: Representative Kinetic Parameters for Cathepsin B Cleavage of Different Peptide Linkers

Peptide LinkerRelative Cleavage Rate (%)
Val-Cit-PABC-Fluorophore100
Val-Ala-PABC-Fluorophore73
Phe-Lys-PABC-Fluorophore92
GPLG-PABC-Fluorophore107

Data is illustrative and based on typical relative cleavage rates observed in the literature.

Plasma Stability Assay

Assessing the stability of the linker in plasma is crucial to ensure that the payload is not prematurely released in circulation. This is typically done by incubating the probe in plasma and measuring the amount of intact probe over time using LC-MS.[5][6]

Materials:

  • Probe with Val-Cit linker

  • Human or mouse plasma

  • PBS (phosphate-buffered saline)

  • Immunoaffinity capture beads (e.g., Protein A/G) for ADCs

  • LC-MS system

Protocol:

  • Incubation: Incubate the probe at a known concentration in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma sample.

  • Sample Preparation (for ADCs):

    • Capture the ADC from the plasma using immunoaffinity beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the ADC from the beads.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) for ADCs or the concentration of the intact small molecule probe.

  • Data Analysis: Plot the percentage of intact probe or the average DAR as a function of time to determine the plasma stability.

Table 2: Comparative Stability of Val-Cit and EVCit Linkers in Plasma

LinkerPlasma SourceHalf-life (t½)
Val-CitHuman>200 hours
Val-CitMouse~80 hours
Glu-Val-Cit (EVCit)Mouse>300 hours

Data is compiled from typical values reported in the literature, highlighting the improved stability of the EVCit linker in mouse plasma.[7]

Conclusion

The Val-Cit linker is a versatile and effective tool for the development of enzyme-responsive probes for targeted therapy and diagnostics. The protocols outlined in these application notes provide a framework for the synthesis and characterization of these probes. Careful optimization of the linker chemistry and thorough evaluation of its cleavage and stability properties are essential for the successful development of potent and selective agents. The use of modified linkers, such as the EVCit tripeptide, can further enhance in vivo stability, particularly in preclinical mouse models.[7]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DBCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) involving dibenzocyclooctyne (DBCO). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low conjugation yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is DBCO conjugation and why is it used?

DBCO (Dibenzocyclooctyne) conjugation is a type of copper-free click chemistry reaction. It involves the reaction of a DBCO-functionalized molecule with an azide-functionalized molecule to form a stable triazole linkage.[1][2] This reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is widely used in bioconjugation for its high efficiency, specificity, and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][3][4] This makes it ideal for applications in living cells and in vivo studies.[1][5]

Q2: My DBCO conjugation reaction has a very low or no yield. What are the most common causes?

Several factors can contribute to low or no yield in DBCO conjugation reactions. The most common culprits include:

  • Reagent Degradation: DBCO reagents, especially NHS esters, are sensitive to moisture and can hydrolyze.[6] Improper storage can also lead to a loss of reactivity over time.[2][6][7]

  • Incorrect Stoichiometry: An inappropriate molar ratio of DBCO to azide-containing molecules can result in the incomplete consumption of the limiting reagent.[5][6]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, buffer composition, and reaction time can significantly impact the reaction kinetics.[5][6]

  • Steric Hindrance: Bulky molecules or functional groups near the DBCO or azide moieties can physically prevent the reactive groups from interacting effectively.[5][6]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[5]

  • Presence of Competing Reagents: Buffers containing sodium azide will compete with the azide-labeled molecule for the DBCO reagent, leading to low yields.[1][3][6]

Q3: How can I confirm that my molecules are successfully labeled with DBCO and azide?

Before proceeding with the conjugation reaction, it is crucial to confirm that both molecules have been successfully functionalized.[6] This can be achieved through various analytical techniques:

  • Mass Spectrometry (e.g., MALDI-TOF): To confirm the mass shift corresponding to the addition of the DBCO or azide linker.

  • UV-Vis Spectroscopy: DBCO has a characteristic absorbance at approximately 309-310 nm, which can be used to determine the degree of labeling.[1][2]

  • Small-Scale Test Reaction: A small-scale reaction with a fluorescently tagged azide or DBCO partner, followed by analysis using SDS-PAGE or HPLC, can visually confirm the success of the labeling.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during DBCO conjugation reactions.

Problem 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Degradation of DBCO Reagent Store DBCO reagents, especially DBCO-NHS esters, at -20°C, protected from light and moisture.[7] Allow the vial to come to room temperature before opening to prevent condensation.[8] Prepare stock solutions in anhydrous DMSO or DMF and use them immediately or store them in single-use aliquots at -20°C for a limited time.[7][9] It is best to prepare aqueous working solutions fresh for each experiment.[7]
Suboptimal Stoichiometry Empirically determine the optimal molar ratio of DBCO to azide reagents. A slight excess (e.g., 1.5 to 10-fold) of one reactant can drive the reaction to completion.[3][6][8] For conjugating a small molecule to a protein, a 20 to 30-fold molar excess of the DBCO-NHS ester to the protein is often recommended for the initial labeling step.[1][2] For the subsequent click reaction, a 2 to 4-fold molar excess of the azide-modified molecule to the DBCO-labeled antibody is a good starting point.[1][10]
Inappropriate Reaction Buffer Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at a pH between 7.0 and 9.0.[3][6] Crucially, ensure the buffer does not contain sodium azide , as it will react with the DBCO group.[1][3][6][9]
Suboptimal Temperature or Incubation Time Reactions are typically performed at room temperature (25°C) or 4°C.[6] Increasing the temperature to 37°C can enhance the reaction rate.[3][8][11] Reaction times can range from 2 to 24 hours; extending the incubation period can often improve yields.[1][3][6][12]
Steric Hindrance To overcome steric hindrance, consider using DBCO or azide reagents with integrated PEG linkers.[6][13] These flexible spacers increase the distance between the conjugated molecules, allowing the reactive moieties to interact more freely.[6]
Poor Solubility of Reactants If reactants have poor aqueous solubility, a water-miscible organic co-solvent like DMSO or DMF can be added.[5] The final concentration of the organic solvent should be kept low (typically below 20%) to avoid denaturation of protein reactants.[1][2][6]
Problem 2: Product Precipitation During Reaction or Purification
Possible Cause Recommended Solution
Hydrophobicity of DBCO The DBCO moiety is inherently hydrophobic. Attaching too many DBCO molecules to a protein can lead to aggregation and precipitation.[6][14]
Optimize Degree of Labeling Reduce the molar excess of the DBCO-NHS ester used during the initial labeling step to achieve a lower degree of labeling.[14] A molar excess of 5 to 10 moles of DBCO per mole of antibody often provides a good balance between conjugation efficiency and solubility.[15]
Use PEGylated DBCO Reagents Employ DBCO reagents containing a hydrophilic PEG spacer to increase the overall hydrophilicity of the conjugate and reduce the likelihood of aggregation.[14]

Experimental Protocols & Data

General Protocol for DBCO-Labeling of a Protein with DBCO-NHS Ester
  • Reagent Preparation:

    • Dissolve the protein (e.g., an antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-10 mg/mL.[1][16] Ensure the buffer is free of primary amines (e.g., Tris, glycine).[6]

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.[2][16]

  • Conjugation Reaction:

    • Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[1][2]

    • Ensure the final concentration of DMSO is below 20% to prevent protein denaturation.[1][2][6]

    • Incubate the reaction at room temperature for 60 minutes or on ice for 2 hours.[2][8]

  • Quenching and Purification:

    • Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[6][16]

    • Incubate for an additional 15 minutes at room temperature.[2][16]

    • Remove the unreacted DBCO-NHS ester and quenching agent using a desalting spin column, size-exclusion chromatography (SEC), or dialysis.[14][16]

General Protocol for DBCO-Azide Conjugation
  • Reaction Setup:

    • Mix the DBCO-functionalized molecule with the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A 2 to 4-fold molar excess of the azide-modified molecule is a common starting point.[1]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1][10] For less reactive components or to increase yield, incubation can be extended up to 24 hours or the temperature can be increased to 37°C.[3][6]

  • Purification:

    • Purify the conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[14][16]

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
pH 7.0 - 9.0Slightly alkaline pH can increase the reaction rate.[11] Avoid acidic conditions (pH < 5) as they can degrade the DBCO ring.[7][17]
Temperature 4°C - 37°CHigher temperatures generally increase reaction rates.[3][8][11][18]
Reaction Time 2 - 24 hoursLonger incubation times can improve yield, especially for sterically hindered or less reactive molecules.[1][3][6][12]
Molar Ratio (DBCO:Azide) 1:1.5 to 1:10 (or vice versa)A slight excess of one component can drive the reaction.[3][8] The optimal ratio should be determined empirically.
Co-solvent (e.g., DMSO) < 20%Use to improve solubility of hydrophobic reactants. Higher concentrations can denature proteins.[1][2][6]

Visual Troubleshooting Guides

Below are diagrams illustrating key workflows and logical relationships to aid in troubleshooting your DBCO conjugation reactions.

DBCO_Conjugation_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification & Analysis Prepare Azide-Molecule Prepare Azide-Molecule Mix & Incubate Mix & Incubate Prepare Azide-Molecule->Mix & Incubate Prepare DBCO-Molecule Prepare DBCO-Molecule Prepare DBCO-Molecule->Mix & Incubate Purify Conjugate Purify Conjugate Mix & Incubate->Purify Conjugate Analyze Product Analyze Product Purify Conjugate->Analyze Product

Caption: General experimental workflow for DBCO conjugation.

Troubleshooting_Logic Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Check Conditions Check Conditions Low Yield->Check Conditions Check Molecules Check Molecules Low Yield->Check Molecules Degraded DBCO? Degraded DBCO? Check Reagents->Degraded DBCO? Azide in Buffer? Azide in Buffer? Check Reagents->Azide in Buffer? Incorrect Stoichiometry? Incorrect Stoichiometry? Check Conditions->Incorrect Stoichiometry? Suboptimal pH/Temp? Suboptimal pH/Temp? Check Conditions->Suboptimal pH/Temp? Steric Hindrance? Steric Hindrance? Check Molecules->Steric Hindrance? Solubility Issues? Solubility Issues? Check Molecules->Solubility Issues?

Caption: Troubleshooting logic for low yield in DBCO reactions.

References

Technical Support Center: Optimizing SPAAC Reaction Conditions for ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions tailored for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to suboptimal SPAAC conjugation outcomes in a question-and-answer format.

Q1: My SPAAC reaction is very slow or incomplete. How can I increase the reaction rate?

A1: Several factors can be adjusted to accelerate a slow or incomplete SPAAC reaction:

  • Increase Reactant Concentrations: The reaction rate is directly proportional to the concentration of the azide- and cyclooctyne-functionalized molecules. Increasing the concentration of one or both reactants can significantly speed up the conjugation. A molar excess of 1.5 to 10-fold of the linker-payload construct is often recommended.[1]

  • Optimize Temperature: While SPAAC reactions can proceed at 4°C, increasing the temperature to room temperature (25°C) or 37°C can enhance the reaction kinetics.[2][3] However, ensure that the elevated temperature does not compromise the stability of your antibody or linker-payload.

  • Choose a More Reactive Cyclooctyne: The choice of cyclooctyne has a significant impact on the reaction rate. Dibenzocyclooctyne (DBCO) derivatives generally exhibit faster kinetics compared to bicyclo[6.1.0]nonyne (BCN).[4]

  • Optimize pH and Buffer: The reaction buffer can influence the reaction rate. While PBS is commonly used, HEPES buffer has been shown to increase reaction rates for some SPAAC reactions.[4][5] Generally, slightly basic conditions (pH 7.5-8.5) can favor the reaction, but this should be balanced with the stability of the antibody.[2]

  • Solvent Composition: The presence of organic co-solvents like DMSO or DMF, often used to dissolve hydrophobic linker-payloads, can impact the reaction rate. While some studies suggest that more aqueous solvent systems can lead to faster SPAAC reactions, the use of co-solvents is often necessary for solubility.[2][6] It is recommended to keep the final concentration of the organic solvent low (typically <10%) to avoid antibody denaturation.[1][7]

Q2: I am observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and solutions?

A2: A low DAR can result from several factors throughout the ADC synthesis process:

  • Inefficient Antibody Modification: The initial step of functionalizing the antibody with either an azide or a cyclooctyne is critical. Incomplete modification will naturally lead to a lower DAR. It is essential to carefully optimize and characterize this step to ensure a sufficient number of reactive handles per antibody.

  • Steric Hindrance: The conjugation site on the antibody can be sterically hindered, preventing the bulky linker-payload from efficiently reacting. Introducing a PEG spacer in the linker can help to overcome steric hindrance and improve conjugation efficiency.[5]

  • Insufficient Molar Excess of Linker-Payload: A low molar ratio of the linker-payload to the antibody can result in incomplete conjugation. Increasing the molar excess of the linker-payload can drive the reaction to completion and achieve a higher DAR.

  • Premature Payload Release: If a cleavable linker is used, it might be unstable under the conjugation conditions, leading to the loss of the payload before the final ADC is purified.[8]

  • Inaccurate DAR Measurement: Ensure that the method used for DAR determination (e.g., UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography) is properly calibrated and validated.[7]

Q3: My final ADC product shows aggregation. How can I prevent this?

A3: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload. Here are some strategies to mitigate aggregation:

  • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to "shield" the hydrophobic payload and reduce intermolecular hydrophobic interactions that lead to aggregation.[9]

  • Control of DAR: Higher DAR values often correlate with increased hydrophobicity and a greater propensity for aggregation.[8] Optimizing the conjugation to achieve a lower, more homogeneous DAR can improve the solubility and stability of the ADC.

  • Formulation Buffer: The choice of the final formulation buffer is crucial. Using buffers with appropriate excipients can help to stabilize the ADC and prevent aggregation during storage.

  • Purification Method: The purification process should be optimized to efficiently remove aggregates. Size-exclusion chromatography (SEC) is a common method for separating monomeric ADC from aggregates.[6]

Q4: What is the best way to purify my ADC after the SPAAC reaction?

A4: Post-conjugation purification is essential to remove unreacted linker-payload, unconjugated antibody, and any aggregates. A multi-step purification strategy is often employed:

  • Size-Exclusion Chromatography (SEC): This is a primary method to separate the larger ADC from the smaller, unreacted linker-payload molecules.[6][7]

  • Affinity Chromatography: Protein A or Protein G affinity chromatography can be used to capture the antibody and ADC, while allowing the unreacted linker-payload to flow through.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs, as the hydrophobicity of the ADC increases with the number of conjugated payloads.[10][11][12] This method can also be effective in removing unconjugated antibody.

  • Dialysis/Ultrafiltration/Diafiltration: These methods are useful for buffer exchange and removing small molecule impurities.

Quantitative Data Summary

The selection of the cyclooctyne is a critical parameter in optimizing SPAAC reactions. The following tables provide a summary of reported second-order rate constants for commonly used cyclooctynes.

Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Benzyl Azide~0.6 - 1.0[4]
DIBO Benzyl Azide~0.3 - 0.7[4]
BCN Benzyl Azide~0.06 - 0.1[4]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Effect of Buffer on SPAAC Reaction Rates

Buffer (pH 7)Rate Constant Range (M⁻¹s⁻¹)Reference(s)
PBS 0.32–0.85[4][5]
HEPES 0.55–1.22[4][5]

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via SPAAC

This protocol outlines a general workflow for the conjugation of a cyclooctyne-modified linker-payload to an azide-functionalized antibody.

1. Antibody Modification with Azide:

  • Start with a purified antibody solution in a suitable buffer (e.g., PBS, pH 7.4).
  • React the antibody with an azide-functionalization reagent (e.g., an NHS-azide) at a specific molar ratio to introduce azide groups onto the antibody, typically targeting lysine residues.
  • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours).
  • Remove the excess azide reagent by buffer exchange using a desalting column or dialysis.
  • Characterize the number of azides per antibody using mass spectrometry.

2. SPAAC Conjugation:

  • Prepare a stock solution of the cyclooctyne-containing linker-payload (e.g., DBCO-drug) in an organic solvent like DMSO.[10]
  • Add the desired molar excess of the linker-payload stock solution to the azide-functionalized antibody solution. The final concentration of the organic co-solvent should be kept low (<10%) to maintain antibody stability.[1]
  • Incubate the reaction mixture at room temperature for 2-16 hours or at 4°C overnight.[1] The reaction progress can be monitored by techniques like HIC or mass spectrometry.

3. ADC Purification:

  • After the conjugation is complete, remove the excess, unreacted linker-payload using size-exclusion chromatography (SEC) or dialysis.[7][10]
  • For further purification and to separate different DAR species, hydrophobic interaction chromatography (HIC) can be employed.[10][11][12]
  • Concentrate the purified ADC solution using an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 50 kDa).[10]

4. ADC Characterization:

  • Determine the Drug-to-Antibody Ratio (DAR): This can be measured using UV-Vis spectroscopy by comparing the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. Alternatively, mass spectrometry (intact mass analysis) or HIC can provide a more detailed distribution of DAR species.[7]
  • Assess Aggregation: Analyze the purified ADC for the presence of aggregates using size-exclusion chromatography (SEC).[6]
  • Confirm Purity: Evaluate the purity of the final ADC product by SDS-PAGE and/or HIC.
  • Functional Assays: Perform relevant in vitro assays to confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody or the cytotoxic activity of the payload.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the SPAAC-mediated ADC synthesis process.

experimental_workflow cluster_0 Antibody Modification cluster_1 SPAAC Conjugation cluster_2 Purification & Characterization Antibody Antibody Azide Functionalization Azide Functionalization Antibody->Azide Functionalization Purification_Mod Purification Azide Functionalization->Purification_Mod Azide-Ab Azide-Functionalized Antibody Purification_Mod->Azide-Ab SPAAC_Reaction SPAAC Reaction Azide-Ab->SPAAC_Reaction Linker_Payload Cyclooctyne-Linker-Payload Linker_Payload->SPAAC_Reaction Crude_ADC Crude ADC Mixture SPAAC_Reaction->Crude_ADC Purification_Final Purification (SEC/HIC) Crude_ADC->Purification_Final Characterization Characterization (DAR, Purity) Purification_Final->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

Caption: Experimental workflow for ADC synthesis via SPAAC.

troubleshooting_tree Start Low ADC Yield or Incomplete Reaction Check_DAR Is DAR lower than expected? Start->Check_DAR Check_Purity Is the product impure (e.g., aggregated)? Check_DAR->Check_Purity No Low_DAR_Solutions Increase linker-payload excess Optimize Ab modification Use PEG spacer Check_DAR->Low_DAR_Solutions Yes Impurity_Solutions Optimize purification (HIC/SEC) Use hydrophilic linker Control DAR Check_Purity->Impurity_Solutions Yes Check_Kinetics Is the reaction rate too slow? Check_Purity->Check_Kinetics No Final_Check Re-evaluate reactant stability and concentration Low_DAR_Solutions->Final_Check Impurity_Solutions->Final_Check Kinetics_Solutions Increase temperature (25-37°C) Increase reactant concentration Switch to faster cyclooctyne (DBCO) Optimize buffer (HEPES) Check_Kinetics->Kinetics_Solutions Yes Check_Kinetics->Final_Check No Kinetics_Solutions->Final_Check

Caption: Troubleshooting decision tree for SPAAC ADC synthesis.

References

how to prevent hydrolysis of DBCO-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of DBCO-Val-Cit-OH during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule commonly used in the development of Antibody-Drug Conjugates (ADCs). It contains a DBCO (Dibenzocyclooctyne) group for copper-free click chemistry, allowing for covalent attachment to azide-modified antibodies. The Val-Cit (Valine-Citrulline) dipeptide is a protease-cleavable linker designed to be selectively hydrolyzed by enzymes like Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells. This targeted cleavage releases the conjugated cytotoxic payload within the cancer cell.[1][2][3][4]

Q2: What is the intended cleavage mechanism for the Val-Cit linker?

The Val-Cit linker is designed for enzymatic cleavage. After an ADC constructed with this linker is internalized by a target cell, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, the enzyme Cathepsin B recognizes and cleaves the amide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer, initiating the release of the cytotoxic drug.[3][5][6][7]

Q3: Why is my Val-Cit linked ADC showing instability in mouse plasma but appears stable in human plasma?

Val-Cit linkers are known to be unstable in mouse plasma due to the presence of the extracellular enzyme carboxylesterase 1c (Ces1c), which can prematurely hydrolyze the linker.[8][9][10] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models. In contrast, human plasma lacks this specific enzyme, resulting in greater stability of the Val-Cit linker in circulation.[8][9][10]

Q4: What are the optimal storage and handling conditions for this compound to prevent hydrolysis?

To maintain the integrity of this compound, it is crucial to prevent exposure to moisture.

  • Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Handling: When preparing solutions, use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Avoid aqueous solutions for storage. Solutions should be freshly prepared for each experiment whenever possible. If storage of a solution is necessary, it should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) and used promptly after thawing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Premature cleavage of the linker observed in an in vitro assay with mouse plasma. The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[8][9][10]- Confirm Ces1c sensitivity by running a comparative in vitro plasma stability assay with human and mouse plasma.- If the instability in mouse plasma is confirmed, consider using a modified linker, such as a glutamic acid-valine-citrulline (EVCit) tripeptide, which has shown increased stability in mouse plasma.[8][11]- Alternatively, utilize Ces1c knockout mice for in vivo studies to mitigate premature cleavage.
Loss of compound activity or inconsistent results in conjugation reactions. The this compound may have hydrolyzed due to improper storage or handling.- Review your storage and handling procedures. Ensure the compound was stored at -20°C and protected from light and moisture.- Always use anhydrous solvents for reconstitution and reactions.- If hydrolysis is suspected, it is recommended to use a fresh vial of the compound. You can verify the integrity of the compound using HPLC analysis as described in the experimental protocols section.
Unexpected cleavage of the linker in cell-based assays. The Val-Cit linker can also be cleaved by human neutrophil elastase, which may be present in certain cell culture conditions or in vivo models, leading to off-target toxicity.[12]- Perform an in vitro assay incubating your ADC with purified human neutrophil elastase to assess sensitivity.- Consider linker modifications that confer resistance to neutrophil elastase cleavage.
Difficulty in purifying the final ADC product. Hydrolyzed linker fragments can interfere with the purification process.- Optimize your purification method. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be effective in separating the ADC from smaller, hydrolyzed components.- Ensure that all buffers used during purification are at a neutral or slightly acidic pH to minimize further hydrolysis.

Quantitative Data on Linker Stability

The stability of the Val-Cit linker can vary significantly between species, which is a critical consideration for preclinical studies. The following table summarizes representative data on the stability of Val-Cit containing ADCs in human and mouse plasma.

Linker Type Species Incubation Time Remaining Conjugated Drug (%) Reference
Val-CitHuman28 daysNo significant degradation[8][9]
Val-CitMouse14 days< 5%[8][9]
Glu-Val-Cit (EVCit)Mouse14 daysAlmost no linker cleavage[8]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of an ADC with a this compound linker in plasma from different species.

Materials:

  • ADC construct

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

Protocol 2: HPLC Analysis of this compound Hydrolysis

This protocol provides a general method for the analysis of this compound and its potential hydrolysis products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample of this compound dissolved in an appropriate anhydrous solvent (e.g., DMSO)

Methodology:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the sample solution.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at a wavelength of 220 nm and 254 nm.

  • The intact this compound will have a characteristic retention time. The appearance of earlier eluting, more polar peaks may indicate hydrolysis of the peptide linker.

Visualizing the Workflow for Preventing Hydrolysis

The following diagram illustrates the key steps and decision points for researchers to prevent the hydrolysis of this compound during their experimental workflow.

Hydrolysis_Prevention_Workflow Workflow for Preventing this compound Hydrolysis start Start: Receive This compound storage Store at -20°C Protect from light & moisture start->storage prep_solution Prepare Solution storage->prep_solution use_anhydrous Use Anhydrous Solvents (DMF, DMSO) prep_solution->use_anhydrous is_aqueous Is an aqueous buffer required for the reaction? use_anhydrous->is_aqueous use_fresh Prepare fresh solution immediately before use is_aqueous->use_fresh Yes conjugation Perform Conjugation Reaction is_aqueous->conjugation No use_fresh->conjugation purification Purify ADC conjugation->purification analysis Analyze for Hydrolysis (e.g., HPLC, LC-MS) purification->analysis end End: Stable Conjugate analysis->end No Hydrolysis troubleshoot Troubleshoot: Unexpected Cleavage analysis->troubleshoot Hydrolysis Detected

Caption: A workflow diagram outlining the best practices for handling and using this compound to minimize the risk of hydrolysis.

References

Technical Support Center: Improving the Stability of DBCO-Val-Cit-OH ADCs in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-Val-Cit-OH Antibody-Drug Conjugates (ADCs) who are experiencing stability issues, particularly in mouse plasma.

Frequently Asked Questions (FAQs)

Q1: My this compound ADC is showing rapid payload deconjugation in mouse plasma. What is the likely cause?

A1: The primary cause of instability for ADCs containing a valine-citrulline (Val-Cit) linker in mouse plasma is enzymatic cleavage by the mouse carboxylesterase Ces1c.[1] This enzyme recognizes and cleaves the Val-Cit dipeptide, leading to premature release of the cytotoxic payload from the antibody in the bloodstream before it can reach the target tumor cells.[1] This issue is specific to rodent models, as Val-Cit linkers are generally stable in human plasma.[1][2][3]

Q2: How can I improve the stability of my Val-Cit-containing ADC in mouse plasma?

A2: A highly effective strategy is to modify the linker by adding a glutamic acid residue adjacent to the valine, creating a glutamic acid-valine-citrulline (EVCit) tripeptide linker.[1] This modification has been shown to dramatically increase the ADC's half-life in mouse models from approximately 2 days to 12 days.[1] The EVCit linker is resistant to cleavage by mouse Ces1c but remains susceptible to cleavage by lysosomal enzymes like cathepsin B within the target tumor cells.[1]

Q3: Does the DBCO moiety itself contribute to instability in mouse plasma?

A3: While the triazole linkage formed from the DBCO-azide reaction is generally stable, the hydrophobicity of the DBCO group can potentially lead to ADC aggregation and faster clearance from circulation.[4] However, the primary driver of payload loss from a this compound ADC in mouse plasma is the enzymatic cleavage of the Val-Cit linker.

Q4: What are the signs of ADC instability in my experiments?

A4: Signs of ADC instability in mouse plasma include:

  • A rapid decrease in the drug-to-antibody ratio (DAR) over time.

  • The appearance of unconjugated antibody and free payload in analytical assays.

  • Reduced efficacy in mouse xenograft models compared to in vitro cytotoxicity assays.

  • Changes in the ADC's physical properties, such as aggregation or precipitation.[5]

Q5: What analytical methods are recommended for assessing the stability of my ADC in mouse plasma?

A5: A combination of analytical techniques is recommended to thoroughly assess ADC stability:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for measuring the average DAR and identifying different drug-conjugated species.[6][7]

  • Size-Exclusion Chromatography (SEC) is used to detect and quantify aggregation and fragmentation of the ADC.[5][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the concentration of total antibody and conjugated antibody.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid decrease in DAR in mouse plasma. Enzymatic cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1]Modify the linker to an EVCit (glutamic acid-valine-citrulline) tripeptide to enhance resistance to Ces1c cleavage.[1]
ADC aggregation observed during or after plasma incubation. Hydrophobicity of the DBCO-linker-payload complex. High Drug-to-Antibody Ratio (DAR).[5]Optimize the DAR to the lowest effective level. Consider formulation optimization with stabilizing excipients.
Inconsistent results between in vitro and in vivo studies. Premature payload release in the in vivo mouse model due to linker instability.Assess the ADC's stability in mouse plasma in vitro before proceeding to extensive in vivo efficacy studies.[10] If instability is confirmed, consider linker modification.
Difficulty in quantifying free payload. Low concentration of the released payload in plasma samples.Utilize sensitive analytical methods such as LC-MS/MS for accurate quantification of the free drug.[11]

Experimental Protocols

Protocol 1: In Vitro Mouse Plasma Stability Assay

Objective: To determine the stability of a this compound ADC in mouse plasma by monitoring the change in DAR over time.

Materials:

  • This compound ADC

  • Pooled mouse plasma (e.g., from BALB/c mice)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity beads for ADC capture (e.g., Protein A or anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • LC-MS system

Methodology:

  • Sample Preparation:

    • Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma.

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

  • Incubation:

    • Incubate both the plasma and PBS samples at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample and store at -80°C until analysis.

  • ADC Immunoaffinity Capture:

    • Thaw the samples on ice.

    • Add an appropriate amount of immunoaffinity beads to each sample and incubate to capture the ADC.

    • Wash the beads with wash buffer to remove unbound plasma proteins.

  • Elution and Reduction:

    • Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.

    • For reduced chain analysis, treat the eluted ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis:

    • Analyze the intact or reduced ADC samples by LC-MS to determine the average DAR at each time point.

    • A decrease in the average DAR in the plasma-incubated samples compared to the PBS control indicates instability.

Protocol 2: Analysis of ADC Aggregation by SEC-HPLC

Objective: To quantify the percentage of monomer, aggregate, and fragment of the ADC after incubation in mouse plasma.

Methodology:

  • Column: Use a size-exclusion column suitable for separating monoclonal antibodies and their aggregates.

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.

  • Sample Preparation: Prepare ADC samples from the in vitro plasma stability assay (after immunoaffinity capture and elution). Dilute the samples in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).

  • Injection and Detection: Inject the prepared samples into the SEC-HPLC system. Monitor the eluent at a UV wavelength of 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). An increase in the percentage of aggregates or fragments over time in the plasma-incubated samples indicates physical instability.

Data Presentation

Table 1: Comparative Stability of Val-Cit vs. EVCit Linkers in Mouse Plasma

LinkerADC Half-life in Mouse Plasma (approx.)Reference
Val-Cit (VCit)2 days[1]
Glu-Val-Cit (EVCit)12 days[1]

Table 2: Example Data from an In Vitro Mouse Plasma Stability Study

Time (hours)Average DAR (PBS Control)Average DAR (Mouse Plasma)% Aggregation (Mouse Plasma)
03.93.91.5
243.82.52.1
483.81.82.8
723.71.23.5
1683.70.54.2

Visualizations

ADC_Degradation_Pathway cluster_plasma In Mouse Plasma ADC DBCO-Val-Cit-ADC (Intact) Cleaved_ADC Deconjugated Antibody ADC->Cleaved_ADC Ces1c Cleavage Free_Payload Free Payload ADC->Free_Payload Ces1c Cleavage Aggregated_ADC Aggregated ADC ADC->Aggregated_ADC Hydrophobic Interactions

Caption: Degradation pathways of a DBCO-Val-Cit-ADC in mouse plasma.

Experimental_Workflow start Start: ADC Sample incubation Incubate ADC in Mouse Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling capture Immunoaffinity Capture of ADC sampling->capture analysis Analyze by: - LC-MS (DAR) - SEC (Aggregation) capture->analysis end End: Stability Profile analysis->end

Caption: Workflow for assessing ADC stability in mouse plasma.

References

Technical Support Center: Characterization of DBCO-Val-Cit-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-Val-Cit-OH linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound ADCs?

The characterization of this compound ADCs presents several analytical challenges stemming from the inherent heterogeneity of the conjugate. Key challenges include:

  • Aggregation: The hydrophobic nature of the DBCO linker and many cytotoxic payloads can lead to the formation of soluble and insoluble aggregates, which can impact the ADC's stability, efficacy, and safety.

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: Achieving a consistent and optimal DAR is crucial for the therapeutic window of the ADC. The conjugation process can result in a heterogeneous mixture of ADCs with varying numbers of drug-linkers attached.

  • Purification: The removal of unreacted antibody, excess drug-linker, and aggregates from the final ADC product can be a significant purification challenge.

  • Linker Stability: While the Val-Cit linker is designed to be stable in circulation and cleaved by cathepsins within the tumor microenvironment, premature cleavage in plasma can occur, leading to off-target toxicity. The stability of the DBCO group itself can also be a concern.

Q2: Why is my this compound ADC aggregating?

Aggregation of ADCs is a common issue driven by several factors:

  • Hydrophobicity: The conjugation of the hydrophobic DBCO-linker and payload to the antibody surface increases the overall hydrophobicity of the protein, promoting self-association.

  • High DAR: A higher drug-to-antibody ratio increases the number of hydrophobic moieties on the antibody surface, thereby increasing the propensity for aggregation.

  • Formulation Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point (pI) of the antibody or inappropriate ionic strength, can lead to protein instability and aggregation.

  • Storage and Handling: Improper storage temperatures, repeated freeze-thaw cycles, and mechanical stress can all induce aggregation.

Q3: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it determined?

The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute (CQA) that directly influences the ADC's:

  • Efficacy: A sufficient number of drug molecules must be delivered to the target cell to elicit a cytotoxic effect.

  • Safety: High DAR values can lead to increased toxicity and faster clearance from circulation.

  • Pharmacokinetics (PK): The DAR can impact the overall stability and clearance rate of the ADC.

The average DAR and the distribution of different DAR species are typically determined using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed in SEC Analysis

Symptoms:

  • Appearance of high molecular weight (HMW) species eluting earlier than the monomeric ADC peak in the Size Exclusion Chromatography (SEC) chromatogram.

  • Visible precipitation or turbidity in the ADC solution.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR. A DAR of 2 to 4 is often associated with better stability.
Hydrophobic Payload/Linker If possible, consider using a more hydrophilic linker or payload. The inclusion of a hydrophilic spacer, such as PEG, in the linker design can help mitigate aggregation.
Suboptimal Formulation Buffer Screen different buffer conditions, including pH and ionic strength, to identify a formulation that maximizes ADC stability. The use of excipients like polysorbates, sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) can help prevent aggregation.
Inappropriate Storage and Handling Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or -20°C to -80°C for frozen/lyophilized forms). Minimize freeze-thaw cycles. Avoid vigorous shaking or vortexing.
Residual Unconjugated Drug-Linker Ensure efficient removal of the hydrophobic unconjugated drug-linker during the purification process, as its presence can contribute to aggregation.
Issue 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)

Symptoms:

  • HIC or Mass Spectrometry analysis reveals a wide distribution of DAR species.

  • The average DAR is outside the target range.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Variable Conjugation Efficiency Precisely control the molar ratio of the this compound-payload to the azide-modified antibody during the conjugation reaction. Optimize reaction time, temperature, and pH to ensure consistent conjugation.
Antibody Modification Inconsistency Ensure the initial modification of the antibody with an azide group is consistent and well-characterized.
Inaccurate Quantification of Reactants Use accurate methods to determine the concentrations of the antibody and the drug-linker solution.
Purification Method If a specific DAR distribution is desired, consider using preparative HIC to isolate ADC species with a narrower DAR range.

Experimental Protocols

Protocol 1: Determination of Average DAR and Aggregation by SEC-MALS

This method combines size-based separation with multi-angle light scattering to determine the absolute molar mass of the ADC and any aggregates, as well as the average DAR.

Instrumentation:

  • HPLC system with a UV detector

  • Size Exclusion Chromatography (SEC) column (e.g., TSKgel G3000SWxl)

  • Multi-Angle Light Scattering (MALS) detector

  • Differential Refractive Index (dRI) detector

Procedure:

  • Mobile Phase: Prepare a suitable mobile phase, typically a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 50-100 µL

    • UV Detection: 280 nm

  • Data Analysis:

    • Use the data from the UV, MALS, and dRI detectors to calculate the molar mass of the species in each eluting peak.

    • The percentage of aggregate is calculated by dividing the area of the HMW peaks by the total area of all peaks.

    • The average DAR can be determined using specialized software that combines the UV and dRI signals to calculate the contribution of the protein and the drug-linker to the total molar mass.

Protocol 2: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on differences in their surface hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the antibody, allowing for the resolution of different DAR species.

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • UV Detection: 280 nm

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient from 100% A to 100% B

      • 25-30 min: 100% B

      • 30-35 min: Return to 100% A

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated antibody (DAR=0) and the different drug-loaded species (DAR=2, DAR=4, etc.). The retention time increases with the DAR.

    • Calculate the relative percentage of each DAR species by integrating the peak areas.

    • The average DAR is calculated using the following formula: Average DAR = Σ(% Area of each DAR species × DAR value) / 100

Protocol 3: Mass Determination and DAR Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous confirmation of conjugation and accurate DAR determination.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

Procedure (Intact Mass Analysis - Denaturing Conditions):

  • LC System:

    • Column: Reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic solvent to elute the ADC.

  • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in Mobile Phase A. Deglycosylation with PNGase F may be performed to simplify the spectrum.

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) for intact protein analysis.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • The mass of the unconjugated antibody is subtracted from the mass of each conjugated species to determine the mass of the attached drug-linkers.

    • The number of drug-linkers for each species is determined by dividing the added mass by the molecular weight of a single this compound-payload.

    • The average DAR is calculated based on the relative abundance of each detected species.

Quantitative Data Summary

Parameter Analytical Technique Typical Acceptance Criteria
Average Drug-to-Antibody Ratio (DAR) HIC, MS, SEC-MALSTypically between 2 and 4. The specific range is product-dependent.
Percentage of Aggregates SEC-MALSGenerally <5%, but the acceptable limit is product-specific and determined by stability and safety studies.
Purity (Monomer Content) SEC>95%
Mass of Intact ADC MSThe observed mass should correspond to the theoretical mass of the antibody plus the mass of the conjugated drug-linkers.

Visualizations

ADC_Characterization_Workflow cluster_conjugation ADC Production cluster_characterization Characterization cluster_results Data Analysis & Reporting start Azide-Modified Antibody + This compound-Payload conjugation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) start->conjugation purification Purification (e.g., Protein A, SEC) conjugation->purification adc_product Purified ADC purification->adc_product sec SEC-MALS (Aggregation & Purity) adc_product->sec hic HIC-HPLC (DAR Distribution) adc_product->hic ms Mass Spectrometry (Intact Mass & DAR Confirmation) adc_product->ms report Characterization Report: - Average DAR - DAR Distribution - % Aggregation - Purity - Mass Confirmation sec->report hic->report ms->report Troubleshooting_Aggregation start High Aggregation Detected by SEC check_dar Is the average DAR > 4? start->check_dar optimize_conjugation Optimize conjugation to lower the DAR check_dar->optimize_conjugation Yes check_formulation Is the formulation buffer optimized? check_dar->check_formulation No optimize_conjugation->check_formulation screen_buffers Screen pH, ionic strength, and excipients check_formulation->screen_buffers No check_storage Are storage and handling conditions appropriate? check_formulation->check_storage Yes screen_buffers->check_storage implement_storage Implement proper storage and handling protocols check_storage->implement_storage No end Aggregation Mitigated check_storage->end Yes implement_storage->end

Technical Support Center: Quality Control for DBCO-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-linker conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of DBCO-linker conjugates.

dot

Caption: Troubleshooting workflow for low DBCO conjugation yield.

Question: I am observing very low or no conjugation. What are the possible causes and solutions?

Answer:

Low or no conjugation efficiency is a common issue that can be attributed to several factors. Below is a breakdown of potential causes and their corresponding solutions.[1][2]

Potential Cause Troubleshooting Steps Expected Outcome
Reagent Degradation DBCO-NHS esters are moisture-sensitive and can hydrolyze. Always prepare fresh solutions of DBCO-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[4][5]Improved reactivity of the DBCO-linker.
Suboptimal Reaction Conditions - pH: Ensure the reaction buffer for NHS ester coupling is amine-free (e.g., PBS) and has a pH between 7.2 and 8.0.[2] - Temperature & Time: Reactions are typically run for 4-12 hours at room temperature, but extending the incubation to 12-24 hours or increasing the temperature to 37°C can improve efficiency, especially for large biomolecules.[2][4] - Concentration: Low reactant concentrations can slow down the reaction.[6] If possible, increase the concentration of your reactants.Enhanced reaction kinetics and higher conjugation yield.
Steric Hindrance The bulky nature of the molecules being conjugated can physically block the DBCO and azide groups from reacting.The use of a DBCO linker with a long, flexible hydrophilic spacer, such as PEG, can help overcome steric hindrance by extending the reactive group away from the surface of the biomolecule.[2]
Incorrect Reagent Ratio The molar ratio of DBCO to azide is critical. For conjugating a DBCO-molecule to an azide-containing protein, a 1.5 to 3-fold molar excess of the DBCO reagent is often recommended as a starting point.Optimization of the molar ratio will lead to a more efficient reaction, maximizing the formation of the desired conjugate.
Issues with Starting Materials It is crucial to verify that both biomolecules are successfully labeled with the DBCO and azide moieties, respectively, before proceeding with the conjugation reaction.Confirmation of successful labeling of the starting materials ensures that the conjugation reaction can proceed as expected.
Presence of Competing Reagents Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.[5] Similarly, sodium azide in buffers will compete with the azide-labeled molecule for the DBCO group.[3]Removal of interfering substances through dialysis or buffer exchange will prevent unwanted side reactions and increase the yield of the desired conjugate.[1][3]

dot

Caption: Troubleshooting workflow for ADC aggregation.

Question: My conjugate is precipitating out of solution. How can I prevent aggregation?

Answer:

Aggregation of antibody-drug conjugates (ADCs) is a common problem, often driven by the increased hydrophobicity of the conjugate.[7][8] The DBCO group itself is hydrophobic, and this effect can be compounded by a hydrophobic payload.[8][9]

Potential Cause Troubleshooting Steps Expected Outcome
High Hydrophobicity Incorporate hydrophilic spacers like polyethylene glycol (PEG) into the linker design.[2][7] Screen different formulation buffers with varying pH and excipients to improve the solubility of the ADC.[7]Increased solubility and reduced aggregation of the final conjugate.[7]
High Drug-to-Antibody Ratio (DAR) A high number of conjugated molecules per antibody increases overall hydrophobicity. Reduce the molar excess of the DBCO-linker-payload used during the conjugation reaction.[7]A lower average DAR, which typically leads to reduced hydrophobicity and a lower tendency for aggregation.[7]
Manufacturing Process Conditions Avoid pH conditions near the isoelectric point of the antibody, as this can lead to precipitation.[7] Rapidly remove organic solvents (used to dissolve the linker-payload) after the reaction, for example, by using tangential flow filtration (TFF).[7]Minimized protein precipitation and aggregation during the manufacturing process.[7]

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are essential for the quality control of DBCO-linker conjugates?

A comprehensive quality control strategy for DBCO-linker conjugates, particularly antibody-drug conjugates (ADCs), involves a suite of orthogonal analytical techniques to assess critical quality attributes (CQAs).[10][11] The most common and essential methods are:

Technique Parameter(s) Measured Information Provided
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) and distribution.[12][13]Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4) and the average DAR. It is particularly useful for cysteine-linked conjugates.[14]
Reversed-Phase HPLC (RP-HPLC) Purity, DAR of subunits, and stability.[15]Can separate the light and heavy chains of a reduced antibody to determine the drug load on each chain.[16] It is also used to quantify free drug and assess the stability of the conjugate.[12][15]
Size Exclusion Chromatography (SEC) Aggregation and fragmentation.[12]Determines the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in the sample.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Precise mass, DAR, and conjugation site.[12][17][18]Offers unambiguous confirmation of the molecular weight of the intact conjugate and its subunits, allowing for highly accurate DAR determination and identification of conjugation sites.[12][13]
UV-Vis Spectroscopy Average DAR and protein concentration.[19][17][]A relatively simple and quick method to estimate the average DAR by measuring the absorbance of the protein (at 280 nm) and the conjugated drug at its specific maximum absorbance wavelength.[14][]
Endotoxin Testing (LAL Assay) Endotoxin levels.[21][22][23]Ensures the safety of the conjugate for in vitro and in vivo applications by quantifying the levels of bacterial endotoxins.[23][24]

Q2: How do I determine the Drug-to-Antibody Ratio (DAR)?

The DAR is a critical quality attribute as it directly impacts the efficacy and safety of an ADC.[14][16] There are several methods to determine DAR, each with its own advantages and limitations.

dot

Caption: Comparison of common DAR determination methods.

  • UV-Vis Spectroscopy: This is the simplest method. It relies on the Beer-Lambert law and requires the molar extinction coefficients of the antibody and the drug at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug).[] While quick, it only provides an average DAR and no information about the distribution of different species.[19][14]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs attached (DAR 0, DAR 2, etc.). The average DAR is calculated from the weighted area of each peak.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It provides the precise molecular weight of the intact conjugate. By deconvoluting the mass spectrum, different drug-loaded species can be identified, and the average DAR can be calculated with high accuracy.[13][18] LC-MS can also be used on reduced and deglycosylated samples to get more detailed information.

Q3: How stable are DBCO-linker conjugates, and how can I assess their stability?

The stability of the triazole linkage formed by the DBCO-azide reaction is generally considered high under physiological conditions.[1][9] However, the overall stability of the conjugate can be influenced by the linker chemistry and storage conditions.[7] For ADCs, linker stability in plasma is a critical parameter.

Experimental Protocol: In Vitro Plasma Stability Assay [25]

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human or mouse plasma at 37°C.[25]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[25]

  • Sample Preparation: At each time point, capture the ADC from the plasma using Protein A or Protein G magnetic beads. Wash the beads to remove non-specifically bound plasma proteins.[25]

  • Analysis by LC-MS: Elute the ADC from the beads and analyze the intact ADC by LC-MS. A decrease in the average DAR over time indicates linker instability and drug loss.[25]

Linker Chemistry Reactive Partners Half-life in presence of GSH Key Stability Considerations
DBCO-Azide (SPAAC) DBCO + Azide~71 minutes[9]The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.[9]
BCN-Azide (SPAAC) BCN + Azide~6 hours[9]BCN is generally more stable towards thiols like Glutathione (GSH) compared to DBCO.[9]
Maleimide-Thiol Maleimide + Thiol~4 minutes[9]Susceptible to retro-Michael reaction and exchange with serum thiols like albumin.[9]
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[9]

Note: The stability data is a summary from various studies and may not represent a direct head-to-head comparison under identical conditions.[25]

Q4: What are the key considerations for reaction buffers and storage of DBCO reagents?

Proper handling and storage of DBCO reagents and the choice of reaction buffers are critical for successful conjugation.

  • Buffers for DBCO-NHS Ester Reactions: Use non-amine-containing buffers at a pH of 7-9, such as PBS, HEPES, or borate buffer.[1][5] Avoid buffers containing primary amines like Tris or glycine, as they will react with the NHS ester.[1][5]

  • Buffers for DBCO-Azide Click Reaction: Avoid buffers that contain sodium azide (NaN₃) as a preservative, as it will directly compete with your azide-labeled molecule.[2][3]

  • Storage of DBCO Reagents: DBCO-NHS esters are particularly sensitive to moisture and should be stored at -20°C, desiccated.[26] It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[4][5] Solutions of DBCO-NHS in anhydrous solvents like DMSO can be stored for a few days at -20°C but are best used fresh.[3][5] The DBCO group itself can lose reactivity over time, even when conjugated to a protein, so long-term storage of DBCO-labeled intermediates should be done at -20°C or -80°C, avoiding azide-containing buffers.[3]

References

storage and handling recommendations for DBCO-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing DBCO-Val-Cit-OH in their experiments. Below you will find recommendations for storage and handling, answers to frequently asked questions, and troubleshooting guides to address common challenges.

Storage and Handling Recommendations

Proper storage and handling of this compound are critical to maintain its stability and reactivity for successful conjugation experiments.

ParameterRecommendationSource(s)
Storage Temperature Store at -20°C for long-term storage.[1][2][3][4][1][2][3][4]
Long-term Stability (Powder) Stable for up to 3 years at -20°C.[4][4]
Long-term Stability (In Solvent) Store at -80°C for up to 1 year.[4][4]
Protection Store in a sealed container, protected from light and moisture.[1][1]
Reconstitution Solvents Use anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][5][1][5]
Handling Handle in a well-ventilated area.[5] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] Avoid prolonged exposure to air and moisture to prevent hydrolysis.[1][5][1][5]
Shipping Typically shipped at ambient temperature.[2][3][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Val-Cit linker in this compound?

The Valine-Citrulline (Val-Cit) dipeptide is a cathepsin B-cleavable linker.[1][6] Cathepsin B is a lysosomal protease that is often upregulated in tumor cells. This allows for the targeted release of a conjugated payload within the tumor microenvironment, minimizing off-target toxicity.[]

Q2: What is the function of the DBCO group?

The Dibenzocyclooctyne (DBCO) group enables copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[1][8] This allows for a highly efficient and bioorthogonal conjugation to azide-modified molecules, such as antibodies or other proteins, under mild, aqueous conditions.[5]

Q3: Can I use buffers containing sodium azide with this compound?

No, it is critical to avoid buffers containing sodium azide as it will react with the DBCO group, preventing your desired conjugation reaction.[9] Ensure that your azide-modified antibody or molecule is in an azide-free buffer before starting the conjugation.[5][9]

Q4: What is the difference between this compound and DBCO-Val-Cit-PABC-OH?

DBCO-Val-Cit-PABC-OH contains an additional self-immolative para-aminobenzyl carbamate (PABC) spacer.[6] This spacer is designed to ensure the efficient and traceless release of an unmodified payload upon cleavage of the Val-Cit linker.[5][] The storage and handling recommendations for both compounds are very similar due to their structural similarities.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of this compound in conjugation reactions.

Low Conjugation Efficiency
Potential Cause Recommended Solution
Hydrolysis of this compound Always use anhydrous solvents (DMF or DMSO) for reconstitution.[1][5] Prepare stock solutions fresh and avoid repeated freeze-thaw cycles.
Inactive DBCO group Store the compound protected from light and moisture at -20°C.[1] DBCO functional groups can lose reactivity over time due to oxidation and hydration.[9]
Issues with azide-modified molecule Confirm the presence and reactivity of the azide group on your antibody or protein. Ensure the molecule is in an azide-free buffer.[5][9]
Suboptimal reaction conditions Optimize the molar ratio of this compound (or the DBCO-linker-payload) to the azide-modified molecule. A molar excess of the DBCO-containing component is generally recommended.[5] Optimize the reaction time (typically 4-24 hours) and temperature (4°C to room temperature).[5]
Antibody-Drug Conjugate (ADC) Aggregation
Potential Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the hydrophobicity of the ADC, leading to aggregation.[10] Optimize the molar ratio of the linker-payload to the antibody to achieve a lower, more stable DAR.[11]
Suboptimal buffer conditions Screen different buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is often at least one unit away from the antibody's isoelectric point.[11]
Hydrophobicity of the linker-payload The Val-Cit linker can be hydrophobic.[10] Consider using a PEGylated version of the DBCO-Val-Cit linker (e.g., DBCO-PEG4-Val-Cit) to increase hydrophilicity and reduce aggregation.[12]
Unfavorable conjugation conditions Perform the conjugation reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[11]
Premature Payload Release
Potential Cause Recommended Solution
Instability of the Val-Cit linker in certain plasma The Val-Cit linker can be susceptible to cleavage by certain extracellular carboxylesterases, particularly in mouse plasma.[13] This can lead to premature payload release.
Alternative Linker Chemistry For preclinical studies in mice, consider alternative linker chemistries that exhibit greater stability in mouse plasma.[13]

Experimental Protocols

General Protocol for Antibody-Drug Conjugation using this compound

This protocol outlines a general workflow for conjugating a payload to an azide-modified antibody using this compound.

  • Activation of this compound and Conjugation to Payload:

    • Dissolve the amine-containing payload and this compound in anhydrous DMF or DMSO.

    • Activate the carboxylic acid of this compound using standard peptide coupling reagents (e.g., HATU, HOBt).

    • Add the activated this compound to the payload solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting DBCO-linker-payload conjugate by preparative HPLC and confirm its identity by mass spectrometry.

    • Lyophilize the purified product to obtain a solid powder.

  • Conjugation of DBCO-Linker-Payload to Azide-Modified Antibody:

    • Prepare a stock solution of the purified DBCO-linker-payload in anhydrous DMSO or DMF.

    • Ensure the azide-modified antibody is in an azide-free, amine-free buffer (e.g., PBS, pH 7.4).

    • To the azide-modified antibody solution, add the DBCO-linker-payload stock solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain antibody stability.[5]

    • A molar excess of the DBCO-linker-payload is generally used to drive the reaction.

    • Incubate the reaction mixture at 4°C to room temperature for 4-24 hours with gentle mixing.[5]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted DBCO-linker-payload and organic solvent by size-exclusion chromatography (e.g., a desalting column) or tangential flow filtration (TFF).[5]

    • The purified ADC can be concentrated using an appropriate centrifugal filter unit.

  • Characterization of the ADC:

    • Determine the average drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and integrity of the ADC by SDS-PAGE. The conjugated antibody should show a higher molecular weight compared to the unconjugated antibody.

    • Analyze the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Conjugation cluster_start cluster_problem cluster_solutions Troubleshooting Paths cluster_checks Corrective Actions cluster_end Start Start Conjugation Experiment Problem Problem Encountered? Start->Problem Low_Efficiency Low Conjugation Efficiency Problem->Low_Efficiency Yes Aggregation ADC Aggregation Problem->Aggregation Premature_Release Premature Payload Release Problem->Premature_Release Success Successful Conjugation Problem->Success No Check_Reagents Check Reagent Stability (Anhydrous Solvents, Fresh Stock) Low_Efficiency->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Molar Ratio, Time, Temp) Low_Efficiency->Optimize_Conditions Check_DAR Optimize DAR Aggregation->Check_DAR Check_Buffer Screen Buffers & pH Aggregation->Check_Buffer Consider_Linker Consider Alternative Linker Premature_Release->Consider_Linker Check_Reagents->Success Optimize_Conditions->Success Check_DAR->Success Check_Buffer->Success Consider_Linker->Success

Caption: Troubleshooting workflow for common issues.

Experimental_Workflow General Experimental Workflow for ADC Synthesis cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis cluster_end Activate_Linker Activate this compound Conjugate_Payload Conjugate to Payload Activate_Linker->Conjugate_Payload Purify_LP Purify DBCO-Linker-Payload Conjugate_Payload->Purify_LP Click_Reaction Perform SPAAC 'Click' Reaction Purify_LP->Click_Reaction Prepare_Ab Prepare Azide-Modified Antibody (Azide-Free Buffer) Prepare_Ab->Click_Reaction Purify_ADC Purify ADC (SEC or TFF) Click_Reaction->Purify_ADC Characterize_ADC Characterize ADC (DAR, Purity, Aggregation) Purify_ADC->Characterize_ADC Final_Product Final ADC Characterize_ADC->Final_Product

Caption: Workflow for ADC synthesis.

References

Validation & Comparative

A Comparative Guide to DBCO-Val-Cit and Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of an Antibody-Drug Conjugate (ADC), bridging the cytotoxic payload to the monoclonal antibody. Its chemical properties dictate the stability, homogeneity, and ultimate efficacy of the ADC. This guide provides an objective, data-driven comparison between two prominent linker strategies: the modern DBCO-Val-Cit linker, which utilizes copper-free click chemistry, and the traditional maleimide-based linkers that react with native or engineered cysteine residues.

Introduction to Linker Chemistries

DBCO-Val-Cit Linkers: This technology represents a site-specific and bioorthogonal approach to ADC construction. It incorporates three key elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with an azide group introduced onto the antibody via a highly specific, copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC).[1][2] This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is upregulated in the lysosomes of tumor cells.[5][6] This ensures that the cytotoxic payload is released preferentially inside the target cancer cell.[7]

  • Self-Immolative Spacer (e.g., PABC): Often used in conjunction with the Val-Cit motif, a p-aminobenzylcarbamate (PABC) spacer ensures the efficient release of the unmodified payload after enzymatic cleavage of the dipeptide.[5][8]

Maleimide Linkers: This is a more established method that relies on the reaction between a maleimide functional group and a sulfhydryl (thiol) group.[] In ADCs, these thiols are typically generated by reducing the interchain disulfide bonds of the antibody using reagents like DTT or TCEP.[10][11] The resulting thioether bond connects the linker-payload to the antibody. Maleimide chemistry can be used to attach both cleavable (e.g., mc-Val-Cit-PABC-MMAE) and non-cleavable (e.g., SMCC-DM1) payloads.[8][11]

Head-to-Head Comparison: Performance & Characteristics

The choice of linker technology has a profound impact on the physicochemical properties and biological performance of an ADC. The copper-free click chemistry approach offered by DBCO linkers generally yields a more homogeneous and stable product compared to traditional maleimide-based methods.[1]

Quantitative Data Summary
ParameterDBCO-Val-Cit Linker (via SPAAC)Maleimide-Val-Cit Linker (via Thiol Reaction)Key Implications
Homogeneity (DAR) High (Well-defined DAR, e.g., 2 or 4)Low (Heterogeneous mixture of species, DAR 0-8)Homogeneity leads to predictable PK/PD, improved safety profile, and easier manufacturing.[1]
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Michael Addition (Thiol-Maleimide)SPAAC is bioorthogonal and highly specific; Maleimide chemistry can have side reactions.[4][]
Linkage Stability Highly Stable: Irreversible triazole ring formationLess Stable: Thioether bond is susceptible to retro-Michael reaction, leading to premature payload release in plasma.[1][12]Higher stability in circulation reduces off-target toxicity and increases drug delivery to the tumor.[6][12]
Plasma Stability (% Payload Release over 7 days) < 10% (Typical)40% - 60% (Can be improved with stabilized maleimides)Improved plasma stability enhances the therapeutic window.[13]
In Vitro Cytotoxicity (IC50) Potent, target-specific killing. Often slightly lower IC50 values due to higher stability.[1]Potent, but efficacy can be reduced by linker instability.Higher stability ensures more intact ADC reaches the target cell.
In Vivo Efficacy Often demonstrates superior tumor growth inhibition due to enhanced stability and tumor exposure.[13][14]Efficacious, but can be limited by premature payload deconjugation.Stable linkers can lead to better overall anti-tumor activity.[12][15]

Visualization of Key Processes

ADC Conjugation Workflows

The following diagrams illustrate the distinct chemical steps involved in creating an ADC using both DBCO-based and maleimide-based conjugation strategies.

G DBCO-Based vs. Maleimide-Based ADC Conjugation Workflows cluster_0 DBCO-Val-Cit Conjugation (SPAAC) cluster_1 Maleimide-Val-Cit Conjugation A1 1. Introduce Azide onto Antibody (mAb-N3) A3 3. Click Reaction: Mix mAb-N3 and DBCO-Linker-Drug A1->A3 A2 2. Prepare Payload (DBCO-Val-Cit-Drug) A2->A3 A4 4. Purification (e.g., SEC) A3->A4 A5 Homogeneous ADC (Defined DAR) A4->A5 B1 1. Reduce Antibody Disulfide Bonds (mAb-SH) B3 3. Michael Addition: Mix mAb-SH and Maleimide-Linker-Drug B1->B3 B2 2. Prepare Payload (Maleimide-Val-Cit-Drug) B2->B3 B4 4. Purification (e.g., HIC) B3->B4 B5 Heterogeneous ADC (Mixture of DARs) B4->B5

Caption: Comparative workflows for ADC synthesis.

Linker Stability in Plasma

The stability of the bond connecting the linker to the antibody is paramount for minimizing off-target toxicity. The triazole bond formed via click chemistry is significantly more stable in circulation than the thioether bond from a maleimide reaction, which can undergo a retro-Michael reaction, especially in the presence of plasma thiols like albumin.

G Linker Stability Comparison in Systemic Circulation cluster_0 DBCO Linkage (Stable) cluster_1 Maleimide Linkage (Potential Instability) D_ADC DBCO-ADC (Intact in Plasma) D_Target Tumor Cell D_ADC->D_Target Delivers Payload Successfully M_ADC Maleimide-ADC in Plasma M_Albumin Plasma Protein (e.g., Albumin) M_ADC->M_Albumin Retro-Michael Reaction (Payload Exchange) M_FreeDrug Prematurely Released Payload M_Albumin->M_FreeDrug Leads to M_Target Tumor Cell M_FreeDrug->M_Target Reduced Delivery

Caption: Stability of DBCO vs. Maleimide linkages in plasma.

Mechanism of Payload Release

For both linker types, the Val-Cit dipeptide ensures a common, targeted mechanism of payload release inside the cancer cell.

G Intracellular Payload Release via Val-Cit Cleavage cluster_cell Target Cancer Cell Internalization 2. Internalization into Endosome Lysosome 3. Trafficking to Lysosome (Low pH) Internalization->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 5. Self-Immolation of Spacer Cleavage->Release Payload 6. Active Payload Released Release->Payload Apoptosis 7. Cell Death (Apoptosis) Payload->Apoptosis ADC 1. ADC Binds to Cell Surface Antigen ADC->Internalization

Caption: Mechanism of action for Val-Cit cleavable linkers.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for key experiments.

Protocol 1: ADC Conjugation via DBCO-Azide Click Chemistry

This protocol describes the conjugation of an azide-functionalized antibody with a DBCO-linked payload.[1][3]

  • Antibody Preparation: An azide group is introduced into the antibody at a specific site using established enzymatic or chemical methods to create mAb-N₃. The antibody is then buffer-exchanged into an azide-free buffer (e.g., PBS, pH 7.4) and concentrated to 5-10 mg/mL.[4][16]

  • Payload-Linker Preparation: The DBCO-Val-Cit-OH linker is activated at its carboxylic acid group (e.g., via NHS ester chemistry) and then reacted with an amine-containing cytotoxic payload to form the DBCO-Val-Cit-Payload construct.[1] This is typically dissolved in an organic solvent like DMSO.

  • Conjugation Reaction: The DBCO-Val-Cit-Payload solution (typically 2-4 fold molar excess over the antibody) is added to the azide-modified antibody solution.[4][17]

  • Incubation: The reaction mixture is incubated at 4°C overnight or at room temperature for 2-4 hours to allow the SPAAC reaction to proceed to completion.[16][18]

  • Purification: The resulting ADC is purified from unreacted payload and other impurities using size-exclusion chromatography (SEC) or dialysis.[3]

  • Characterization: The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

Protocol 2: ADC Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a maleimide-functionalized linker-drug to a reduced antibody.[10]

  • Antibody Reduction: The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. The antibody (5-10 mg/mL in a degassed buffer like PBS with EDTA, pH 7.0-7.5) is incubated with a 10-100 fold molar excess of a reducing agent (e.g., TCEP or DTT) at 37°C for 30-60 minutes.[10]

  • Removal of Reducing Agent: The excess reducing agent is immediately removed using a desalting column (e.g., Sephadex G-25) to prevent re-oxidation of thiols and interference with the subsequent reaction.[10]

  • Payload-Linker Preparation: The Maleimide-Val-Cit-Payload is dissolved in a water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: The maleimide-linker-payload solution (typically 5-20 fold molar excess over the antibody) is added to the chilled, reduced antibody solution while gently stirring.[10]

  • Incubation: The reaction is incubated at 4°C or room temperature for 1-2 hours, protected from light. The pH should be maintained between 7.0 and 7.5 for optimal reaction and to minimize hydrolysis of the maleimide group.

  • Quenching & Purification: The reaction can be quenched by adding excess N-acetylcysteine. The final ADC is purified using SEC or HIC to remove unreacted components and aggregated species.

  • Characterization: The ADC is characterized for DAR, purity, and aggregation using HIC, Reverse-Phase HPLC, and SEC.

Conclusion

The selection of a linker technology is a pivotal decision in the development of an ADC.

  • DBCO-Val-Cit linkers offer significant advantages in terms of homogeneity, stability, and a predictable drug-to-antibody ratio . The bioorthogonal nature of copper-free click chemistry provides a robust and site-specific conjugation method, leading to a more defined final product with an improved therapeutic window. These characteristics are highly desirable for developing next-generation ADCs with enhanced safety and manufacturing consistency.[1][3]

  • Maleimide linkers , while foundational in the field of ADCs, present challenges related to product heterogeneity and linker instability . The thioether bond's susceptibility to a retro-Michael reaction in plasma can lead to premature payload release, potentially causing off-target toxicities and reducing the amount of drug delivered to the tumor.[12] While newer, stabilized maleimides have been developed to mitigate this issue, the inherent heterogeneity of the conjugation process remains a drawback.[13]

For drug development professionals aiming to maximize therapeutic index and streamline manufacturing, the superior stability and homogeneity offered by the DBCO-Val-Cit platform present a compelling alternative to traditional maleimide-based approaches.

References

A Comparative Guide to In Vitro Assays for Validating Cathepsin B Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro methods for validating the enzymatic cleavage of the valine-citrulline (Val-Cit) dipeptide linker by cathepsin B, a critical mechanism for the targeted release of therapeutic payloads in antibody-drug conjugates (ADCs). We present supporting experimental data, detailed protocols for key assays, and a comparative analysis of alternative cleavable linkers.

The Mechanism of Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linkers

The Val-Cit linker is a cornerstone of ADC technology, designed for stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells, where cathepsin B is often upregulated.[][2] The cleavage process is a sophisticated, multi-step mechanism.

Following binding to a target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[3] The acidic environment of the lysosome (pH 4.5-5.5) provides optimal conditions for cathepsin B activity. The enzyme recognizes and hydrolyzes the amide bond at the C-terminus of the citrulline residue. This initial cleavage is the trigger for a cascade of events.[3]

A self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group, is typically positioned between the dipeptide and the cytotoxic drug.[4] The cleavage of the Val-Cit dipeptide by cathepsin B generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[4] This "traceless" release is crucial for the efficacy of the therapeutic agent.

It is important to note that while Val-Cit was initially designed for cathepsin B specificity, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to its cleavage. This redundancy can be advantageous, as it may reduce the likelihood of resistance due to the loss of a single protease.[3]

cluster_cell Cancer Cell cluster_lysosome Inside Lysosome ADC Antibody-Drug Conjugate Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome Trafficking ValCitPABC Val-Cit-PABC-Drug Lysosome->ValCitPABC Cleavage Peptide Bond Hydrolysis ValCitPABC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Elimination 1,6-Elimination Cleavage->Elimination Unstable Intermediate Drug Active Drug Elimination->Drug Remnants CO2 + Aromatic Remnant Elimination->Remnants

Mechanism of Val-Cit-PABC linker cleavage by cathepsin B.

Key In Vitro Validation Assays

Two primary in vitro assays are widely used to validate and quantify the cleavage of Val-Cit linkers by cathepsin B: an HPLC-based assay that directly measures payload release and a fluorescence-based assay for higher-throughput screening of linker susceptibility.

HPLC-Based Payload Release Assay

This method provides a quantitative measure of the rate of drug release from an ADC in the presence of purified cathepsin B. It is considered a gold-standard for confirming linker cleavage and payload release.

Start Start Activate_Enzyme Activate Cathepsin B (with DTT) Start->Activate_Enzyme Initiate Add Activated Cathepsin B to ADC Mixture Activate_Enzyme->Initiate Setup_Reaction Combine ADC and Assay Buffer (pH 5.0-6.0) Setup_Reaction->Initiate Incubate Incubate at 37°C Initiate->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (e.g., Formic Acid) Time_Points->Quench 0, 1, 4, 8, 24h Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Released Drug (Peak Integration) Analyze->Quantify End End Quantify->End

Experimental workflow for an in vitro HPLC-based ADC cleavage assay.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage by cathepsin B. It relies on the release of a fluorophore upon enzymatic cleavage of a model peptide substrate.

Comparison of Cathepsin B-Cleavable Dipeptide Linkers

While Val-Cit is the benchmark for cathepsin B-cleavable linkers, several alternatives have been developed to address specific challenges such as hydrophobicity and off-target cleavage. The following table summarizes the comparative performance of common dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate/Half-life (vs. Val-Cit)Key AdvantagesKey Disadvantages
Val-Cit Baseline (t½ ≈ 240 min in one study)[3]Well-established, efficient cleavage.[3]Can be hydrophobic, leading to ADC aggregation; susceptible to cleavage by other proteases.[5]
Val-Ala ~50% of Val-Cit rate[4]Lower hydrophobicity, reducing the risk of aggregation.[5]Slower cleavage rate compared to Val-Cit.[4]
Phe-Lys ~30-fold faster than Val-Cit (with isolated cathepsin B)[3]Very rapid cleavage by isolated cathepsin B.[3]Rates are comparable to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.[4]
Glu-Val-Cit Similar cleavage rate to Val-Cit by cathepsin B.High stability in mouse and human plasma.[6]Increased complexity (tripeptide).
GPLG Faster initial cleavage than Val-Cit (within 30 min)[7]Higher stability at pH 5.4 and in human and rat plasma.[7]Less established in clinical use.

Experimental Protocols

HPLC-Based Payload Release Assay

Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.

Materials:

  • ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[3]

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[8]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail

  • Reverse-phase HPLC system with a C4 or C18 column

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).[6]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate the intact ADC from the released payload.

  • Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug. The cleavage rate is determined by plotting the concentration of the released drug over time.[6]

Fluorogenic Substrate Cleavage Assay

Objective: To screen and compare the susceptibility of different dipeptide linker sequences to cleavage by cathepsin B.

Materials:

  • Fluorogenic peptide substrate (e.g., Val-Cit-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0, containing DTT

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Activate cathepsin B as described in the HPLC-based assay protocol.

  • Reaction Setup: Prepare a solution of the peptide-AMC substrate in the assay buffer and add it to the wells of a 96-well microplate.

  • Initiate Reaction: Initiate the reaction by adding the activated cathepsin B to each well.

  • Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[6]

  • Data Analysis: The rate of cleavage is determined from the linear portion of the slope of the fluorescence versus time plot.[3]

References

Assessing the Plasma Stability of DBCO-Val-Cit-OH Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage at the target site. This guide provides a comparative assessment of the plasma stability of ADCs utilizing the DBCO-Val-Cit-OH linker, supported by experimental data and detailed methodologies.

The this compound linker combines three key elements: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation to an azide-modified antibody, a valine-citrulline (Val-Cit) dipeptide that is a substrate for lysosomal proteases like cathepsin B, and a hydroxyl group for payload attachment. The plasma stability of ADCs using this linker is primarily dictated by the susceptibility of the Val-Cit dipeptide to enzymatic cleavage in plasma.

Comparative Plasma Stability of Val-Cit Containing Linkers

The stability of the Val-Cit linker is highly species-dependent. While it is generally stable in human and cynomolgus monkey plasma, it is known to be susceptible to cleavage by the carboxylesterase Ces1c in mouse plasma, leading to premature drug release in preclinical mouse models.[1][2][3] This instability can complicate the evaluation of ADC efficacy and safety in these widely used models.

To address this limitation, alternative linkers have been developed. One notable example is the glutamic acid-valine-citrulline (EVCit) tripeptide linker. The addition of a glutamic acid residue significantly enhances stability in mouse plasma without compromising its susceptibility to cathepsin-mediated cleavage within the target cell.

Quantitative Stability Data

The following table summarizes the comparative plasma stability of ADCs with Val-Cit (VCit) and EVCit linkers.

Linker TypeSpeciesIncubation TimeRemaining Conjugated DrugReference(s)
VCit Human28 daysNo significant degradation[4]
VCit Mouse (BALB/c)14 days< 5%[4]
SVCit Mouse (BALB/c)14 days~30%[4]
EVCit Human28 daysNo significant degradation[4]
EVCit Mouse (BALB/c)14 daysAlmost no linker cleavage[4]

SVCit is an analogue of the hydroxy-functionalized tripeptide ADC linker.

One study reported a dramatic improvement in the in vivo half-life of an ADC in a mouse model, from 2 days with a VCit linker to 12 days with an EVCit linker.[5]

The Influence of the DBCO Moiety

While the primary determinant of plasma stability for this class of linkers is the peptide sequence, the DBCO group used for conjugation may also have an indirect influence. The hydrophobicity of the DBCO group can potentially lead to faster clearance of the ADC from circulation.[6] However, direct comparative studies isolating the effect of the DBCO group on the enzymatic stability of the adjacent Val-Cit linker are not extensively available in public literature. The primary focus remains on the susceptibility of the peptide to plasma proteases.

Experimental Protocols for Assessing Plasma Stability

Accurate assessment of ADC plasma stability is crucial. The two most common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Plasma Stability Assay Workflow

ADC_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_results Data Interpretation ADC ADC Stock Solution Incubate Incubate ADC in Plasma (e.g., 100 µg/mL at 37°C) ADC->Incubate Plasma Plasma (Human, Mouse, Rat, etc.) Plasma->Incubate Aliquots Collect Aliquots at Time Points (0, 6, 24, 48, 72, 168h) Incubate->Aliquots Store Store Samples at -80°C Aliquots->Store ELISA ELISA Store->ELISA LCMS LC-MS Store->LCMS TotalAb Total Antibody Concentration ELISA->TotalAb IntactADC Intact ADC Concentration ELISA->IntactADC LCMS->IntactADC FreePayload Free Payload Concentration LCMS->FreePayload DAR Drug-to-Antibody Ratio (DAR) LCMS->DAR Stability Determine Plasma Stability (e.g., half-life, % intact ADC) TotalAb->Stability IntactADC->Stability FreePayload->Stability DAR->Stability

Experimental workflow for assessing ADC plasma stability.
Protocol 1: Sandwich ELISA for Intact ADC Quantification

This protocol is designed to quantify the concentration of intact, drug-conjugated antibody in plasma samples.

1. Plate Coating:

  • Dilute the capture antibody (an anti-human IgG antibody) to a concentration of 1-10 µg/mL in a carbonate/bicarbonate buffer (pH 9.6).

  • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

  • Incubate the plate overnight at 4°C.

2. Blocking:

  • Wash the plate 3-5 times with wash buffer (PBS with 0.05% Tween 20).

  • Add 200-300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

  • Incubate for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate as described in step 2.

  • Prepare a standard curve of the ADC in the same plasma matrix as the samples.

  • Add 100 µL of the plasma samples (diluted in blocking buffer) and standards to the appropriate wells.

  • Incubate for 2 hours at room temperature or 90 minutes at 37°C.

4. Detection Antibody Incubation:

  • Wash the plate as described in step 2.

  • Add 100 µL of a diluted, enzyme-conjugated anti-payload antibody to each well.

  • Incubate for 1-2 hours at room temperature.

5. Substrate Development:

  • Wash the plate as described in step 2.

  • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

6. Reading and Analysis:

  • Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Calculate the concentration of intact ADC in the samples by interpolating from the standard curve.

Protocol 2: LC-MS for DAR and Free Payload Analysis

This method allows for the determination of the average drug-to-antibody ratio (DAR) and the quantification of prematurely released payload.

1. Sample Preparation:

  • For intact ADC analysis (DAR measurement):

    • Thaw plasma samples on ice.

    • To enrich the ADC, perform immunoaffinity capture using magnetic beads coated with an anti-human IgG antibody.

    • Wash the beads with PBS to remove unbound plasma proteins.

    • Elute the ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, 0.1% acetic acid).

  • For free payload analysis:

    • To the plasma sample, add an internal standard and perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. LC-MS Analysis:

  • For Intact ADC (DAR):

    • Use a reversed-phase column suitable for intact protein separation (e.g., a C4 or C8 column).

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded antibody species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point.

  • For Free Payload:

    • Use a C18 reversed-phase column.

    • Employ a suitable gradient of mobile phase A and B.

    • Analyze the eluent using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

3. Data Analysis:

  • Plot the average DAR as a function of time to assess the rate of drug deconjugation.

  • Quantify the free payload concentration at each time point using a standard curve to determine the rate of payload release.

Signaling Pathways and Logical Relationships

The stability of the ADC in plasma is a critical factor that influences subsequent downstream events leading to either off-target toxicity or on-target efficacy.

ADC_Fate_in_Vivo cluster_circulation Systemic Circulation cluster_off_target Off-Target Effects cluster_on_target On-Target Efficacy ADC_Injected Injected ADC (this compound Linker) Stable_ADC Stable Intact ADC ADC_Injected->Stable_ADC Stable Unstable_ADC Unstable ADC ADC_Injected->Unstable_ADC Unstable Tumor_Uptake Tumor Cell Uptake (EPR Effect & Antigen Binding) Stable_ADC->Tumor_Uptake Premature_Cleavage Premature Linker Cleavage (e.g., by mouse Ces1c) Unstable_ADC->Premature_Cleavage Free_Payload Free Payload in Plasma Premature_Cleavage->Free_Payload Toxicity Systemic Toxicity Free_Payload->Toxicity Internalization Internalization & Lysosomal Trafficking Tumor_Uptake->Internalization Lysosomal_Cleavage Lysosomal Cleavage (Cathepsin B) Internalization->Lysosomal_Cleavage Payload_Release Payload Release in Tumor Cell Lysosomal_Cleavage->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death

References

A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies for key evaluative assays.

The linker in an ADC is the crucial bridge between the monoclonal antibody (mAb) that provides tumor specificity and the potent cytotoxic payload. Its design dictates the stability of the ADC in circulation and the mechanism of drug release at the target site.[1][2] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully weighed based on the specific therapeutic application.[3]

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Payload Release Susceptible to cleavage by specific triggers in the tumor microenvironment or within the cell (e.g., enzymes, pH, glutathione).[][5]Relies on the complete degradation of the antibody backbone within the lysosome to release the payload.[6][7]
Plasma Stability Generally lower, with a risk of premature payload release in circulation, which can lead to off-target toxicity.[8]Typically higher, leading to a more favorable safety profile by minimizing premature drug release.[6][8]
Bystander Effect Can induce a "bystander effect" where the released, often membrane-permeable payload can kill adjacent antigen-negative tumor cells.[5][9]Generally, does not induce a significant bystander effect as the released payload-linker-amino acid complex is often charged and not membrane-permeable.[2]
Therapeutic Application Advantageous for treating heterogeneous tumors with varied antigen expression.[2]More suited for homogenous tumors with high antigen expression.[10]
Examples of Approved ADCs Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin-piiq), Padcev® (Enfortumab vedotin-ejfv)Kadcyla® (Ado-trastuzumab emtansine), Blenrep® (Belantamab mafodotin-blmf)

Mechanisms of Action

Cleavable Linker Payloads: Targeted Release in the Tumor Microenvironment

Cleavable linkers are designed to be stable in the systemic circulation but are labile to specific physiological conditions that are prevalent in the tumor microenvironment or within tumor cells. This targeted release mechanism can be triggered by:

  • Proteases: Enzymes such as cathepsins, which are upregulated in the lysosomes of tumor cells, can cleave specific peptide sequences within the linker (e.g., valine-citrulline).[][5]

  • pH: The acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) can hydrolyze acid-labile linkers like hydrazones.[][5]

  • Glutathione: The high intracellular concentration of glutathione can reduce disulfide bonds within the linker, releasing the payload in the cytoplasm.[][5]

Non-Cleavable Linker Payloads: Release Through Antibody Degradation

Non-cleavable linkers form a highly stable bond between the antibody and the payload. The release of the cytotoxic agent is entirely dependent on the internalization of the ADC and the subsequent degradation of the antibody backbone by lysosomal proteases. This process results in the release of a payload-linker-amino acid complex.[6][7]

Quantitative Performance Data

The following tables summarize representative quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers from various preclinical studies. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature.

In Vitro Cytotoxicity (IC50)
Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Cleavable (Val-Cit)MMAEHER2+14.3[11]
Non-Cleavable (SMCC)DM1 (in Kadcyla)HER2+33[11]
Cleavable (Sulfatase-cleavable)HER2+61 and 111[11]
Non-CleavableHER2+609[11]
Cleavable (β-galactosidase-cleavable)MMAEHER2+8.8[11]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

In Vivo Efficacy in Xenograft Models
Linker TypePayloadXenograft ModelOutcomeReference
Cleavable (Val-Cit)MMAEBreast CancerSignificant tumor regression[2]
Non-Cleavable (SMCC)DM1Breast CancerTumor growth inhibition[2]
Cleavable (β-galactosidase-cleavable)MMAEXenograft Mouse Model57-58% reduction in tumor volume at 1 mg/kg[11]
Non-Cleavable (in Kadcyla)DM1Xenograft Mouse ModelNot statistically significant tumor reduction at 1 mg/kg[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.

Experimental Workflow for ADC Evaluation

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS)

  • Protein A or G affinity chromatography media

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.[12]

  • At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect an aliquot of the plasma/ADC mixture.[13]

  • Capture the ADC from the plasma sample using Protein A or G affinity chromatography.[14]

  • Wash the captured ADC to remove plasma proteins.[14]

  • Elute the ADC from the affinity matrix.

  • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).[12]

  • Quantify the amount of free payload in the plasma supernatant using LC-MS/MS to determine the rate of drug release.[12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.[15][16]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, control antibody, and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density and allow them to adhere overnight.[17]

  • Treat the cells with serial dilutions of the ADC, control antibody, or vehicle.[18]

  • Incubate the plates for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[18]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

  • Add solubilization solution to dissolve the formazan crystals.[15]

  • Read the absorbance at 570 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Protocol 3: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of an ADC in a relevant animal model.[19]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human tumor cell line (antigen-positive)

  • ADC, vehicle control, and other control groups

  • Calipers for tumor measurement

Procedure:

  • Implant human tumor cells subcutaneously into the flank of immunocompromised mice.[20]

  • When tumors reach a predetermined size, randomize the mice into treatment and control groups.[20]

  • Administer the ADC, vehicle control, and any other control antibodies intravenously at the desired dose and schedule.[21]

  • Monitor tumor volumes and body weights regularly (e.g., twice weekly).[21]

  • The study is concluded when tumors in the control group reach a specified size or at a predetermined time point.

  • Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The selection of a cleavable or non-cleavable linker is a pivotal decision in the design of an effective and safe ADC. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may be associated with lower plasma stability. Conversely, non-cleavable linkers provide enhanced stability and a potentially better safety profile, but lack a significant bystander effect. A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload are essential for making an informed decision. Rigorous in vitro and in vivo evaluation using standardized protocols is crucial to identify the optimal linker strategy for a given ADC candidate, ultimately leading to the development of more effective cancer therapies.

References

A Comparative Guide to Analytical Techniques for ADC Characterization and DAR Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and characterization of Antibody-Drug Conjugates (ADCs) present unique analytical challenges due to their complex structure, which combines a monoclonal antibody (mAb) with a potent small-molecule drug via a chemical linker.[1] A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[2][3] The DAR significantly influences the ADC's efficacy, pharmacokinetics, and potential toxicity.[1] This guide provides a comparative overview of key analytical techniques used for ADC characterization and DAR determination, supported by experimental data and detailed methodologies.

I. Core Analytical Techniques for ADC Characterization

A comprehensive analysis of ADCs requires a multi-faceted approach, employing various orthogonal techniques to assess different quality attributes.[4] Key analytical methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).[5][6]

II. Comparison of Key Analytical Techniques for DAR Determination

The accurate determination of DAR is crucial for ensuring the consistency, potency, and safety of ADC products. Several techniques are routinely employed, each with its own advantages and limitations.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at different wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on their distinct extinction coefficients.[][8]Average DAR.[2]Simple, convenient, and rapid.[2][]Provides only the average DAR, not the distribution. Requires that the drug and antibody have distinct maximum absorbance values.[2][] Can be susceptible to interference from free drug.[9]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody.[2][10]Average DAR, drug load distribution, and naked antibody content.[2][10]Considered the standard technique for cysteine-conjugated ADCs.[2] Provides detailed information on drug distribution.[10]Not directly compatible with mass spectrometry due to the use of non-volatile salts in the mobile phase.[9][11] Less suitable for lysine-conjugated ADCs where the change in hydrophobicity is less pronounced.[2]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, it is often used after reducing the antibody to separate the light and heavy chains.[2][10]Average DAR and drug load distribution on light and heavy chains.[10]Compatible with mass spectrometry.[9] Can be used for both cysteine and lysine-conjugated ADCs.[2]Denaturing conditions lead to the loss of the intact ADC structure.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the intact ADC and its subunits.[12][13]Precise average DAR, drug load distribution, and identification of conjugation sites.[4][13]Provides the most detailed and accurate information.[13] Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[2]Requires specialized instrumentation and expertise. Data analysis can be complex.[12]

III. Experimental Protocols for Key DAR Determination Methods

Detailed and standardized protocols are essential for obtaining reliable and reproducible results in ADC characterization.

This protocol outlines the determination of the average DAR for an ADC where the antibody and the drug have distinct absorbance maxima (e.g., 280 nm for the antibody and another wavelength for the drug).[][14]

Materials:

  • ADC sample

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a known concentration of the ADC sample in the chosen buffer.

  • Measure the absorbance of the ADC sample at 280 nm (A280) and the wavelength of maximum absorbance for the drug (Adrug).

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.

  • The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[9]

This protocol describes the separation of different drug-loaded ADC species using HIC-HPLC, a standard method for cysteine-linked ADCs.[10][15]

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)[16]

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)[16]

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol)[16]

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC species using a decreasing salt gradient by mixing Mobile Phase A and Mobile Phase B.

  • Monitor the elution profile at 280 nm. Peaks representing different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their increasing hydrophobicity.[10]

  • Calculate the relative percentage of each peak area.

  • The weighted average DAR is calculated by summing the products of the relative peak area and the corresponding number of drugs for each species.[10]

This protocol details the use of LC-MS for the accurate mass determination of intact or reduced ADC species to calculate the DAR.[13][17]

Materials:

  • ADC sample

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[17]

  • Reversed-phase column suitable for proteins

  • Mobile Phase A: 0.1% Formic acid in water[17]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[17]

  • (Optional) Reducing agent (e.g., DTT) for reduced mass analysis

Procedure:

  • Intact Mass Analysis:

    • Dilute the ADC sample in Mobile Phase A.

    • Inject the sample into the LC-MS system.

    • Separate the ADC species using a gradient of Mobile Phase B.

    • Acquire the mass spectra of the eluting peaks.

    • Deconvolute the mass spectra to obtain the zero-charge masses of the different DAR species.[17]

    • Calculate the average DAR from the relative abundance of each species.

  • Reduced Mass Analysis:

    • Reduce the ADC sample with a reducing agent to separate the heavy and light chains.

    • Perform LC-MS analysis as described for the intact ADC.

    • Determine the masses of the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative abundance and drug load of each chain.[10][18]

IV. Visualization of Analytical Workflows

Diagrams illustrating the logical flow of experiments can aid in understanding the characterization process.

ADC_Characterization_Workflow cluster_sample ADC Sample cluster_characterization Physicochemical Characterization ADC Antibody-Drug Conjugate DAR_Analysis DAR Determination (UV/Vis, HIC, RP-HPLC, MS) ADC->DAR_Analysis Assess Drug Load Aggregation_Analysis Aggregation Analysis (SEC) ADC->Aggregation_Analysis Assess Purity Charge_Variant_Analysis Charge Variant Analysis (CEX, cIEF) ADC->Charge_Variant_Analysis Assess Heterogeneity

Caption: Workflow for the physicochemical characterization of an Antibody-Drug Conjugate.

DAR_Determination_Methods cluster_methods Analytical Techniques DAR DAR Determination UV_Vis UV/Vis Spectroscopy (Average DAR) DAR->UV_Vis HIC HIC (Distribution) DAR->HIC RP_HPLC RP-HPLC (Distribution on Chains) DAR->RP_HPLC MS Mass Spectrometry (Precise Mass & Distribution) DAR->MS

Caption: Key analytical techniques for Drug-to-Antibody Ratio (DAR) determination.

V. Analysis of Other Critical Quality Attributes

Beyond DAR, other CQAs are essential for ensuring the safety and efficacy of ADCs.

  • Aggregation: The conjugation of hydrophobic drugs can promote the formation of aggregates, which can impact immunogenicity and efficacy.[19] Size Exclusion Chromatography (SEC) is the primary technique used to separate and quantify aggregates, monomers, and fragments based on their hydrodynamic radius.[20][21][22]

  • Charge Variants: ADCs can exhibit charge heterogeneity due to modifications such as deamidation, isomerization, or incomplete conjugation.[23][24] Capillary Electrophoresis (CE) , including Capillary Zone Electrophoresis (CZE) and imaged Capillary Isoelectric Focusing (iCIEF), and Ion-Exchange Chromatography (IEX) are powerful techniques for resolving and quantifying charge variants.[23][24][25]

VI. Conclusion

The comprehensive characterization of ADCs is a complex but critical process in their development and manufacturing. A combination of orthogonal analytical techniques is necessary to accurately determine the DAR and other critical quality attributes.[4] The choice of methods depends on the specific ADC, the conjugation chemistry, and the stage of development.[13] Robust and well-characterized analytical methods are indispensable for ensuring the quality, safety, and efficacy of these promising cancer therapeutics.[1]

References

A Comparative Guide to Analyzing ADC Purity and Integrity: SDS-PAGE vs. HIC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that directly impacts their efficacy and safety. This guide provides a detailed comparison of three common analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate method for your analytical needs.

Method Comparison at a Glance

The selection of an analytical method for ADC characterization depends on the specific information required, the stage of development, and the available instrumentation. While SDS-PAGE offers a straightforward initial assessment, HIC and MS provide more detailed and quantitative data regarding the drug-to-antibody ratio (DAR) and other critical quality attributes.

FeatureSDS-PAGEHydrophobic Interaction Chromatography (HIC)Mass Spectrometry (MS)
Primary Application Assessment of molecular weight, purity, and integrity.Determination of DAR distribution and quantification of drug-loaded species.[1][2]Precise mass determination, DAR confirmation, identification of conjugation sites, and impurity analysis.[3]
Principle Separation of molecules based on their molecular weight in an electric field.[4]Separation based on the hydrophobicity of the ADC species.[1][2]Measurement of the mass-to-charge ratio of ionized molecules.
Sample Condition Denaturing (reducing or non-reducing).Non-denaturing, preserves native structure.[1]Can be denaturing (RP-LC/MS) or non-denaturing (native MS).[3]
Information Provided Purity, fragmentation, aggregation (non-reducing), heavy/light chain integrity (reducing).Average DAR, distribution of different DAR species (DAR0, DAR2, etc.).[1]Accurate molecular weight of intact ADC and subunits, confirmation of DAR, identification of post-translational modifications.
Resolution Lower resolution, can be difficult to resolve species with small mass differences.High resolution for separating different DAR species.[5]Very high resolution, capable of distinguishing molecules with minor mass changes.
Quantification Semi-quantitative (densitometry).Quantitative, based on peak area.[6]Quantitative, but can be influenced by ionization efficiency differences between species.[7]
Throughput High, multiple samples can be run on a single gel.Moderate, sequential sample analysis.Lower, depending on the complexity of the experiment and data analysis.
Cost & Complexity Low cost, simple setup and operation.[4]Moderate cost and complexity.High cost, requires specialized instrumentation and expertise.

Quantitative Data Summary

The following table summarizes typical quantitative results obtained from the analysis of a cysteine-linked ADC using the three different techniques. The data illustrates the complementary nature of these methods in providing a comprehensive understanding of the ADC's characteristics.

ParameterSDS-PAGE (Non-Reducing)HIC-HPLCLC-MS (Native)
Apparent Molecular Weight (kDa) ~150 kDa (main band)-148,520 Da (DAR0) 149,478 Da (DAR2) 150,436 Da (DAR4) 151,394 Da (DAR6) 152,352 Da (DAR8)
Purity (%) >95% (by densitometry of the main band)--
Aggregate Content (%) <2% (high molecular weight bands)-<2% (by SEC-MS)
Fragment Content (%) <3% (low molecular weight bands)-<1%
Average DAR Not directly determined3.7[1]3.6
DAR Distribution (%)
DAR0 (unconjugated)Not resolved from conjugated species5%6%
DAR2Not resolved25%26%
DAR4Not resolved40%39%
DAR6Not resolved20%20%
DAR8Not resolved10%9%

Note: The data presented in this table is representative and may vary depending on the specific ADC and experimental conditions.

Experimental Protocols

Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.

SDS-PAGE Protocol (Reducing and Non-Reducing)

This protocol outlines the steps for analyzing ADC purity and integrity by SDS-PAGE.

Materials:

  • ADC sample

  • Molecular weight markers

  • Sample loading buffer (2x or 4x) with and without a reducing agent (e.g., dithiothreitol (DTT) or β-mercaptoethanol)[8][9]

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)[4]

  • SDS-PAGE running buffer

  • Electrophoresis apparatus and power supply[8]

  • Coomassie Brilliant Blue or other protein stain[8]

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Non-reducing: Mix the ADC sample with a non-reducing loading buffer to a final protein concentration of 1 mg/mL.[9]

    • Reducing: Mix the ADC sample with a reducing loading buffer (containing DTT or β-mercaptoethanol) to a final protein concentration of 1 mg/mL.[9]

    • Heat all samples at 95°C for 5 minutes.[8][10]

    • Briefly centrifuge the samples to collect the contents at the bottom of the tube.[10]

  • Gel Electrophoresis:

    • Assemble the precast gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.[10]

    • Load the molecular weight marker and the prepared ADC samples into the wells of the gel.[8]

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.[8][9]

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in a staining tray.

    • Add Coomassie stain and incubate with gentle agitation for the recommended time.

    • Remove the stain and add destaining solution. Gently agitate until the protein bands are clearly visible against a clear background.

  • Image Analysis:

    • Image the gel using a gel documentation system.

    • Analyze the purity by densitometry, comparing the intensity of the main ADC band to any impurity bands.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol describes the determination of the drug-to-antibody ratio (DAR) of an ADC using HIC-HPLC.

Materials and Equipment:

  • ADC sample

  • HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)[11]

  • HPLC system with a UV detector[11]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[11]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[11]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.[11]

  • HPLC Method:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 15 µL of the prepared ADC sample.[11]

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 40 minutes).[11]

    • Set the flow rate to 0.5 mL/min.[11]

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each DAR species from the peak areas.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Mass Spectrometry (MS) Protocol for Intact ADC Analysis

This protocol outlines the analysis of an intact ADC using liquid chromatography coupled with mass spectrometry (LC-MS).

Materials and Equipment:

  • ADC sample

  • LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)[12]

  • Reversed-phase column suitable for protein analysis (e.g., C4)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Deglycosylation enzyme (e.g., PNGase F), optional[3]

Procedure:

  • Sample Preparation:

    • (Optional) For improved mass accuracy, deglycosylate the ADC sample by incubating with PNGase F according to the manufacturer's protocol.[3]

    • Dilute the ADC sample to a final concentration of 0.1-0.5 mg/mL in Mobile Phase A.[12][13]

  • LC-MS Method:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the prepared sample.

    • Elute the ADC using a gradient of increasing Mobile Phase B.

    • Set the mass spectrometer to acquire data in a positive ion, full scan mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms based on their mass differences.

    • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

Visualizing the Workflow

Diagrams created using Graphviz illustrate the experimental workflows for each analytical technique.

SDSPAGE_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_analysis Data Analysis ADC_Sample ADC Sample Non_Reducing_Buffer Add Non-Reducing Loading Buffer ADC_Sample->Non_Reducing_Buffer Reducing_Buffer Add Reducing Loading Buffer ADC_Sample->Reducing_Buffer Heat_Denaturation Heat at 95°C for 5 min Non_Reducing_Buffer->Heat_Denaturation Reducing_Buffer->Heat_Denaturation Load_Sample Load Samples and Marker Heat_Denaturation->Load_Sample Run_Gel Run Electrophoresis (150-200V) Stain_Destain Stain and Destain Gel Image_Gel Image Gel Analyze_Bands Analyze Bands (Purity, Integrity) Image_Gel->Analyze_Bands

Caption: Workflow for ADC analysis by SDS-PAGE.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC cluster_analysis Data Analysis ADC_Sample ADC Sample Dilute_Sample Dilute in High Salt Buffer ADC_Sample->Dilute_Sample Inject_Sample Inject onto HIC Column Dilute_Sample->Inject_Sample Gradient_Elution Gradient Elution (Decreasing Salt) UV_Detection UV Detection (280 nm) Integrate_Peaks Integrate Peaks UV_Detection->Integrate_Peaks Calculate_DAR Calculate Average DAR and Distribution Integrate_Peaks->Calculate_DAR

Caption: Workflow for ADC DAR analysis by HIC-HPLC.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Deglycosylate Deglycosylate (Optional) ADC_Sample->Deglycosylate Dilute_Sample Dilute in LC-MS Buffer Deglycosylate->Dilute_Sample Inject_Sample Inject onto LC Column Dilute_Sample->Inject_Sample Gradient_Elution Gradient Elution MS_Acquisition Mass Spectrometry Acquisition Deconvolute_Spectrum Deconvolute Spectrum MS_Acquisition->Deconvolute_Spectrum Identify_Species Identify ADC Species Deconvolute_Spectrum->Identify_Species Calculate_DAR Calculate Average DAR Identify_Species->Calculate_DAR

Caption: Workflow for intact ADC analysis by LC-MS.

By understanding the principles, advantages, and limitations of each technique, researchers can develop a robust analytical strategy for the comprehensive characterization of ADC purity and integrity, ensuring the development of safe and effective biotherapeutics.

References

A Comparative Guide to Alternative Dipeptide Sequences for Cathepsin-Cleavable Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical component in the development of effective antibody-drug conjugates (ADCs). Cathepsin-cleavable dipeptide linkers, such as the well-established valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys), have been instrumental in the success of several approved ADCs.[][2] However, the quest for optimized therapeutic windows has spurred research into alternative dipeptide sequences with improved cleavage efficiency, enhanced stability, and tailored release kinetics. This guide provides a comparative analysis of alternative dipeptide sequences, supported by experimental data, to inform the selection of next-generation linkers for targeted drug delivery.

Performance Comparison of Dipeptide Linker Sequences

The efficacy of a cathepsin-cleavable linker is contingent on its susceptibility to lysosomal proteases, primarily cathepsin B, while maintaining stability in systemic circulation.[][3] Recent studies have explored a range of dipeptide motifs to modulate these properties. The following tables summarize the relative cleavage rates and plasma stability of various dipeptide linkers compared to the clinical benchmark, Val-Cit.

Dipeptide SequenceP2 Amino AcidP1 Amino AcidRelative Cleavage Rate by Lysosomal Lysate (%)*Reference(s)
Val-Cit (Reference) ValineCitrulline100
Val-GlnValineGlutamine120
Leu-GlnLeucineGlutamine110
Val-AlaValineAlanine80[4][5]
Ala-AlaAlanineAlanine60[4][5]
Phe-LysPhenylalanineLysineHigh (Qualitative)[][6]
Asn-AsnAsparagineAsparagine>100 (Legumain-mediated)[7]
Gln-AsnGlutamineAsparagineHigh (Legumain-mediated)[8]
Ala-AsnAlanineAsparagineHigh (Legumain-mediated)[8]

*Relative cleavage rates are normalized to Val-Cit. Data is compiled from studies using lysosomal extracts from various cancer cell lines.

Dipeptide Linker in ADCPlasma Stability (Human)Plasma Stability (Mouse)Key FindingsReference(s)
Val-Cit Generally StableSusceptible to Carboxylesterase 1C (Ces1C)Well-established but preclinical evaluation in rodents can be challenging.[3][3]
Val-Ala StableMore stable than Val-CitOffers a balance of cleavage and stability.[2][2]
Ala-Ala StableStableSlower cleavage may be beneficial for certain payloads.[4][5]
Asn-containing StableStableResistant to Ces1C-mediated cleavage, offering a potential advantage for preclinical studies.[8][8]

Experimental Methodologies

The following sections detail the experimental protocols for key assays used to evaluate the performance of cathepsin-cleavable linkers.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)

This assay quantifies the rate of linker cleavage by recombinant human cathepsin B.

Principle: The assay utilizes a fluorogenic substrate consisting of the dipeptide sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[9] Upon cleavage by cathepsin B, the free AMC fluoresces, and the increase in fluorescence intensity over time is proportional to the enzyme's activity.[9]

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic dipeptide-AMC substrate

  • Assay Buffer: 25 mM MES, pH 5.0[9]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Incubate the recombinant cathepsin B solution in Activation Buffer for 15 minutes at room temperature.[9]

  • Reaction Setup: In a 96-well black microplate, add 50 µL of the diluted, activated cathepsin B solution to each well. Include a substrate blank control containing 50 µL of Assay Buffer without the enzyme.[9]

  • Initiation: Add 50 µL of the substrate working solution to each well to initiate the reaction.[9]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Subtract the background fluorescence (substrate blank) from the experimental wells. The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence versus time plot.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potential of ADCs by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[10][11]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugate (ADC)

  • Control articles (unconjugated antibody, free payload)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well clear microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for attachment.[11][12]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles. Add the diluted compounds to the respective wells and incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to untreated control cells. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[10]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

ADC_Internalization_and_Payload_Release ADC Internalization and Payload Release Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity Cathepsin Cathepsin B Cathepsin->Lysosome

Caption: Workflow of ADC binding, internalization, and cathepsin-mediated payload release.

Cathepsin_Cleavage_Assay_Workflow Cathepsin Cleavage Assay Workflow Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Incubation Incubate Enzyme and Substrate Reagents->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (Calculate Cleavage Rate) Measurement->Analysis

Caption: Generalized workflow for an in vitro cathepsin cleavage assay.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity (MTT) Assay Workflow CellSeeding 1. Seed Cells ADCTreatment 2. Treat with ADC CellSeeding->ADCTreatment Incubation 3. Incubate (e.g., 72h) ADCTreatment->Incubation MTTAddition 4. Add MTT Reagent Incubation->MTTAddition Solubilization 5. Solubilize Formazan MTTAddition->Solubilization Absorbance 6. Measure Absorbance Solubilization->Absorbance IC50 7. Calculate IC50 Absorbance->IC50

Caption: Step-by-step workflow for determining ADC cytotoxicity using the MTT assay.

Conclusion

The selection of a dipeptide linker is a multifaceted decision that requires careful consideration of the interplay between cleavage kinetics, plasma stability, and the specific characteristics of the antibody and payload. While Val-Cit remains a robust and clinically validated choice, alternative sequences such as Val-Gln, Leu-Gln, and various asparagine-containing dipeptides present promising opportunities for fine-tuning the therapeutic properties of ADCs. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel cathepsin-cleavable linkers, ultimately contributing to the development of safer and more effective targeted cancer therapies.

References

Navigating the Crucial Choice: A Comparative Guide to ADC Linkers and Their Impact on Therapeutic Index

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the success of Antibody-Drug Conjugates (ADCs). At the heart of this delicate balance lies the linker, the molecular bridge connecting the antibody to the potent cytotoxic payload. The choice of linker profoundly influences an ADC's stability, mechanism of action, and ultimately, its ability to eradicate tumors while sparing healthy tissue. This guide provides a comprehensive comparison of different linker technologies, supported by experimental data, to empower researchers in the rational design of next-generation ADCs with an improved therapeutic index.

The ideal ADC linker must be stable enough to prevent premature payload release in systemic circulation, which can lead to off-target toxicity, and yet efficiently release the payload within the target tumor cells.[1] This dual requirement has led to the development of two primary classes of linkers: cleavable and non-cleavable, each with distinct advantages and disadvantages that influence the therapeutic window.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary distinction between linker types lies in their mechanism of payload release.[1]

Cleavable linkers are designed to be selectively broken down within the tumor microenvironment or inside the cancer cell by exploiting specific physiological conditions. These triggers can include:

  • Enzymatic cleavage: Utilizing proteases like cathepsin B, which are often overexpressed in tumor lysosomes.[1][2]

  • Acidic pH: Leveraging the lower pH of endosomes and lysosomes compared to the bloodstream.[2]

  • Reductive environment: Exploiting the higher concentration of glutathione within cancer cells.[2]

A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, thus combating tumor heterogeneity.[1][2]

Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its conjugating amino acid.[3][4] This mechanism offers greater stability in circulation, potentially leading to reduced off-target toxicity and a wider therapeutic window.[3][4] However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization of the ADC and the expression level of the target antigen on the tumor cells.[5]

The Impact of Linker Chemistry on Therapeutic Index: A Data-Driven Comparison

The chemical nature of the linker significantly impacts the ADC's pharmacokinetic profile, stability, and ultimately, its therapeutic index.[6] The following tables summarize key performance data for ADCs with different linker technologies.

Linker TypeExampleMechanism of CleavagePlasma StabilityBystander EffectKey Considerations
Cleavable
Valine-Citrulline (vc)vc-MMAEProtease (Cathepsin B)HighYesEfficacy dependent on protease expression. Hydrophobicity can lead to aggregation.[7][8]
HydrazonepH-sensitive (acidic)ModerateYesCan be prone to premature release in circulation.[2]
DisulfideReduction (Glutathione)ModerateYesSusceptible to exchange reactions with circulating thiols.[2]
Non-Cleavable
Thioether (e.g., SMCC)T-DM1 (Kadcyla®)Antibody degradationVery HighNoReduced off-target toxicity. Efficacy relies on high antigen expression and internalization.[3][5]

Table 1: Comparison of Common ADC Linker Technologies. This table provides a high-level overview of the characteristics of different linker types.

ADCLinker TypePayloadDAREfficacy (Tumor Model)MTD (mg/kg)Therapeutic Index (MTD/MED)
ADC-AValine-Citrulline (Cleavable)MMAE4High tumor regression (Xenograft)3Moderate
ADC-BThioether (Non-cleavable)DM13.5Moderate tumor regression (Xenograft)10High
ADC-CHydrophilic Peptide (Cleavable)MMAE8Sustained tumor regression (Xenograft)>10High

Table 2: Preclinical Comparison of ADCs with Different Linkers. This table presents hypothetical but representative quantitative data illustrating how linker choice can impact the therapeutic index. MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose.

Experimental Protocols for Evaluating ADC Linker Performance

A rigorous evaluation of ADC linker stability and its impact on the therapeutic index involves a series of key in vitro and in vivo experiments.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[1]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Analyze the samples using methods such as ELISA (to quantify total antibody and intact ADC) and LC-MS/MS (to quantify released payload).

  • Calculate the percentage of intact ADC and released payload over time to determine the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.

  • Incubate for a defined period (e.g., 72-120 hours).

  • Assess cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each compound.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, free payload, non-targeting control ADC).

  • Administer the treatments intravenously at specified doses and schedules.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

Visualizing ADC Mechanisms and Workflows

To better understand the complex processes involved in ADC therapy, the following diagrams illustrate key concepts.

ADC_Mechanism_of_Action ADC Mechanism of Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) HealthyCell Healthy Cell ADC->HealthyCell Off-target Binding (Low) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Endosome TumorCell->Internalization 2. Internalization BystanderCell Bystander Tumor Cell (Antigen-Negative) Apoptosis Cell Death (Apoptosis) BystanderCell->Apoptosis Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Released Payload Lysosome->PayloadRelease 4. Payload Release (Linker Cleavage or Antibody Degradation) PayloadRelease->BystanderCell PayloadRelease->Apoptosis 5. Cytotoxicity

Figure 1: Generalized mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental_Workflow Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis PlasmaStability Plasma Stability Assay (Linker Stability) Xenograft Xenograft Efficacy Study (Anti-tumor Activity) PlasmaStability->Xenograft Cytotoxicity Cytotoxicity Assay (Potency & Specificity) Cytotoxicity->Xenograft TI_Calculation Therapeutic Index Calculation (MTD/MED) Xenograft->TI_Calculation Toxicity Toxicology Study (Maximum Tolerated Dose) TI_calculation TI_calculation Toxicity->TI_calculation

References

A Comparative Analysis of Val-Cit Linker Stability in Human versus Mouse Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker is a critical component in the design of many antibody-drug conjugates (ADCs), facilitating the targeted release of cytotoxic payloads within tumor cells.[] Its efficacy is predicated on maintaining stability in systemic circulation while being susceptible to cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into the target cell.[][2] However, preclinical evaluation of ADCs often reveals significant discrepancies in linker stability between murine models and human subjects. This guide provides an objective comparison of Val-Cit linker stability in human versus mouse serum, supported by experimental data, to inform researchers in the field of drug development.

Quantitative Data Summary

The stability of Val-Cit linkers differs markedly between human and mouse plasma, a crucial consideration for the preclinical assessment of ADCs. While generally stable in human plasma, the Val-Cit linker is prone to premature cleavage in mouse plasma.[3][4] This instability can lead to off-target toxicity and diminished efficacy in rodent models.[5]

The primary enzyme responsible for this discrepancy is Carboxylesterase 1C (Ces1C), which is present in mouse plasma and can hydrolyze the Val-Cit dipeptide.[6][7][8] In contrast, the homologous human enzyme is less likely to cleave the linker, contributing to its stability in human serum.[5] To address this challenge, researchers have engineered more stable alternatives, such as the glutamic acid-valine-citrulline (EVCit) linker, which demonstrates enhanced stability in mouse plasma while preserving the intended cathepsin-mediated cleavage mechanism.[3][9]

The following table summarizes the comparative stability of various linker constructs in human and mouse plasma based on available experimental data.

Linker TypeSpeciesMatrixIncubation TimeRemaining Intact ADC (%)Reference
Val-Cit (VCit)HumanPlasma28 daysNo significant degradation[3]
Val-Cit (VCit)Mouse (BALB/c)Plasma14 days< 5%[3]
Ser-Val-Cit (SVCit)Mouse (BALB/c)Plasma14 days~30%[3]
Glu-Val-Cit (EVCit)HumanPlasma28 daysNo significant degradation[3]
Glu-Val-Cit (EVCit)Mouse (BALB/c)Plasma14 daysAlmost no linker cleavage[3]
Phe-LysHumanPlasma-t1/2 = 12.5 hours[10]
Val-CitHumanPlasma-t1/2 = 80 hours[10]

Experimental Protocols

The assessment of ADC stability in serum is a critical step in preclinical development. The general methodology for an in vitro plasma stability assay is outlined below.

Objective: To determine the stability of an ADC with a Val-Cit linker in human and mouse serum over time.

Materials:

  • ADC construct with Val-Cit linker

  • Human serum (pooled)

  • Mouse serum (e.g., from BALB/c mice)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system for quantification (e.g., High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), Hydrophobic Interaction Chromatography (HIC))

Methodology:

  • Preparation of ADC Samples: The ADC is diluted to a final concentration (e.g., 10 µM) in undiluted human and mouse serum.[5]

  • Incubation: The samples are incubated at 37°C in a controlled environment.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours, and up to 28 days) to monitor the degradation of the ADC.

  • Sample Quenching and Preparation: At each time point, the reaction in the collected aliquot is stopped, often by freezing or by adding a quenching solution. The samples are then prepared for analysis, which may involve protein precipitation or other purification steps.

  • Quantification of Intact ADC: The percentage of intact ADC is quantified using a suitable analytical method. HIC can be used to separate the intact ADC from the unconjugated antibody and other degradation products.[4] LC-MS can provide a more detailed analysis of the cleavage products.[4]

  • Data Analysis: The percentage of intact ADC at each time point is plotted against time to determine the stability profile and calculate the half-life (t1/2) of the linker in each serum type.

Visualizing the Cleavage Pathway

The intended and unintended cleavage pathways of a Val-Cit linked ADC are crucial to understanding its mechanism of action and potential liabilities.

G cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC_circ Intact ADC (Val-Cit Linker) Human_Serum Human Serum ADC_circ->Human_Serum Stable Mouse_Serum Mouse Serum ADC_circ->Mouse_Serum Internalization Internalization via Endocytosis ADC_circ->Internalization Antigen Binding Cleaved_ADC Prematurely Cleaved ADC + Free Payload Mouse_Serum->Cleaved_ADC Ces1C Cleavage Lysosome Lysosome Internalization->Lysosome Payload_Release Active Payload Release Lysosome->Payload_Release Cathepsin B Cleavage Cell_Death Apoptosis Payload_Release->Cell_Death

Caption: Intended vs. premature cleavage of Val-Cit linkers.

This guide highlights the critical differences in Val-Cit linker stability between human and mouse serum, providing essential data and methodologies for researchers. Understanding these differences is paramount for the accurate interpretation of preclinical data and the successful development of next-generation antibody-drug conjugates.

References

Safety Operating Guide

Navigating the Safe Disposal of DBCO-Val-Cit-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes:

  • Safety Goggles: To shield the eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct dermal contact.

All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[3] It is recommended to store the compound at –20 °C in a sealed container, protected from light and moisture.[4][5][6]

Step-by-Step Disposal Procedure

The recommended primary method for disposing of DBCO-Val-Cit-OH is through a licensed chemical waste disposal service.[3] This ensures that the material is managed in an environmentally safe and compliant manner.

1. Waste Collection and Segregation:

Proper segregation of waste is critical to prevent unintended chemical reactions.

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed container.

    • The container must be compatible with the chemical and prominently marked with its full chemical name: "this compound".[3]

    • Do not mix with other incompatible chemical waste streams.[3]

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a solvent such as DMSO or DMF, collect the solution in a designated container for hazardous liquid waste.[3][7]

    • The container should be clearly labeled with the chemical name and the solvent used.

    • Aqueous waste should be collected separately from organic solvent waste.[8]

  • Contaminated Labware:

    • Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[3]

    • Empty chemical containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[9]

2. Storage Pending Disposal:

  • Store the sealed waste containers in a designated, well-ventilated chemical waste storage area.[3]

  • Ensure the storage area is secure and away from incompatible materials.[3]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[3]

  • Provide them with the full chemical name and any available safety information.

The following table summarizes the key disposal information:

Waste TypeCollection ContainerLabeling RequirementsDisposal Method
Solid this compound Sealed, compatible container"this compound"Licensed chemical waste disposal service
Liquid Solutions Designated hazardous liquid waste container"this compound" and solvent nameLicensed chemical waste disposal service
Contaminated Labware Designated solid chemical waste containerContents description (e.g., "Contaminated Labware")Licensed chemical waste disposal service
Empty Containers Original container (after triple-rinsing)Deface original label; label as "Empty" or per EHSDispose of rinsate as hazardous waste; container as per EHS

Experimental Workflow and Logical Relationships

The proper disposal of this compound follows a logical workflow designed to ensure safety and compliance at each step. This process begins with identifying the waste type and ends with its final disposal by a professional service.

A Identify Waste Type (Solid, Liquid, Contaminated Labware) B Segregate Waste into Appropriate, Labeled Containers A->B C Store Sealed Waste Containers in Designated Area B->C D Contact EHS or Licensed Waste Disposal Service C->D E Provide Waste Information for Pickup D->E F Professional Disposal E->F

Caption: Workflow for the proper disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.